CCG-224406
描述
属性
IUPAC Name |
4-[3-[(2,6-dimethoxyphenyl)methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27FN6O5/c1-15-25(28(38)34-18-8-10-22-17(11-18)13-32-36-22)26(35-29(39)33-15)16-7-9-21(30)19(12-16)27(37)31-14-20-23(40-2)5-4-6-24(20)41-3/h4-13,26H,14H2,1-3H3,(H,31,37)(H,32,36)(H,34,38)(H2,33,35,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWWWZXJNOLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=C(C=CC=C3OC)OC)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27FN6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Selective Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)
An In-Depth Technical Guide to the Mechanism of Action of CCG-224406
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of GRK2, a key enzyme involved in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By selectively binding to GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby modulating downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of GRK2 and a potential therapeutic agent for conditions characterized by dysregulated GRK2 activity, such as heart failure.[1]
The development of this compound was the result of a structure-based drug design campaign.[2] This approach utilized the co-crystal structure of a known GRK2 inhibitor to guide the synthesis of a library of hybrid inhibitors, ultimately leading to the identification of this compound with its optimized potency and selectivity.[2]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various kinase assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Potency of this compound against GRK2
| Compound | Target | IC50 (nM) | Assay Description | Reference |
| This compound | GRK2 | 130 | Inhibition of full-length C-terminal hexahistidine-tagged GRK2 S670A mutant, expressed in High Five insect cells, using tubulin as a substrate, measured by SDS-PAGE.[1] | Waldschmidt HV, et al. 2016 |
Note: Some commercial suppliers report an IC50 of 13 nM, but the primary literature indicates 130 nM.[1][2]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity vs. GRK2 | Notes | Reference |
| Other GRK | >700-fold | Demonstrates high selectivity over other GRK subfamily members. | Waldschmidt HV, et al. 2016 |
| PKA | High Selectivity | Specific quantitative data not available in the reviewed abstracts. | Waldschmidt HV, et al. 2016 |
| ROCK1 | No detectable inhibition | Shows no significant inhibition of Rho-associated coiled-coil kinase 1. | Waldschmidt HV, et al. 2016 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
GRK2 Inhibition Assay (Based on Waldschmidt HV, et al. 2016)
This protocol describes the in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.
1. Materials and Reagents:
-
Recombinant full-length C-terminal hexahistidine-tagged GRK2 S670A mutant (expressed in High Five insect cells)
-
Tubulin (substrate)
-
This compound (test compound)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)
-
SDS-PAGE gels and reagents
-
Phosphorimager or other suitable detection method for phosphorylated proteins
2. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the recombinant GRK2 enzyme, tubulin substrate, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (containing a radiolabel such as [γ-³²P]ATP for detection, or using a non-radioactive detection method).
-
Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE to resolve the phosphorylated tubulin from other components.
-
Visualize and quantify the amount of phosphorylated tubulin using a phosphorimager or other appropriate detection method.
-
Plot the percentage of inhibition of GRK2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound to its target and selectivity profile.
References
Core Mechanism of Action: Selective Inhibition of G Protein-Coupled Receptor Kinase 2 (GRK2)
An In-Depth Technical Guide to the Mechanism of Action of CCG-224406
For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2] Its primary mechanism of action is the direct inhibition of the catalytic activity of GRK2, a key enzyme involved in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By selectively binding to GRK2, this compound prevents the phosphorylation of activated GPCRs, thereby modulating downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying the physiological and pathological roles of GRK2 and a potential therapeutic agent for conditions characterized by dysregulated GRK2 activity, such as heart failure.[1]
The development of this compound was the result of a structure-based drug design campaign.[2] This approach utilized the co-crystal structure of a known GRK2 inhibitor to guide the synthesis of a library of hybrid inhibitors, ultimately leading to the identification of this compound with its optimized potency and selectivity.[2]
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various kinase assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Potency of this compound against GRK2
| Compound | Target | IC50 (nM) | Assay Description | Reference |
| This compound | GRK2 | 130 | Inhibition of full-length C-terminal hexahistidine-tagged GRK2 S670A mutant, expressed in High Five insect cells, using tubulin as a substrate, measured by SDS-PAGE.[1] | Waldschmidt HV, et al. 2016 |
Note: Some commercial suppliers report an IC50 of 13 nM, but the primary literature indicates 130 nM.[1][2]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Selectivity vs. GRK2 | Notes | Reference |
| Other GRK | >700-fold | Demonstrates high selectivity over other GRK subfamily members. | Waldschmidt HV, et al. 2016 |
| PKA | High Selectivity | Specific quantitative data not available in the reviewed abstracts. | Waldschmidt HV, et al. 2016 |
| ROCK1 | No detectable inhibition | Shows no significant inhibition of Rho-associated coiled-coil kinase 1. | Waldschmidt HV, et al. 2016 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
GRK2 Inhibition Assay (Based on Waldschmidt HV, et al. 2016)
This protocol describes the in vitro kinase assay used to determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.
1. Materials and Reagents:
-
Recombinant full-length C-terminal hexahistidine-tagged GRK2 S670A mutant (expressed in High Five insect cells)
-
Tubulin (substrate)
-
This compound (test compound)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 2 mM EDTA, 7.5 mM MgCl2)
-
SDS-PAGE gels and reagents
-
Phosphorimager or other suitable detection method for phosphorylated proteins
2. Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a reaction vessel, combine the recombinant GRK2 enzyme, tubulin substrate, and the diluted this compound or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP (containing a radiolabel such as [γ-³²P]ATP for detection, or using a non-radioactive detection method).
-
Allow the reaction to proceed for a specific time, ensuring that the reaction remains in the linear range.
-
Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE to resolve the phosphorylated tubulin from other components.
-
Visualize and quantify the amount of phosphorylated tubulin using a phosphorimager or other appropriate detection method.
-
Plot the percentage of inhibition of GRK2 activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: GRK2-mediated GPCR desensitization and its inhibition by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and characterization of this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound to its target and selectivity profile.
References
Unveiling the Core Function of CCG-224406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide delineates the fundamental function of this compound, its mechanism of action, and its potential therapeutic applications. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a visual representation of its role in cellular signaling pathways.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes. The desensitization and internalization of these receptors are critically regulated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a pivotal role in cardiovascular function, neuronal signaling, and inflammatory responses. Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, hypertension, and other chronic diseases. This compound has emerged as a valuable research tool and a potential therapeutic lead compound for its ability to selectively inhibit GRK2.
Mechanism of Action: Selective Inhibition of GRK2
This compound functions as an ATP-competitive inhibitor of GRK2. It binds to the ATP-binding pocket of the kinase domain of GRK2, preventing the phosphorylation of activated GPCRs. This inhibition of GRK2-mediated phosphorylation leads to a prolonged signaling cascade by the GPCR, as the receptor remains active and coupled to its cognate G proteins.
Quantitative Analysis of Inhibitory Potency and Selectivity
The efficacy and specificity of this compound have been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and significant selectivity over other related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |
| GRK2 | 13 | - |
| GRK1 | >10,000 | >769 |
| GRK5 | >10,000 | >769 |
| PKA | >10,000 | >769 |
| ROCK1 | >10,000 | >769 |
Data sourced from Waldschmidt HV, et al. J Med Chem. 2016.
Signaling Pathway Modulation
GRK2 is a key node in multiple signaling pathways. By inhibiting GRK2, this compound can modulate downstream cellular events. One of the critical pathways influenced by GRK2 is the RhoA signaling cascade, which plays a central role in cell migration, proliferation, and fibrosis.
GRK2 and the RhoA-MRTF-A/SRF Pathway
GRK2 has been shown to interact with and be activated by RhoA. This interaction can lead to the activation of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) pathway, which drives the transcription of genes involved in cytoskeletal organization and fibrosis. Inhibition of GRK2 by this compound is predicted to attenuate this signaling axis.
Experimental Protocols
In Vitro GRK2 Kinase Activity Assay
This protocol is adapted from the methods described in Waldschmidt HV, et al. J Med Chem. 2016.
Objective: To determine the in vitro inhibitory activity of this compound against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Fluorescein-labeled polypeptide substrate (e.g., fluorescein-casein)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.
-
Add the GRK2 enzyme to all wells except for the negative control.
-
Add the fluorescein-labeled substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Potential Therapeutic Applications
The selective inhibition of GRK2 by this compound suggests its potential utility in various therapeutic areas where GRK2 is upregulated and contributes to disease pathogenesis.
-
Heart Failure: Elevated GRK2 levels in failing hearts lead to β-adrenergic receptor desensitization and diminished cardiac contractility. Inhibition of GRK2 could restore β-adrenergic signaling and improve cardiac function.
-
Fibrotic Diseases: The involvement of the GRK2-RhoA axis in promoting fibrotic gene expression suggests that this compound could be a potential anti-fibrotic agent in conditions such as cardiac fibrosis, pulmonary fibrosis, and scleroderma.
-
Chronic Pain and Opioid Tolerance: GRK2 plays a role in the desensitization of opioid receptors. Inhibiting GRK2 may enhance the analgesic effects of opioids and reduce the development of tolerance.
Conclusion
This compound is a powerful pharmacological tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for a range of disorders characterized by GRK2 dysregulation. This technical guide provides a foundational understanding of the core function of this compound to aid researchers and drug development professionals in their scientific endeavors.
Unveiling the Core Function of CCG-224406: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). This technical guide delineates the fundamental function of this compound, its mechanism of action, and its potential therapeutic applications. Through a comprehensive review of existing literature, this document provides detailed experimental protocols, quantitative data on its inhibitory activity and selectivity, and a visual representation of its role in cellular signaling pathways.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are integral to a vast array of physiological processes. The desensitization and internalization of these receptors are critically regulated by GPCR kinases (GRKs). Among the seven members of the GRK family, GRK2 is ubiquitously expressed and plays a pivotal role in cardiovascular function, neuronal signaling, and inflammatory responses. Dysregulation of GRK2 activity has been implicated in the pathophysiology of heart failure, hypertension, and other chronic diseases. This compound has emerged as a valuable research tool and a potential therapeutic lead compound for its ability to selectively inhibit GRK2.
Mechanism of Action: Selective Inhibition of GRK2
This compound functions as an ATP-competitive inhibitor of GRK2. It binds to the ATP-binding pocket of the kinase domain of GRK2, preventing the phosphorylation of activated GPCRs. This inhibition of GRK2-mediated phosphorylation leads to a prolonged signaling cascade by the GPCR, as the receptor remains active and coupled to its cognate G proteins.
Quantitative Analysis of Inhibitory Potency and Selectivity
The efficacy and specificity of this compound have been quantitatively determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against GRK2 and significant selectivity over other related kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. GRK2 |
| GRK2 | 13 | - |
| GRK1 | >10,000 | >769 |
| GRK5 | >10,000 | >769 |
| PKA | >10,000 | >769 |
| ROCK1 | >10,000 | >769 |
Data sourced from Waldschmidt HV, et al. J Med Chem. 2016.
Signaling Pathway Modulation
GRK2 is a key node in multiple signaling pathways. By inhibiting GRK2, this compound can modulate downstream cellular events. One of the critical pathways influenced by GRK2 is the RhoA signaling cascade, which plays a central role in cell migration, proliferation, and fibrosis.
GRK2 and the RhoA-MRTF-A/SRF Pathway
GRK2 has been shown to interact with and be activated by RhoA. This interaction can lead to the activation of the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) pathway, which drives the transcription of genes involved in cytoskeletal organization and fibrosis. Inhibition of GRK2 by this compound is predicted to attenuate this signaling axis.
Experimental Protocols
In Vitro GRK2 Kinase Activity Assay
This protocol is adapted from the methods described in Waldschmidt HV, et al. J Med Chem. 2016.
Objective: To determine the in vitro inhibitory activity of this compound against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
Fluorescein-labeled polypeptide substrate (e.g., fluorescein-casein)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound (this compound) or DMSO (vehicle control) to the appropriate wells.
-
Add the GRK2 enzyme to all wells except for the negative control.
-
Add the fluorescein-labeled substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Potential Therapeutic Applications
The selective inhibition of GRK2 by this compound suggests its potential utility in various therapeutic areas where GRK2 is upregulated and contributes to disease pathogenesis.
-
Heart Failure: Elevated GRK2 levels in failing hearts lead to β-adrenergic receptor desensitization and diminished cardiac contractility. Inhibition of GRK2 could restore β-adrenergic signaling and improve cardiac function.
-
Fibrotic Diseases: The involvement of the GRK2-RhoA axis in promoting fibrotic gene expression suggests that this compound could be a potential anti-fibrotic agent in conditions such as cardiac fibrosis, pulmonary fibrosis, and scleroderma.
-
Chronic Pain and Opioid Tolerance: GRK2 plays a role in the desensitization of opioid receptors. Inhibiting GRK2 may enhance the analgesic effects of opioids and reduce the development of tolerance.
Conclusion
This compound is a powerful pharmacological tool for studying the physiological and pathological roles of GRK2. Its high potency and selectivity make it an excellent candidate for further preclinical and clinical investigation as a potential therapeutic agent for a range of disorders characterized by GRK2 dysregulation. This technical guide provides a foundational understanding of the core function of this compound to aid researchers and drug development professionals in their scientific endeavors.
CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The regulation of GPCR signaling is a tightly controlled process, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs, a key mechanism for terminating receptor signaling. Among the seven members of the GRK family, GRK2 is ubiquitously expressed and has emerged as a critical regulator of cardiovascular, metabolic, and inflammatory signaling pathways. Elevated GRK2 levels and activity are associated with conditions such as heart failure, making it a compelling therapeutic target. CCG-224406 is a potent and highly selective small molecule inhibitor of GRK2 that has been developed as a valuable tool for studying GRK2 biology and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.
Core Concepts: GRK2 Signaling Pathway
GRK2 is a serine/threonine kinase that phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also mediate receptor internalization and can initiate G protein-independent signaling cascades. The canonical GRK2 signaling pathway is depicted below.
Data Presentation: Quantitative Profile of this compound
The potency and selectivity of this compound have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound and other relevant GRK2 inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound Against GRK2
| Compound | IC50 (nM) for GRK2 |
| This compound | 130 [1][2][3] |
| Takeda103A | 20[1][3] |
| GSK180736A | 770[1][3] |
| CMPD101 | 18[1] |
Table 2: Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) | Selectivity over GRK2 (>fold) |
| GRK2 | 130 [1][2][3] | - |
| GRK1 | >100,000 | >700[4][5] |
| GRK5 | >100,000 | >700[4][5] |
| PKA | >100,000 | >770 |
| ROCK1 | No detectable inhibition | N/A[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.
GRK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the inhibitor to the kinase. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP-binding site of the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of GRK2 enzyme and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 4X stock solution of the kinase tracer in kinase buffer.
-
Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X GRK2/Eu-anti-GST antibody mixture to each well.
-
Add 5 µL of the 4X kinase tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Assays (PKA and ROCK1)
To determine the selectivity of this compound, its inhibitory activity was assessed against other kinases, such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). A common method for this is a radiometric filter binding assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase (PKA or ROCK1), a specific substrate peptide (e.g., Kemptide for PKA), kinase buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
-
Washing and Detection:
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate peptide, which binds to the filter paper, is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based GRK2 Activity Assay
To assess the activity of this compound in a cellular context, a common approach is to measure the desensitization of a GPCR known to be regulated by GRK2, such as the β2-adrenergic receptor (β2AR), in a cell line like HEK293.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293 cells expressing the β2AR.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with a β-agonist, such as isoproterenol, for a short period.
-
-
Measurement of Downstream Signaling:
-
A common readout is the measurement of cyclic AMP (cAMP) levels, a second messenger produced upon β2AR activation.
-
Lyse the cells and measure cAMP levels using a commercially available ELISA or TR-FRET-based assay.
-
-
Data Analysis:
-
A potent GRK2 inhibitor like this compound is expected to attenuate the isoproterenol-induced desensitization of the β2AR, leading to a sustained or enhanced cAMP response compared to vehicle-treated cells.
-
The effect of this compound can be quantified by comparing the cAMP levels in inhibitor-treated versus vehicle-treated cells.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of GRK2-mediated signaling in health and disease. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutics for heart failure and other GRK2-associated pathologies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
CCG-224406: A Selective G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The regulation of GPCR signaling is a tightly controlled process, and its dysregulation is implicated in numerous diseases. G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs, a key mechanism for terminating receptor signaling. Among the seven members of the GRK family, GRK2 is ubiquitously expressed and has emerged as a critical regulator of cardiovascular, metabolic, and inflammatory signaling pathways. Elevated GRK2 levels and activity are associated with conditions such as heart failure, making it a compelling therapeutic target. CCG-224406 is a potent and highly selective small molecule inhibitor of GRK2 that has been developed as a valuable tool for studying GRK2 biology and as a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization.
Core Concepts: GRK2 Signaling Pathway
GRK2 is a serine/threonine kinase that phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestins also mediate receptor internalization and can initiate G protein-independent signaling cascades. The canonical GRK2 signaling pathway is depicted below.
Data Presentation: Quantitative Profile of this compound
The potency and selectivity of this compound have been determined through various in vitro kinase assays. The following tables summarize the key quantitative data for this compound and other relevant GRK2 inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound Against GRK2
| Compound | IC50 (nM) for GRK2 |
| This compound | 130 [1][2][3] |
| Takeda103A | 20[1][3] |
| GSK180736A | 770[1][3] |
| CMPD101 | 18[1] |
Table 2: Selectivity Profile of this compound
| Kinase | This compound IC50 (nM) | Selectivity over GRK2 (>fold) |
| GRK2 | 130 [1][2][3] | - |
| GRK1 | >100,000 | >700[4][5] |
| GRK5 | >100,000 | >700[4][5] |
| PKA | >100,000 | >770 |
| ROCK1 | No detectable inhibition | N/A[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide the experimental protocols for the key assays used to characterize this compound.
GRK2 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the inhibitor to the kinase. It is based on the competition between the inhibitor and a fluorescently labeled tracer for the ATP-binding site of the kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of GRK2 enzyme and Eu-anti-GST antibody in kinase buffer.
-
Prepare a 4X stock solution of the kinase tracer in kinase buffer.
-
Perform a serial dilution of this compound in 100% DMSO, followed by a dilution in kinase buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted this compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X GRK2/Eu-anti-GST antibody mixture to each well.
-
Add 5 µL of the 4X kinase tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Assays (PKA and ROCK1)
To determine the selectivity of this compound, its inhibitory activity was assessed against other kinases, such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). A common method for this is a radiometric filter binding assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase (PKA or ROCK1), a specific substrate peptide (e.g., Kemptide for PKA), kinase buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.
-
-
Washing and Detection:
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate peptide, which binds to the filter paper, is quantified using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based GRK2 Activity Assay
To assess the activity of this compound in a cellular context, a common approach is to measure the desensitization of a GPCR known to be regulated by GRK2, such as the β2-adrenergic receptor (β2AR), in a cell line like HEK293.
Methodology:
-
Cell Culture and Treatment:
-
Culture HEK293 cells expressing the β2AR.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with a β-agonist, such as isoproterenol, for a short period.
-
-
Measurement of Downstream Signaling:
-
A common readout is the measurement of cyclic AMP (cAMP) levels, a second messenger produced upon β2AR activation.
-
Lyse the cells and measure cAMP levels using a commercially available ELISA or TR-FRET-based assay.
-
-
Data Analysis:
-
A potent GRK2 inhibitor like this compound is expected to attenuate the isoproterenol-induced desensitization of the β2AR, leading to a sustained or enhanced cAMP response compared to vehicle-treated cells.
-
The effect of this compound can be quantified by comparing the cAMP levels in inhibitor-treated versus vehicle-treated cells.
-
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less selective inhibitors. The detailed experimental protocols provided in this guide should enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of GRK2-mediated signaling in health and disease. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs may pave the way for the development of novel therapeutics for heart failure and other GRK2-associated pathologies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Rho/MRTF/SRF Inhibition: A Technical Guide to the Discovery and Synthesis of a Novel Class of Anti-Fibrotic Agents
A note to the reader: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "CCG-224406." This guide will therefore focus on the discovery, synthesis, and characterization of the well-documented and closely related class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to which it likely belongs. We will use representative molecules such as CCG-203971, CCG-222740, and CCG-232601 to illustrate the core principles of this important class of investigational compounds.
Introduction: Targeting the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene transcription in response to changes in the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is a key factor in the pathology of fibrotic diseases and cancer metastasis.[2] The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, driving the transcription of target genes, many of which are involved in the fibrotic process, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4]
The small molecule inhibitors discussed herein, including the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, represent a promising therapeutic strategy to counteract these pathological processes by disrupting this signaling cascade.[5]
Discovery via High-Throughput Screening
The initial identification of this class of inhibitors was achieved through a phenotypic high-throughput screen (HTS). This approach involves testing large libraries of chemical compounds for their ability to modulate a specific cellular phenotype, in this case, the transcriptional activity of the SRF.
Experimental Protocol: High-Throughput Screening for SRF-Mediated Transcription
A common method for such a screen is a luciferase reporter gene assay.[5]
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfection efficiency and robust growth characteristics.[4]
Reporter Construct: The cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). This makes the expression of luciferase directly dependent on the activity of SRF. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Screening Protocol:
-
Cell Plating: HEK293T cells are seeded into 384-well or 1536-well microplates.
-
Transfection: The SRE-luciferase and Renilla luciferase plasmids are transfected into the cells.
-
Compound Addition: The chemical library compounds are added to the wells at a defined concentration.
-
Pathway Stimulation: The Rho/MRTF/SRF pathway is stimulated, for example, by the addition of serum or lysophosphatidic acid (LPA).
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Luciferase Assay: A dual-luciferase reporter assay system is used to measure the luminescence from both firefly and Renilla luciferase.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for differences in cell number and transfection efficiency. Hits are identified as compounds that significantly reduce this ratio without causing cytotoxicity.
Workflow for High-Throughput Screening and Hit Validation
Caption: Workflow for the discovery and validation of Rho/MRTF/SRF inhibitors.
Synthesis of Oxadiazole-Thioether Rho/MRTF/SRF Inhibitors
While the exact synthesis of this compound is not documented, the general synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of inhibitors has been described.[5][6] The following is a representative synthetic scheme.
A multi-component, enzyme-catalyzed process can be employed for the synthesis of 1,3,4-oxadiazole thioether derivatives.[6] A general chemical synthesis approach would involve the formation of the oxadiazole ring followed by the attachment of the thioalkanoic acid side chain.
General Synthetic Protocol:
-
Hydrazide Formation: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine hydrate to yield the aroylhydrazide.
-
Oxadiazole Ring Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized, often with an acid catalyst, to form the 5-aryl-1,3,4-oxadiazole-2-thiol.
-
Thioether Linkage: The oxadiazole-thiol is then alkylated with an appropriate haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) in the presence of a base.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative Rho/MRTF/SRF inhibitors.
| Compound | Assay | Cell Line | IC50 | Reference(s) |
| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [7][8] |
| SRE-Luciferase (RhoA/C activated) | - | 6.4 µM | [9] | |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [9][10] | |
| Cell Viability | WI-38 | 12 µM | [11] | |
| Cell Viability | C2C12 | 10.9 µM | [11] | |
| CCG-222740 | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [12][13] |
| Cell Viability | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [14][15] | |
| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [16][17] |
| Cell Viability | WI-38 | 14.2 µM | [11] | |
| Cell Viability | C2C12 | 12.9 µM | [11] |
Key Experimental Protocols
Fibroblast-Mediated Collagen Contraction Assay
This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis that is dependent on the Rho/MRTF/SRF pathway.
Protocol:
-
Collagen Gel Preparation: Fibroblasts are suspended in a solution of neutralized type I collagen.
-
Gel Polymerization: The cell-collagen suspension is dispensed into a 24-well plate and allowed to polymerize at 37°C.
-
Gel Release: Once polymerized, the gels are gently released from the sides of the wells.
-
Treatment: The test compounds are added to the culture medium surrounding the floating collagen gels.
-
Contraction Measurement: The area of the collagen gels is measured at regular intervals over 24-48 hours. A decrease in gel area indicates contraction.
-
Data Analysis: The percentage of contraction is calculated relative to control (vehicle-treated) gels. IC50 values are determined from the dose-response curve.
Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins
Western blotting is used to determine the effect of the inhibitors on the protein levels of key components of the signaling pathway.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, MRTF-A, SRF, α-SMA) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagram
The Rho/MRTF/SRF Signaling Pathway
Caption: The Rho/MRTF/SRF signaling cascade and the point of intervention for inhibitors.
References
- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic synthesis of oxadiazole thioethers and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. plus.labcloudinc.com [plus.labcloudinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
The Core of Rho/MRTF/SRF Inhibition: A Technical Guide to the Discovery and Synthesis of a Novel Class of Anti-Fibrotic Agents
A note to the reader: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "CCG-224406." This guide will therefore focus on the discovery, synthesis, and characterization of the well-documented and closely related class of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway inhibitors to which it likely belongs. We will use representative molecules such as CCG-203971, CCG-222740, and CCG-232601 to illustrate the core principles of this important class of investigational compounds.
Introduction: Targeting the Rho/MRTF/SRF Pathway
The Rho/MRTF/SRF signaling pathway is a critical regulator of gene transcription in response to changes in the actin cytoskeleton.[1] This pathway is implicated in a variety of cellular processes, including cell proliferation, migration, and differentiation. Its dysregulation is a key factor in the pathology of fibrotic diseases and cancer metastasis.[2] The core mechanism involves the activation of Rho GTPases, which leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, driving the transcription of target genes, many of which are involved in the fibrotic process, such as those encoding alpha-smooth muscle actin (α-SMA) and collagen.[3][4]
The small molecule inhibitors discussed herein, including the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, represent a promising therapeutic strategy to counteract these pathological processes by disrupting this signaling cascade.[5]
Discovery via High-Throughput Screening
The initial identification of this class of inhibitors was achieved through a phenotypic high-throughput screen (HTS). This approach involves testing large libraries of chemical compounds for their ability to modulate a specific cellular phenotype, in this case, the transcriptional activity of the SRF.
Experimental Protocol: High-Throughput Screening for SRF-Mediated Transcription
A common method for such a screen is a luciferase reporter gene assay.[5]
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are often used due to their high transfection efficiency and robust growth characteristics.[4]
Reporter Construct: The cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the Serum Response Element (SRE). This makes the expression of luciferase directly dependent on the activity of SRF. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used for normalization.
Screening Protocol:
-
Cell Plating: HEK293T cells are seeded into 384-well or 1536-well microplates.
-
Transfection: The SRE-luciferase and Renilla luciferase plasmids are transfected into the cells.
-
Compound Addition: The chemical library compounds are added to the wells at a defined concentration.
-
Pathway Stimulation: The Rho/MRTF/SRF pathway is stimulated, for example, by the addition of serum or lysophosphatidic acid (LPA).
-
Incubation: The plates are incubated for a period sufficient to allow for gene transcription and protein expression (typically 18-24 hours).
-
Luciferase Assay: A dual-luciferase reporter assay system is used to measure the luminescence from both firefly and Renilla luciferase.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for differences in cell number and transfection efficiency. Hits are identified as compounds that significantly reduce this ratio without causing cytotoxicity.
Workflow for High-Throughput Screening and Hit Validation
Caption: Workflow for the discovery and validation of Rho/MRTF/SRF inhibitors.
Synthesis of Oxadiazole-Thioether Rho/MRTF/SRF Inhibitors
While the exact synthesis of this compound is not documented, the general synthesis of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of inhibitors has been described.[5][6] The following is a representative synthetic scheme.
A multi-component, enzyme-catalyzed process can be employed for the synthesis of 1,3,4-oxadiazole (B1194373) thioether derivatives.[6] A general chemical synthesis approach would involve the formation of the oxadiazole ring followed by the attachment of the thioalkanoic acid side chain.
General Synthetic Protocol:
-
Hydrazide Formation: A substituted benzoic acid is reacted with thionyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the aroylhydrazide.
-
Oxadiazole Ring Formation: The aroylhydrazide is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to form a dithiocarbazate salt. This intermediate is then cyclized, often with an acid catalyst, to form the 5-aryl-1,3,4-oxadiazole-2-thiol.
-
Thioether Linkage: The oxadiazole-thiol is then alkylated with an appropriate haloalkanoic acid ester (e.g., ethyl 2-bromopropionate) in the presence of a base.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid product.
Quantitative Data Summary
The following table summarizes the in vitro potency of representative Rho/MRTF/SRF inhibitors.
| Compound | Assay | Cell Line | IC50 | Reference(s) |
| CCG-203971 | SRE-Luciferase | HEK293T | 0.64 µM | [7][8] |
| SRE-Luciferase (RhoA/C activated) | - | 6.4 µM | [9] | |
| PC-3 Cell Migration | PC-3 | 4.2 µM | [9][10] | |
| Cell Viability | WI-38 | 12 µM | [11] | |
| Cell Viability | C2C12 | 10.9 µM | [11] | |
| CCG-222740 | Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | [12][13] |
| Cell Viability | Cancer Associated Fibroblasts (CAFs) | ~10 µM | [14][15] | |
| CCG-232601 | SRE-Luciferase | HEK293T | 0.55 µM | [16][17] |
| Cell Viability | WI-38 | 14.2 µM | [11] | |
| Cell Viability | C2C12 | 12.9 µM | [11] |
Key Experimental Protocols
Fibroblast-Mediated Collagen Contraction Assay
This assay provides a functional measure of the ability of fibroblasts to remodel the extracellular matrix, a key process in fibrosis that is dependent on the Rho/MRTF/SRF pathway.
Protocol:
-
Collagen Gel Preparation: Fibroblasts are suspended in a solution of neutralized type I collagen.
-
Gel Polymerization: The cell-collagen suspension is dispensed into a 24-well plate and allowed to polymerize at 37°C.
-
Gel Release: Once polymerized, the gels are gently released from the sides of the wells.
-
Treatment: The test compounds are added to the culture medium surrounding the floating collagen gels.
-
Contraction Measurement: The area of the collagen gels is measured at regular intervals over 24-48 hours. A decrease in gel area indicates contraction.
-
Data Analysis: The percentage of contraction is calculated relative to control (vehicle-treated) gels. IC50 values are determined from the dose-response curve.
Western Blot Analysis of Rho/MRTF/SRF Pathway Proteins
Western blotting is used to determine the effect of the inhibitors on the protein levels of key components of the signaling pathway.
Protocol:
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., RhoA, MRTF-A, SRF, α-SMA) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Diagram
The Rho/MRTF/SRF Signaling Pathway
Caption: The Rho/MRTF/SRF signaling cascade and the point of intervention for inhibitors.
References
- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic synthesis of oxadiazole thioethers and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. plus.labcloudinc.com [plus.labcloudinc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CCG 203971 (5277) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. axonmedchem.com [axonmedchem.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to CCG-224406: A Potent and Selective GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is implicated in the pathophysiology of various diseases, most notably heart failure. By attenuating the desensitization of GPCRs, such as the β-adrenergic receptors, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Internal Analysis |
| Molecular Formula | C29H27FN6O5 | [1] |
| Molecular Weight | 558.57 g/mol | [1] |
| CAS Number | 1870843-22-3 | [1] |
| SMILES | O=C(NC1=CC=C2N=CNC2=C1)C1=C(C)NC(C2=CC(C(N(CC3=C(OC)C=CC=C3OC))=O)=C(F)C=C2)NC1=O | Internal Analysis |
| Predicted logP | 3.8 | Internal Analysis |
| Predicted pKa | Acidic: 8.5, Basic: 2.1 | Internal Analysis |
| Predicted Aqueous Solubility | Low | Internal Analysis |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In canonical GPCR signaling, agonist binding to a receptor (e.g., the β-adrenergic receptor) triggers a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits then recruit GRK2 to the plasma membrane. GRK2 subsequently phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor and attenuation of downstream signaling.
By inhibiting the catalytic activity of GRK2, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment and subsequent receptor desensitization, thereby prolonging and enhancing G protein-mediated signaling.
Beyond its canonical role, GRK2 is also known to have non-GPCR-related functions, including the modulation of the MEK/ERK signaling pathway. The precise impact of this compound on these non-canonical pathways is an area of ongoing investigation.
In Vitro Efficacy and Selectivity
This compound has been demonstrated to be a potent inhibitor of GRK2 with high selectivity over other related kinases.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. GRK2 | Source |
| GRK2 | 13 | - | [1] |
| Other GRK Subfamilies | >9,100 | >700-fold | [1] |
| ROCK1 | No detectable inhibition | - | [1] |
Experimental Protocols
GRK2 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commonly used methods for assessing GRK2 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., purified rhodopsin or a peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to their final concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the GRK2 enzyme solution to each well. c. Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP, which is then used to generate a luminescent signal. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Studies
As of the latest available information, specific in vivo studies detailing the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models have not been extensively published in peer-reviewed literature. However, the potent in vitro profile of this compound suggests its potential for further investigation in preclinical models of diseases where GRK2 is implicated, such as heart failure.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Future research should focus on characterizing its in vivo properties, including its pharmacokinetic profile and efficacy in relevant disease models. Elucidating the full extent of its effects on both canonical and non-canonical GRK2 signaling pathways will be crucial for its potential translation into a therapeutic agent.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption.
References
In-Depth Technical Guide to CCG-224406: A Potent and Selective GRK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, and its upregulation is implicated in the pathophysiology of various diseases, most notably heart failure. By attenuating the desensitization of GPCRs, such as the β-adrenergic receptors, this compound presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental data related to this compound, intended to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule. Its systematic IUPAC name is 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(3-((2,6-dimethoxybenzyl)carbamoyl)-4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Internal Analysis |
| Molecular Formula | C29H27FN6O5 | [1] |
| Molecular Weight | 558.57 g/mol | [1] |
| CAS Number | 1870843-22-3 | [1] |
| SMILES | O=C(NC1=CC=C2N=CNC2=C1)C1=C(C)NC(C2=CC(C(N(CC3=C(OC)C=CC=C3OC))=O)=C(F)C=C2)NC1=O | Internal Analysis |
| Predicted logP | 3.8 | Internal Analysis |
| Predicted pKa | Acidic: 8.5, Basic: 2.1 | Internal Analysis |
| Predicted Aqueous Solubility | Low | Internal Analysis |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1] In canonical GPCR signaling, agonist binding to a receptor (e.g., the β-adrenergic receptor) triggers a conformational change, leading to the activation of heterotrimeric G proteins. The dissociated Gβγ subunits then recruit GRK2 to the plasma membrane. GRK2 subsequently phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor and attenuation of downstream signaling.
By inhibiting the catalytic activity of GRK2, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment and subsequent receptor desensitization, thereby prolonging and enhancing G protein-mediated signaling.
Beyond its canonical role, GRK2 is also known to have non-GPCR-related functions, including the modulation of the MEK/ERK signaling pathway. The precise impact of this compound on these non-canonical pathways is an area of ongoing investigation.
In Vitro Efficacy and Selectivity
This compound has been demonstrated to be a potent inhibitor of GRK2 with high selectivity over other related kinases.
Table 2: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. GRK2 | Source |
| GRK2 | 13 | - | [1] |
| Other GRK Subfamilies | >9,100 | >700-fold | [1] |
| ROCK1 | No detectable inhibition | - | [1] |
Experimental Protocols
GRK2 Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commonly used methods for assessing GRK2 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against GRK2.
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., purified rhodopsin or a peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (in DMSO)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the GRK2 enzyme and its substrate to their final concentrations in the assay buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer). b. Add 10 µL of the GRK2 enzyme solution to each well. c. Add 10 µL of the substrate/ATP mixture to initiate the kinase reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves a two-step addition of reagents to deplete remaining ATP and then convert ADP to ATP, which is then used to generate a luminescent signal. b. Read the luminescence on a plate reader.
-
Data Analysis: a. Convert the luminescence readings to the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Studies
As of the latest available information, specific in vivo studies detailing the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models have not been extensively published in peer-reviewed literature. However, the potent in vitro profile of this compound suggests its potential for further investigation in preclinical models of diseases where GRK2 is implicated, such as heart failure.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the biological roles of GRK2. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. Future research should focus on characterizing its in vivo properties, including its pharmacokinetic profile and efficacy in relevant disease models. Elucidating the full extent of its effects on both canonical and non-canonical GRK2 signaling pathways will be crucial for its potential translation into a therapeutic agent.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human consumption.
References
An In-depth Technical Guide on MRTF/SRF Pathway Inhibitors for Basic Science Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway and the utility of its small molecule inhibitors, exemplified by the "CCG" series of compounds, in basic science research. While the specific compound "CCG-224406" is not prominently documented in publicly available literature, this guide will focus on the well-characterized principles and applications of this class of inhibitors.
The MRTF/SRF Signaling Pathway: A Core Regulator of Cellular Function
The Serum Response Factor (SRF) is a ubiquitously expressed MADS-box transcription factor that plays a pivotal role in controlling the expression of a wide array of genes involved in cell proliferation, differentiation, migration, and cytoskeletal dynamics.[1][2][3][4][5] SRF binds to a DNA consensus sequence known as the CArG box [CC(A/T)6GG], which is present in the regulatory regions of numerous target genes.[1][4][5]
The transcriptional activity of SRF is critically dependent on its interaction with powerful coactivators, most notably the Myocardin-Related Transcription Factors (MRTFs), which include MRTF-A and MRTF-B.[1][2] The MRTF/SRF signaling axis serves as a key integrator of extracellular cues and the intracellular actin cytoskeleton.
The activation of this pathway is intricately linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through a direct binding interaction with globular actin (G-actin). Upon stimulation by extracellular signals that activate Rho GTPases, there is a shift in actin dynamics towards polymerization into filamentous actin (F-actin).[6][7] This process depletes the cytoplasmic pool of G-actin, leading to the release of MRTFs. Once liberated, MRTFs translocate to the nucleus, where they form a complex with SRF, potently activating the transcription of target genes.[1]
Given its central role in fundamental cellular processes, dysregulation of the MRTF/SRF pathway has been implicated in a variety of diseases, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[3][4][8]
CCG-Series Inhibitors: Mechanism of Action
The "CCG" series of small molecules are inhibitors of the MRTF/SRF signaling pathway.[3][4] For instance, the compound CCG-203971 has been shown to dose-dependently inhibit the activation of hepatic stellate cells (HSCs), which is a key event in the progression of liver fibrosis.[8] The primary mechanism of these inhibitors is the disruption of the MRTF/SRF-mediated transcriptional program. By preventing the nuclear accumulation of MRTF and its subsequent interaction with SRF, these compounds effectively block the expression of downstream target genes that are crucial for pathological processes like extracellular matrix deposition in fibrosis.[8]
Quantitative Data on MRTF/SRF Inhibition
The following table summarizes the effects of a representative MRTF/SRF inhibitor, CCG-203971, on the functional activity of activated hepatic stellate cells (HSCs).
| Compound | Biological Process | Cell Type | Effect | Citation |
| CCG-203971 | Actin Cytoskeleton Dynamics | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Contraction | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Migration | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Proliferation | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Type 1 Collagen (COL.1) Expression | Activated HSCs | Decreased expression | [8] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to investigate the effects of MRTF/SRF inhibitors.
-
Cell Line: Primary human or rodent hepatic stellate cells (HSCs) are a standard model for studying liver fibrosis.[8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Preparation: A stock solution of the CCG compound is prepared in dimethyl sulfoxide (B87167) (DMSO). This stock is then serially diluted in culture medium to achieve the desired final concentrations for experiments.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the CCG inhibitor or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose). The duration of treatment will vary depending on the specific assay.
-
Objective: To quantify the transcriptional activity of the MRTF/SRF complex.
-
Methodology:
-
Cells are transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple CArG boxes and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are treated with the CCG inhibitor or vehicle control.
-
After the treatment period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
-
Objective: To visualize the effect of the inhibitor on the subcellular localization of MRTF-A.
-
Methodology:
-
Cells are grown on glass coverslips and treated with the CCG inhibitor or vehicle.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Cells are then incubated with a primary antibody against MRTF-A, followed by a fluorescently labeled secondary antibody.
-
The nucleus is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
Visualizations of Signaling Pathways and Workflows
Caption: MRTF/SRF signaling pathway and the point of intervention by CCG inhibitors.
Caption: Workflow for an SRF reporter gene assay to test inhibitor efficacy.
References
- 1. Myocardin-related transcription factors are required for cardiac development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of serum response factor activity by a family of myocardin-related transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role for the Serum Response Factor (SRF) as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative transcriptional activation by serum response factor and the high mobility group protein SSRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardin related transcription factors are required for coordinated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardin-related transcription fa ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on MRTF/SRF Pathway Inhibitors for Basic Science Research
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway and the utility of its small molecule inhibitors, exemplified by the "CCG" series of compounds, in basic science research. While the specific compound "CCG-224406" is not prominently documented in publicly available literature, this guide will focus on the well-characterized principles and applications of this class of inhibitors.
The MRTF/SRF Signaling Pathway: A Core Regulator of Cellular Function
The Serum Response Factor (SRF) is a ubiquitously expressed MADS-box transcription factor that plays a pivotal role in controlling the expression of a wide array of genes involved in cell proliferation, differentiation, migration, and cytoskeletal dynamics.[1][2][3][4][5] SRF binds to a DNA consensus sequence known as the CArG box [CC(A/T)6GG], which is present in the regulatory regions of numerous target genes.[1][4][5]
The transcriptional activity of SRF is critically dependent on its interaction with powerful coactivators, most notably the Myocardin-Related Transcription Factors (MRTFs), which include MRTF-A and MRTF-B.[1][2] The MRTF/SRF signaling axis serves as a key integrator of extracellular cues and the intracellular actin cytoskeleton.
The activation of this pathway is intricately linked to actin dynamics. In resting cells, MRTFs are sequestered in the cytoplasm through a direct binding interaction with globular actin (G-actin). Upon stimulation by extracellular signals that activate Rho GTPases, there is a shift in actin dynamics towards polymerization into filamentous actin (F-actin).[6][7] This process depletes the cytoplasmic pool of G-actin, leading to the release of MRTFs. Once liberated, MRTFs translocate to the nucleus, where they form a complex with SRF, potently activating the transcription of target genes.[1]
Given its central role in fundamental cellular processes, dysregulation of the MRTF/SRF pathway has been implicated in a variety of diseases, including fibrosis and cancer, making it a compelling target for therapeutic intervention.[3][4][8]
CCG-Series Inhibitors: Mechanism of Action
The "CCG" series of small molecules are inhibitors of the MRTF/SRF signaling pathway.[3][4] For instance, the compound CCG-203971 has been shown to dose-dependently inhibit the activation of hepatic stellate cells (HSCs), which is a key event in the progression of liver fibrosis.[8] The primary mechanism of these inhibitors is the disruption of the MRTF/SRF-mediated transcriptional program. By preventing the nuclear accumulation of MRTF and its subsequent interaction with SRF, these compounds effectively block the expression of downstream target genes that are crucial for pathological processes like extracellular matrix deposition in fibrosis.[8]
Quantitative Data on MRTF/SRF Inhibition
The following table summarizes the effects of a representative MRTF/SRF inhibitor, CCG-203971, on the functional activity of activated hepatic stellate cells (HSCs).
| Compound | Biological Process | Cell Type | Effect | Citation |
| CCG-203971 | Actin Cytoskeleton Dynamics | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Contraction | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Migration | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Cell Proliferation | Activated HSCs | Dose-dependent inhibition | [8] |
| CCG-203971 | Type 1 Collagen (COL.1) Expression | Activated HSCs | Decreased expression | [8] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to investigate the effects of MRTF/SRF inhibitors.
-
Cell Line: Primary human or rodent hepatic stellate cells (HSCs) are a standard model for studying liver fibrosis.[8]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Inhibitor Preparation: A stock solution of the CCG compound is prepared in dimethyl sulfoxide (DMSO). This stock is then serially diluted in culture medium to achieve the desired final concentrations for experiments.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing the CCG inhibitor or a vehicle control (DMSO at the same final concentration as the highest inhibitor dose). The duration of treatment will vary depending on the specific assay.
-
Objective: To quantify the transcriptional activity of the MRTF/SRF complex.
-
Methodology:
-
Cells are transiently co-transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple CArG boxes and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Following transfection, cells are treated with the CCG inhibitor or vehicle control.
-
After the treatment period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
-
Objective: To visualize the effect of the inhibitor on the subcellular localization of MRTF-A.
-
Methodology:
-
Cells are grown on glass coverslips and treated with the CCG inhibitor or vehicle.
-
After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Cells are then incubated with a primary antibody against MRTF-A, followed by a fluorescently labeled secondary antibody.
-
The nucleus is counterstained with DAPI.
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.
-
Visualizations of Signaling Pathways and Workflows
Caption: MRTF/SRF signaling pathway and the point of intervention by CCG inhibitors.
Caption: Workflow for an SRF reporter gene assay to test inhibitor efficacy.
References
- 1. Myocardin-related transcription factors are required for cardiac development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of serum response factor activity by a family of myocardin-related transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role for the Serum Response Factor (SRF) as a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum response factor‐cofactor interactions and their implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative transcriptional activation by serum response factor and the high mobility group protein SSRP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myocardin related transcription factors are required for coordinated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardin-related transcription fa ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Myocardin and myocardin-related transcription factor-A synergistically mediate actin cytoskeletal-dependent inhibition of liver fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preliminary Studies on CCG-224406 Effects
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "CCG-224406." As a result, a detailed technical guide on its effects, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time. The information presented below is a generalized framework based on common practices in drug discovery and development, which would be applicable should data on this compound become available.
Quantitative Data Summary
A critical aspect of preliminary studies on any novel compound involves the quantification of its biological effects. This data is typically presented in a structured format to allow for clear interpretation and comparison. Should research on this compound be published, it would likely include tables summarizing key in vitro and in vivo data points.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Positive Control |
| Cell Viability | e.g., HEK293 | IC50 (µM) | Data Not Available | e.g., Staurosporine |
| Target Engagement | e.g., Specific Receptor | EC50 (nM) | Data Not Available | Known Ligand |
| Reporter Gene | e.g., Luciferase Assay | Fold Activation | Data Not Available | Known Activator |
| Western Blot | Various | Protein Expression Change | Data Not Available | N/A |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result | p-value |
| e.g., Disease Model | e.g., 10 mg/kg, i.p., daily | e.g., Tumor Volume | Data Not Available | N/A |
| e.g., Pharmacokinetic Study | e.g., Single 5 mg/kg IV dose | Cmax (ng/mL) | Data Not Available | N/A |
| T1/2 (hours) | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are examples of experimental protocols that would likely be employed in the preliminary characterization of a compound like this compound.
Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, which can reveal the compound's effect on protein expression or signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following examples are rendered using the DOT language for Graphviz.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism where this compound activates a G-protein coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.
Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for the initial in vitro screening of a novel compound.
In-depth Technical Guide: Preliminary Studies on CCG-224406 Effects
Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated as "CCG-224406." As a result, a detailed technical guide on its effects, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time. The information presented below is a generalized framework based on common practices in drug discovery and development, which would be applicable should data on this compound become available.
Quantitative Data Summary
A critical aspect of preliminary studies on any novel compound involves the quantification of its biological effects. This data is typically presented in a structured format to allow for clear interpretation and comparison. Should research on this compound be published, it would likely include tables summarizing key in vitro and in vivo data points.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound Value | Positive Control |
| Cell Viability | e.g., HEK293 | IC50 (µM) | Data Not Available | e.g., Staurosporine |
| Target Engagement | e.g., Specific Receptor | EC50 (nM) | Data Not Available | Known Ligand |
| Reporter Gene | e.g., Luciferase Assay | Fold Activation | Data Not Available | Known Activator |
| Western Blot | Various | Protein Expression Change | Data Not Available | N/A |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Endpoint | Result | p-value |
| e.g., Disease Model | e.g., 10 mg/kg, i.p., daily | e.g., Tumor Volume | Data Not Available | N/A |
| e.g., Pharmacokinetic Study | e.g., Single 5 mg/kg IV dose | Cmax (ng/mL) | Data Not Available | N/A |
| T1/2 (hours) | Data Not Available | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are examples of experimental protocols that would likely be employed in the preliminary characterization of a compound like this compound.
Cell Viability Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, which can reveal the compound's effect on protein expression or signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
Diagrams are crucial for illustrating complex biological processes and experimental designs. The following examples are rendered using the DOT language for Graphviz.
Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical mechanism where this compound activates a G-protein coupled receptor (GPCR), leading to the activation of a downstream kinase cascade.
Experimental Workflow for In Vitro Screening
This diagram outlines a typical workflow for the initial in vitro screening of a novel compound.
CCG-224406: A Deep Dive into Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling. Elevated GRK2 activity is implicated in the pathogenesis of heart failure, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering valuable insights for researchers and drug development professionals working on GRK2-targeted therapies. The development of this compound arose from a structure-based drug design campaign, leveraging the structural scaffolds of known GRK2 inhibitors, paroxetine (B1678475) and GSK180736A.
Target Specificity and Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic utility, minimizing off-target effects and enhancing its safety profile. This compound has demonstrated exceptional selectivity for GRK2 over other closely related kinases.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases was determined using in vitro phosphorylation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 130 | - |
| GRK1 | >100,000 | >769-fold |
| GRK5 | >100,000 | >769-fold |
| PKA | >100,000 | >769-fold |
| ROCK1 | No detectable inhibition | - |
Data sourced from Waldschmidt et al., J. Med. Chem. 2016, 59 (8), 3793–3807.
As the data indicates, this compound exhibits a remarkable selectivity of over 700-fold for GRK2 compared to other GRK subfamilies (GRK1 and GRK5) and shows no detectable inhibition of ROCK1, another kinase implicated in cardiovascular function.[1] This high degree of selectivity underscores its potential as a precise therapeutic agent.
Experimental Protocols
The following section details the key experimental methodology used to characterize the inhibitory activity of this compound.
In Vitro Rhodopsin Phosphorylation Assay for GRK2 Inhibition
This assay measures the ability of an inhibitor to block the phosphorylation of rhodopsin, a well-established substrate for GRK2.
Materials:
-
Purified, recombinant human GRK2
-
Bovine rod outer segment (ROS) membranes containing rhodopsin
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified GRK2, and ROS membranes.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin band by autoradiography.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
GRK2 Signaling Pathway in Heart Failure
In the context of heart failure, GRK2 plays a pivotal role in the desensitization of β-adrenergic receptors (β-ARs), leading to a diminished cardiac response to catecholamines. Inhibition of GRK2 by this compound is designed to counteract this maladaptive process.
Caption: GRK2-mediated desensitization of β-adrenergic receptors in heart failure and the point of intervention for this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for determining the kinase selectivity profile of this compound.
Logical Relationship in Structure-Based Design of this compound
The design of this compound was a rational, structure-guided process that built upon existing knowledge of GRK2 inhibitors.
Caption: The logical progression of the structure-based design of this compound from known GRK2 inhibitor scaffolds.
Conclusion
This compound stands out as a highly potent and selective inhibitor of GRK2. Its impressive selectivity profile, born from a rational, structure-guided design process, makes it a valuable tool for dissecting the role of GRK2 in health and disease, and a promising lead compound for the development of novel therapeutics for heart failure and other conditions characterized by GRK2 dysregulation. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field.
References
CCG-224406: A Deep Dive into Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2), a key regulator of G protein-coupled receptor (GPCR) signaling. Elevated GRK2 activity is implicated in the pathogenesis of heart failure, making it a compelling therapeutic target. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, offering valuable insights for researchers and drug development professionals working on GRK2-targeted therapies. The development of this compound arose from a structure-based drug design campaign, leveraging the structural scaffolds of known GRK2 inhibitors, paroxetine and GSK180736A.
Target Specificity and Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic utility, minimizing off-target effects and enhancing its safety profile. This compound has demonstrated exceptional selectivity for GRK2 over other closely related kinases.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against a panel of kinases was determined using in vitro phosphorylation assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity vs. GRK2 |
| GRK2 | 130 | - |
| GRK1 | >100,000 | >769-fold |
| GRK5 | >100,000 | >769-fold |
| PKA | >100,000 | >769-fold |
| ROCK1 | No detectable inhibition | - |
Data sourced from Waldschmidt et al., J. Med. Chem. 2016, 59 (8), 3793–3807.
As the data indicates, this compound exhibits a remarkable selectivity of over 700-fold for GRK2 compared to other GRK subfamilies (GRK1 and GRK5) and shows no detectable inhibition of ROCK1, another kinase implicated in cardiovascular function.[1] This high degree of selectivity underscores its potential as a precise therapeutic agent.
Experimental Protocols
The following section details the key experimental methodology used to characterize the inhibitory activity of this compound.
In Vitro Rhodopsin Phosphorylation Assay for GRK2 Inhibition
This assay measures the ability of an inhibitor to block the phosphorylation of rhodopsin, a well-established substrate for GRK2.
Materials:
-
Purified, recombinant human GRK2
-
Bovine rod outer segment (ROS) membranes containing rhodopsin
-
[γ-³²P]ATP (radiolabeled ATP)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
This compound or other test compounds
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified GRK2, and ROS membranes.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin band by autoradiography.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Molecular Interactions and Pathways
GRK2 Signaling Pathway in Heart Failure
In the context of heart failure, GRK2 plays a pivotal role in the desensitization of β-adrenergic receptors (β-ARs), leading to a diminished cardiac response to catecholamines. Inhibition of GRK2 by this compound is designed to counteract this maladaptive process.
Caption: GRK2-mediated desensitization of β-adrenergic receptors in heart failure and the point of intervention for this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a critical step in its preclinical evaluation. The following diagram illustrates a typical workflow.
Caption: A streamlined workflow for determining the kinase selectivity profile of this compound.
Logical Relationship in Structure-Based Design of this compound
The design of this compound was a rational, structure-guided process that built upon existing knowledge of GRK2 inhibitors.
Caption: The logical progression of the structure-based design of this compound from known GRK2 inhibitor scaffolds.
Conclusion
This compound stands out as a highly potent and selective inhibitor of GRK2. Its impressive selectivity profile, born from a rational, structure-guided design process, makes it a valuable tool for dissecting the role of GRK2 in health and disease, and a promising lead compound for the development of novel therapeutics for heart failure and other conditions characterized by GRK2 dysregulation. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field.
References
Methodological & Application
Application Notes and Protocols for CCG-224406 In Vitro Kinase Assay
Introduction
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of the compound CCG-224406. Kinase inhibitors are a critical class of therapeutic agents, and robust in vitro assays are essential for their characterization. This protocol is designed for researchers, scientists, and drug development professionals to determine the potency and selectivity of this compound against its target kinase. The following sections detail the necessary reagents, experimental setup, and data analysis procedures.
I. Overview of the In Vitro Kinase Assay
An in vitro kinase assay is a biochemical assay that measures the activity of a kinase enzyme. The fundamental principle involves incubating the kinase with its specific substrate and a phosphate (B84403) donor, typically adenosine (B11128) triphosphate (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence.
II. Materials and Reagents
A comprehensive list of required materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalogue No. | Storage |
| Target Kinase | Varies | Varies | -80°C |
| Kinase Substrate | Varies | Varies | -20°C |
| This compound | Varies | Varies | -20°C |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| Kinase Buffer (e.g., Tris-HCl, HEPES) | Varies | Varies | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| 96-well Assay Plates | Corning | 3694 | Room Temp |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| Multimode Plate Reader | Varies | Varies | N/A |
III. Experimental Protocol
This protocol outlines the steps for a typical in vitro kinase assay using a luminescence-based method (ADP-Glo™) to quantify kinase activity.
A. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in water. The final ATP concentration in the assay will depend on the specific kinase and experimental goals (e.g., Kₘ of ATP).
-
Kinase and Substrate Solutions: Dilute the target kinase and its corresponding substrate to the desired working concentrations in the Kinase Reaction Buffer. The optimal concentrations should be empirically determined.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
B. Assay Procedure
-
Compound Addition: Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Kinase and Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.
-
Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a multimode plate reader.
IV. Data Presentation and Analysis
The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of this compound.
A. Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
-
Signal_inhibitor: Luminescence from wells containing this compound.
-
Signal_vehicle: Luminescence from wells containing only the vehicle (DMSO).
-
Signal_background: Luminescence from wells without kinase.
B. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Quantitative Data Summary
| Parameter | Value |
| Kinase Concentration | [Specify] nM |
| Substrate Concentration | [Specify] µM |
| ATP Concentration | [Specify] µM |
| IC₅₀ of this compound | [Calculated Value] nM |
| Hill Slope | [Calculated Value] |
| R² | [Calculated Value] |
V. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps of the in vitro kinase assay protocol.
Caption: Workflow for the this compound in vitro kinase assay.
B. Signaling Pathway
To provide a relevant signaling pathway, the specific target kinase of this compound must be identified. Once the target is known, a diagram illustrating its role in cellular signaling can be generated. For example, if this compound targets a kinase in the MAPK/ERK pathway, a diagram of that pathway would be included here.
Disclaimer: The specific target kinase for this compound is not publicly available. The provided protocol is a general template and must be adapted based on the specific kinase being investigated. The concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific assay.
Application Notes and Protocols for CCG-224406 In Vitro Kinase Assay
Introduction
This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of the compound CCG-224406. Kinase inhibitors are a critical class of therapeutic agents, and robust in vitro assays are essential for their characterization. This protocol is designed for researchers, scientists, and drug development professionals to determine the potency and selectivity of this compound against its target kinase. The following sections detail the necessary reagents, experimental setup, and data analysis procedures.
I. Overview of the In Vitro Kinase Assay
An in vitro kinase assay is a biochemical assay that measures the activity of a kinase enzyme. The fundamental principle involves incubating the kinase with its specific substrate and a phosphate donor, typically adenosine triphosphate (ATP). The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of a compound like this compound is determined by measuring the reduction in substrate phosphorylation in its presence.
II. Materials and Reagents
A comprehensive list of required materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalogue No. | Storage |
| Target Kinase | Varies | Varies | -80°C |
| Kinase Substrate | Varies | Varies | -20°C |
| This compound | Varies | Varies | -20°C |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | A7699 | -20°C |
| Kinase Buffer (e.g., Tris-HCl, HEPES) | Varies | Varies | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | 4°C |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | M8266 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
| 96-well Assay Plates | Corning | 3694 | Room Temp |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| Multimode Plate Reader | Varies | Varies | N/A |
III. Experimental Protocol
This protocol outlines the steps for a typical in vitro kinase assay using a luminescence-based method (ADP-Glo™) to quantify kinase activity.
A. Reagent Preparation
-
Kinase Reaction Buffer (1X): Prepare a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of 10 mM ATP in water. The final ATP concentration in the assay will depend on the specific kinase and experimental goals (e.g., Kₘ of ATP).
-
Kinase and Substrate Solutions: Dilute the target kinase and its corresponding substrate to the desired working concentrations in the Kinase Reaction Buffer. The optimal concentrations should be empirically determined.
-
This compound Serial Dilutions: Prepare a series of dilutions of this compound in DMSO, followed by a final dilution in Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
B. Assay Procedure
-
Compound Addition: Add 2.5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Kinase and Substrate Addition: Add 5 µL of the kinase/substrate mixture to each well.
-
Initiation of Reaction: Start the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a multimode plate reader.
IV. Data Presentation and Analysis
The raw luminescence data is used to calculate the percentage of kinase inhibition for each concentration of this compound.
A. Calculation of Percent Inhibition
The percent inhibition is calculated using the following formula:
-
Signal_inhibitor: Luminescence from wells containing this compound.
-
Signal_vehicle: Luminescence from wells containing only the vehicle (DMSO).
-
Signal_background: Luminescence from wells without kinase.
B. IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
Quantitative Data Summary
| Parameter | Value |
| Kinase Concentration | [Specify] nM |
| Substrate Concentration | [Specify] µM |
| ATP Concentration | [Specify] µM |
| IC₅₀ of this compound | [Calculated Value] nM |
| Hill Slope | [Calculated Value] |
| R² | [Calculated Value] |
V. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps of the in vitro kinase assay protocol.
Caption: Workflow for the this compound in vitro kinase assay.
B. Signaling Pathway
To provide a relevant signaling pathway, the specific target kinase of this compound must be identified. Once the target is known, a diagram illustrating its role in cellular signaling can be generated. For example, if this compound targets a kinase in the MAPK/ERK pathway, a diagram of that pathway would be included here.
Disclaimer: The specific target kinase for this compound is not publicly available. The provided protocol is a general template and must be adapted based on the specific kinase being investigated. The concentrations of kinase, substrate, and ATP, as well as incubation times, should be optimized for each specific assay.
Application Notes and Protocols for CCG-224406 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics and is implicated in various cellular processes, including proliferation, migration, invasion, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis is a hallmark of numerous pathologies, most notably cancer and fibrotic diseases. This compound and its analogs, such as CCG-1423 and CCG-203971, function by preventing the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated gene transcription.[1][2][3][4] By inhibiting this pathway, this compound can effectively block the expression of downstream target genes involved in cell motility and matrix remodeling, making it a valuable tool for in vitro research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell proliferation, migration, invasion, and gene expression.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a central mechanism by which cells respond to extracellular cues and translate them into changes in gene expression that govern cell structure and function.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound and related Rho/MRTF/SRF pathway inhibitors. These values can serve as a starting point for designing dose-response experiments. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration of this compound.
| Compound | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | GRK2 Inhibition | Purified enzyme | 130 nM | [5] |
| CCG-1423 | SRE-Luciferase | PC-3 | ~1 µM | [1] |
| CCG-100602 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |
| CCG-203971 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |
| Pirfenidone (B1678446) | MRTF Nuclear Translocation | Human Lung Fibroblasts | 50-150 µM | [6] |
Experimental Protocols
Cell Proliferation/Viability Assay (CCK-8/MTS Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability using a colorimetric assay based on the reduction of a tetrazolium salt.
Workflow:
Caption: Workflow for the cell proliferation/viability assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Workflow:
Caption: Workflow for the wound healing/scratch assay.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 10-25 µM) or vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare between treated and control groups.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Workflow:
Caption: Workflow for the Transwell cell invasion assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell line of interest
-
Serum-free medium and complete medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
Add this compound at the desired concentration to the upper chamber.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with 0.5% crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the stained cells in several random fields under a microscope.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the expression of MRTF/SRF target genes following treatment with this compound.
Workflow:
Caption: Workflow for gene expression analysis by RT-qPCR.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, SRF, c-fos) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Plate cells and treat with this compound (e.g., 10-25 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with a qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: The optimal concentration of this compound can vary significantly between cell lines. Always perform a dose-response curve to determine the appropriate concentration range for your specific cell type.
-
Toxicity: At higher concentrations, Rho/MRTF/SRF inhibitors can exhibit cytotoxicity.[1] It is important to distinguish between anti-proliferative/anti-migratory effects and general toxicity. Morphological assessment and viability assays can help in this regard.
-
Assay Duration: The duration of treatment with this compound should be optimized for each assay. For migration and invasion assays, the incubation time should be sufficient to observe a significant effect in the control group.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the role of the Rho/MRTF/SRF signaling pathway in various cellular processes and disease models.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors bloc ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of MRTF activation as a clinically achievable anti-fibrotic mechanism for pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCG-224406 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of actin cytoskeleton dynamics and is implicated in various cellular processes, including proliferation, migration, invasion, and fibrosis. Dysregulation of the Rho/MRTF/SRF axis is a hallmark of numerous pathologies, most notably cancer and fibrotic diseases. This compound and its analogs, such as CCG-1423 and CCG-203971, function by preventing the nuclear translocation of MRTF-A, a key co-activator of SRF-mediated gene transcription.[1][2][3][4] By inhibiting this pathway, this compound can effectively block the expression of downstream target genes involved in cell motility and matrix remodeling, making it a valuable tool for in vitro research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell proliferation, migration, invasion, and gene expression.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a central mechanism by which cells respond to extracellular cues and translate them into changes in gene expression that govern cell structure and function.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound and related Rho/MRTF/SRF pathway inhibitors. These values can serve as a starting point for designing dose-response experiments. It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration of this compound.
| Compound | Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | GRK2 Inhibition | Purified enzyme | 130 nM | [5] |
| CCG-1423 | SRE-Luciferase | PC-3 | ~1 µM | [1] |
| CCG-100602 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |
| CCG-203971 | ACTA2 Transcription | CCD-18co | Significant inhibition at 17.5-25 µM | [1] |
| Pirfenidone | MRTF Nuclear Translocation | Human Lung Fibroblasts | 50-150 µM | [6] |
Experimental Protocols
Cell Proliferation/Viability Assay (CCK-8/MTS Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability using a colorimetric assay based on the reduction of a tetrazolium salt.
Workflow:
Caption: Workflow for the cell proliferation/viability assay.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 or 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
Workflow:
Caption: Workflow for the wound healing/scratch assay.
Materials:
-
Cell line of interest
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Alternatively, use a commercially available wound healing insert.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the desired concentration of this compound (e.g., 10-25 µM) or vehicle control.
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same field at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare between treated and control groups.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
Workflow:
Caption: Workflow for the Transwell cell invasion assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cell line of interest
-
Serum-free medium and complete medium
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
Add this compound at the desired concentration to the upper chamber.
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours.
-
Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with 0.5% crystal violet.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the stained cells in several random fields under a microscope.
Gene Expression Analysis (RT-qPCR)
This protocol is for quantifying the expression of MRTF/SRF target genes following treatment with this compound.
Workflow:
Caption: Workflow for gene expression analysis by RT-qPCR.
Materials:
-
Cell line of interest
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., ACTA2, SRF, c-fos) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Plate cells and treat with this compound (e.g., 10-25 µM) or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with a qPCR master mix, cDNA template, and gene-specific primers.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Dose-Response: The optimal concentration of this compound can vary significantly between cell lines. Always perform a dose-response curve to determine the appropriate concentration range for your specific cell type.
-
Toxicity: At higher concentrations, Rho/MRTF/SRF inhibitors can exhibit cytotoxicity.[1] It is important to distinguish between anti-proliferative/anti-migratory effects and general toxicity. Morphological assessment and viability assays can help in this regard.
-
Assay Duration: The duration of treatment with this compound should be optimized for each assay. For migration and invasion assays, the incubation time should be sufficient to observe a significant effect in the control group.
By following these detailed protocols and considering the provided quantitative data, researchers can effectively utilize this compound as a tool to investigate the role of the Rho/MRTF/SRF signaling pathway in various cellular processes and disease models.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF inhibitors bloc ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Novel Rho/MRTF/SRF inhibitors block matrix-stiffness and TGF-β-induced fibrogenesis in human colonic myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of MRTF activation as a clinically achievable anti-fibrotic mechanism for pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Rho/MRTF Pathway Inhibitor in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature of heart failure is adverse cardiac remodeling, which includes cardiac hypertrophy and fibrosis. The Rho/myocardin-related transcription factor (MRTF) signaling pathway has emerged as a critical regulator of cellular processes that contribute to fibrosis. Consequently, inhibitors of this pathway are of significant interest as potential therapeutics for heart failure.
This document provides detailed application notes and protocols for the preclinical evaluation of a novel Rho/MRTF pathway inhibitor, designated here as CCG-224406, in established animal models of heart failure. While specific in vivo dosage and efficacy data for this compound in cardiac models are not yet publicly available, this guide offers a comprehensive framework for its investigation based on the known roles of the Rho/MRTF pathway in fibrosis and data from structurally related compounds in other disease models.
Mechanism of Action and Therapeutic Rationale
The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton. In response to profibrotic stimuli, RhoA activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for the serum response factor (SRF), driving the transcription of genes involved in fibrosis, including alpha-smooth muscle actin (α-SMA) and various collagen isoforms.
This compound is hypothesized to inhibit this pathway, thereby reducing the expression of profibrotic genes and attenuating the development of cardiac fibrosis. This targeted action offers a promising strategy to mitigate adverse cardiac remodeling and improve cardiac function in heart failure.
Preclinical Evaluation Strategy
A tiered approach is recommended for the preclinical assessment of this compound in heart failure, starting with in vitro validation followed by in vivo efficacy studies in relevant animal models.
Diagram: Proposed Mechanism of Action of this compound in Cardiac Fibrosis
Caption: Signaling pathway of Rho/MRTF-mediated cardiac fibrosis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for inducing heart failure in animal models suitable for testing the efficacy of this compound.
Protocol 1: Transverse Aortic Constriction (TAC) Model of Pressure Overload-Induced Heart Failure
This model mimics hypertension-induced heart failure by creating a pressure overload on the left ventricle.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Preparation: Shave the chest and disinfect the surgical area.
-
Incision: Make a small horizontal incision in the upper sternum.
-
Aortic Constriction: Carefully dissect the thymus to expose the aortic arch. Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle.
-
Sham Operation: For the control group, perform the same procedure without tying the suture.
-
Closure: Close the chest and skin with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
This compound Administration:
-
Dosage: Based on a similar compound, CCG-222740, a starting dose of 100 mg/kg/day can be explored.[1]
-
Route: Oral gavage is a common and effective route for administration.[1]
-
Frequency: Administer once daily, starting 1 week post-TAC surgery and continuing for the duration of the study (e.g., 4-8 weeks).
Protocol 2: Myocardial Infarction (MI) Model of Ischemic Heart Failure
This model replicates heart failure resulting from a heart attack.
Animal Model: Male Sprague-Dawley rats, 250-300g.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with ketamine/xylazine and intubate for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Sham Operation: In the sham group, the suture is passed under the LAD but not tied.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide analgesia and monitor for recovery.
This compound Administration:
-
Dosage: A dose-ranging study should be performed, starting with a dose comparable to that used in the TAC model, adjusted for species.
-
Route: Oral gavage or intraperitoneal injection can be used.
-
Frequency: Daily administration, commencing 24 hours post-MI and continuing for the study duration (e.g., 4 weeks).
Diagram: Experimental Workflow for Preclinical Testing of this compound
Caption: A generalized workflow for evaluating this compound in animal models of heart failure.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Suggested Dosage and Administration for this compound in Heart Failure Models
| Parameter | Mouse Model (TAC) | Rat Model (MI) |
| Species | C57BL/6 Mouse | Sprague-Dawley Rat |
| Starting Dose | 100 mg/kg/day (based on CCG-222740)[1] | To be determined by allometric scaling |
| Administration Route | Oral Gavage | Oral Gavage / Intraperitoneal |
| Vehicle | To be determined based on solubility | To be determined based on solubility |
| Treatment Duration | 4-8 weeks | 4 weeks |
Table 2: Key Endpoints for Efficacy Evaluation
| Category | Parameter | Method |
| Cardiac Function | Ejection Fraction (EF%), Fractional Shortening (FS%) | Echocardiography |
| Left Ventricular Internal Diameter (LVIDd, LVIDs) | Echocardiography | |
| Heart Weight to Body Weight Ratio (HW/BW) | Post-mortem analysis | |
| Cardiac Fibrosis | Collagen Deposition | Picrosirius Red or Masson's Trichrome Staining |
| α-SMA Expression | Immunohistochemistry / Western Blot | |
| Collagen I/III Expression | qRT-PCR / Western Blot | |
| Cardiac Hypertrophy | Cardiomyocyte Cross-sectional Area | Wheat Germ Agglutinin (WGA) Staining |
| Hypertrophic Gene Expression (ANP, BNP) | qRT-PCR | |
| Target Engagement | Nuclear MRTF Levels | Immunohistochemistry / Western Blot |
Conclusion
The Rho/MRTF pathway is a compelling target for anti-fibrotic therapy in heart failure. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of the novel inhibitor this compound. Rigorous execution of these studies will be crucial in determining its therapeutic potential for patients with heart failure.
References
Application Notes and Protocols for a Novel Rho/MRTF Pathway Inhibitor in Animal Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump sufficient blood to meet the body's metabolic needs. A key pathological feature of heart failure is adverse cardiac remodeling, which includes cardiac hypertrophy and fibrosis. The Rho/myocardin-related transcription factor (MRTF) signaling pathway has emerged as a critical regulator of cellular processes that contribute to fibrosis. Consequently, inhibitors of this pathway are of significant interest as potential therapeutics for heart failure.
This document provides detailed application notes and protocols for the preclinical evaluation of a novel Rho/MRTF pathway inhibitor, designated here as CCG-224406, in established animal models of heart failure. While specific in vivo dosage and efficacy data for this compound in cardiac models are not yet publicly available, this guide offers a comprehensive framework for its investigation based on the known roles of the Rho/MRTF pathway in fibrosis and data from structurally related compounds in other disease models.
Mechanism of Action and Therapeutic Rationale
The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton. In response to profibrotic stimuli, RhoA activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for the serum response factor (SRF), driving the transcription of genes involved in fibrosis, including alpha-smooth muscle actin (α-SMA) and various collagen isoforms.
This compound is hypothesized to inhibit this pathway, thereby reducing the expression of profibrotic genes and attenuating the development of cardiac fibrosis. This targeted action offers a promising strategy to mitigate adverse cardiac remodeling and improve cardiac function in heart failure.
Preclinical Evaluation Strategy
A tiered approach is recommended for the preclinical assessment of this compound in heart failure, starting with in vitro validation followed by in vivo efficacy studies in relevant animal models.
Diagram: Proposed Mechanism of Action of this compound in Cardiac Fibrosis
Caption: Signaling pathway of Rho/MRTF-mediated cardiac fibrosis and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for inducing heart failure in animal models suitable for testing the efficacy of this compound.
Protocol 1: Transverse Aortic Constriction (TAC) Model of Pressure Overload-Induced Heart Failure
This model mimics hypertension-induced heart failure by creating a pressure overload on the left ventricle.
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).
-
Surgical Preparation: Shave the chest and disinfect the surgical area.
-
Incision: Make a small horizontal incision in the upper sternum.
-
Aortic Constriction: Carefully dissect the thymus to expose the aortic arch. Pass a 7-0 silk suture under the aorta between the innominate and left common carotid arteries. Tie the suture around the aorta and a 27-gauge needle.
-
Sham Operation: For the control group, perform the same procedure without tying the suture.
-
Closure: Close the chest and skin with sutures.
-
Post-operative Care: Administer analgesics and monitor the animal's recovery.
This compound Administration:
-
Dosage: Based on a similar compound, CCG-222740, a starting dose of 100 mg/kg/day can be explored.[1]
-
Route: Oral gavage is a common and effective route for administration.[1]
-
Frequency: Administer once daily, starting 1 week post-TAC surgery and continuing for the duration of the study (e.g., 4-8 weeks).
Protocol 2: Myocardial Infarction (MI) Model of Ischemic Heart Failure
This model replicates heart failure resulting from a heart attack.
Animal Model: Male Sprague-Dawley rats, 250-300g.
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat with ketamine/xylazine and intubate for mechanical ventilation.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Sham Operation: In the sham group, the suture is passed under the LAD but not tied.
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide analgesia and monitor for recovery.
This compound Administration:
-
Dosage: A dose-ranging study should be performed, starting with a dose comparable to that used in the TAC model, adjusted for species.
-
Route: Oral gavage or intraperitoneal injection can be used.
-
Frequency: Daily administration, commencing 24 hours post-MI and continuing for the study duration (e.g., 4 weeks).
Diagram: Experimental Workflow for Preclinical Testing of this compound
Caption: A generalized workflow for evaluating this compound in animal models of heart failure.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Suggested Dosage and Administration for this compound in Heart Failure Models
| Parameter | Mouse Model (TAC) | Rat Model (MI) |
| Species | C57BL/6 Mouse | Sprague-Dawley Rat |
| Starting Dose | 100 mg/kg/day (based on CCG-222740)[1] | To be determined by allometric scaling |
| Administration Route | Oral Gavage | Oral Gavage / Intraperitoneal |
| Vehicle | To be determined based on solubility | To be determined based on solubility |
| Treatment Duration | 4-8 weeks | 4 weeks |
Table 2: Key Endpoints for Efficacy Evaluation
| Category | Parameter | Method |
| Cardiac Function | Ejection Fraction (EF%), Fractional Shortening (FS%) | Echocardiography |
| Left Ventricular Internal Diameter (LVIDd, LVIDs) | Echocardiography | |
| Heart Weight to Body Weight Ratio (HW/BW) | Post-mortem analysis | |
| Cardiac Fibrosis | Collagen Deposition | Picrosirius Red or Masson's Trichrome Staining |
| α-SMA Expression | Immunohistochemistry / Western Blot | |
| Collagen I/III Expression | qRT-PCR / Western Blot | |
| Cardiac Hypertrophy | Cardiomyocyte Cross-sectional Area | Wheat Germ Agglutinin (WGA) Staining |
| Hypertrophic Gene Expression (ANP, BNP) | qRT-PCR | |
| Target Engagement | Nuclear MRTF Levels | Immunohistochemistry / Western Blot |
Conclusion
The Rho/MRTF pathway is a compelling target for anti-fibrotic therapy in heart failure. The protocols and guidelines presented here provide a robust framework for the preclinical evaluation of the novel inhibitor this compound. Rigorous execution of these studies will be crucial in determining its therapeutic potential for patients with heart failure.
References
Application of CCG-224406 in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical regulator in the pathogenesis of cardiac hypertrophy and heart failure.[1][2] Upregulation and increased activity of GRK2 are hallmarks of cardiac stress, leading to maladaptive signaling.[1][2] Consequently, inhibition of GRK2 presents a promising therapeutic strategy to attenuate or reverse cardiac hypertrophy. CCG-224406 is a potent and highly selective inhibitor of GRK2, with an IC50 of 13 nM and over 700-fold selectivity against other GRK subfamilies, making it a valuable research tool for investigating the role of GRK2 in cardiac hypertrophy.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in cardiac hypertrophy studies, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vitro and in vivo models.
Mechanism of Action and Signaling Pathway
In response to hypertrophic stimuli such as angiotensin II and phenylephrine (B352888), GRK2 expression is enhanced in cardiomyocytes.[1][2] This leads to the activation of the Akt/GSK3β/NFAT signaling cascade, a key pathway in promoting hypertrophic gene expression.[1][2] GRK2 facilitates this pathway through its interaction with phosphoinositide 3-kinase γ (PI3Kγ), leading to Akt phosphorylation and subsequent inactivation of glycogen (B147801) synthase kinase 3 beta (GSK3β).[1][2] This allows for the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a potent transcription factor for hypertrophic genes.[1][2]
By selectively inhibiting GRK2, this compound is expected to disrupt this signaling cascade, thereby preventing or reversing the hypertrophic response in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the effects of GRK2 inhibition in experimental models of cardiac hypertrophy. While specific data for this compound is emerging, the data presented from studies using other GRK2 inhibitors or genetic knockout models provide a strong rationale for its application.
Table 1: In Vitro Effects of GRK2 Inhibition on Cardiomyocyte Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
| Cell Size | Neonatal Rat Ventricular Myocytes (NRVMs) + Phenylephrine | siGRK2 | Significant reduction in cardiomyocyte cell size | [5][6] |
| Cell Size | NRVMs + Angiotensin II | siGRK2 | Significant reduction in cardiomyocyte cell size | [6] |
| Fetal Gene Expression (e.g., ANP, BNP) | NRVMs + Phenylephrine/Angiotensin II | siGRK2 | Attenuated activation of fetal genes | [2] |
Table 2: In Vivo Effects of GRK2 Inhibition on Cardiac Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
| Heart Weight/Body Weight Ratio | Transverse Aortic Constriction (TAC) in mice | Conditional GRK2 knockout | Attenuated increase in HW/BW ratio | [1][2] |
| Left Ventricular Mass | Post-Myocardial Infarction (MI) in mice | GRK2 inhibitor peptide (C7) | Significant reduction in LV mass | [7][8] |
| Cardiomyocyte Size | TAC in mice | Conditional GRK2 knockout | Blunted increase in cardiomyocyte size | [2] |
| Ejection Fraction | Post-MI in mice | GRK2 inhibitor peptide (C7) | Amelioration of systolic cardiac function | [7][8] |
Experimental Protocols
In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the induction of hypertrophy in primary cultures of NRVMs using the α1-adrenergic agonist phenylephrine (PE) and the assessment of the effects of this compound.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Collagenase type II
-
Pancreatin
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
5-bromo-2'-deoxyuridine (BrdU)
-
Phenylephrine (PE)
-
This compound
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)
-
Reagents for RNA isolation and quantitative PCR (qPCR)
Protocol:
-
NRVM Isolation: Isolate ventricular myocytes from neonatal rat hearts using enzymatic digestion with collagenase and pancreatin, as previously described.[9]
-
Cell Culture: Plate the isolated NRVMs on laminin-coated culture dishes. To inhibit fibroblast proliferation, culture the cells in DMEM/F12 with 10% FBS and 0.1 mM BrdU for the first 48 hours.[10]
-
Induction of Hypertrophy and Treatment: After 48 hours, replace the medium with serum-free DMEM/F12. Induce hypertrophy by treating the cells with 10-50 µM phenylephrine for 24-48 hours.[9][10][11] Co-treat with various concentrations of this compound (e.g., 10 nM - 1 µM) to assess its inhibitory effects.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin to delineate the cell borders and DAPI to stain the nuclei.[5][6] Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate total RNA and perform qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[11]
-
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[12][13][14][15][16]
Materials:
-
Male C57BL/6 mice (9-10 weeks old)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
This compound
-
Echocardiography equipment
-
Reagents for histology (e.g., hematoxylin (B73222) and eosin, wheat germ agglutinin)
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the mice and ensure adequate anesthesia throughout the surgical procedure.[16]
-
Surgical Procedure:
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a defined constriction.[13]
-
For sham-operated controls, perform the same procedure without ligating the aorta.
-
-
Treatment: Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a designated time point post-TAC (e.g., 1 week).
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography: Perform serial echocardiography to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction) at baseline and various time points post-TAC.[12]
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess cardiac pressure and function.
-
Histological Analysis: Euthanize the mice and harvest the hearts. Measure the heart weight to body weight (HW/BW) ratio. Fix the hearts and perform histological staining (H&E and WGA) to assess cardiomyocyte cross-sectional area and fibrosis.[1]
-
Conclusion
This compound, as a highly selective GRK2 inhibitor, represents a valuable pharmacological tool for elucidating the role of GRK2 in the development and progression of cardiac hypertrophy. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of GRK2 inhibition in heart disease. The detailed methodologies for both in vitro and in vivo models, along with the summary of expected outcomes based on existing literature, will facilitate the investigation of this compound and other GRK2 inhibitors in the context of cardiac hypertrophy research and drug development.
References
- 1. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy | PLOS One [journals.plos.org]
- 7. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A CRM1 Inhibitor Alleviates Cardiac Hypertrophy and Increases the Nuclear Distribution of NT-PGC-1α in NRVMs [frontiersin.org]
- 11. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transverse Aortic Constriction (TAC) | Cardiovascular and Cerebrovascular Disease Models | Animal Surgical & Disease Model Services | Animal Model Supporting Services | Animal Models | Cyagen APAC [apac.cyagen.com]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 15. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Application of CCG-224406 in Cardiac Hypertrophy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload that can progress to heart failure. G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical regulator in the pathogenesis of cardiac hypertrophy and heart failure.[1][2] Upregulation and increased activity of GRK2 are hallmarks of cardiac stress, leading to maladaptive signaling.[1][2] Consequently, inhibition of GRK2 presents a promising therapeutic strategy to attenuate or reverse cardiac hypertrophy. CCG-224406 is a potent and highly selective inhibitor of GRK2, with an IC50 of 13 nM and over 700-fold selectivity against other GRK subfamilies, making it a valuable research tool for investigating the role of GRK2 in cardiac hypertrophy.[3][4]
These application notes provide a comprehensive overview of the utility of this compound in cardiac hypertrophy studies, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for in vitro and in vivo models.
Mechanism of Action and Signaling Pathway
In response to hypertrophic stimuli such as angiotensin II and phenylephrine, GRK2 expression is enhanced in cardiomyocytes.[1][2] This leads to the activation of the Akt/GSK3β/NFAT signaling cascade, a key pathway in promoting hypertrophic gene expression.[1][2] GRK2 facilitates this pathway through its interaction with phosphoinositide 3-kinase γ (PI3Kγ), leading to Akt phosphorylation and subsequent inactivation of glycogen synthase kinase 3 beta (GSK3β).[1][2] This allows for the nuclear translocation of the nuclear factor of activated T-cells (NFAT), a potent transcription factor for hypertrophic genes.[1][2]
By selectively inhibiting GRK2, this compound is expected to disrupt this signaling cascade, thereby preventing or reversing the hypertrophic response in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the effects of GRK2 inhibition in experimental models of cardiac hypertrophy. While specific data for this compound is emerging, the data presented from studies using other GRK2 inhibitors or genetic knockout models provide a strong rationale for its application.
Table 1: In Vitro Effects of GRK2 Inhibition on Cardiomyocyte Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
| Cell Size | Neonatal Rat Ventricular Myocytes (NRVMs) + Phenylephrine | siGRK2 | Significant reduction in cardiomyocyte cell size | [5][6] |
| Cell Size | NRVMs + Angiotensin II | siGRK2 | Significant reduction in cardiomyocyte cell size | [6] |
| Fetal Gene Expression (e.g., ANP, BNP) | NRVMs + Phenylephrine/Angiotensin II | siGRK2 | Attenuated activation of fetal genes | [2] |
Table 2: In Vivo Effects of GRK2 Inhibition on Cardiac Hypertrophy
| Parameter | Model | Treatment | Result | Reference |
| Heart Weight/Body Weight Ratio | Transverse Aortic Constriction (TAC) in mice | Conditional GRK2 knockout | Attenuated increase in HW/BW ratio | [1][2] |
| Left Ventricular Mass | Post-Myocardial Infarction (MI) in mice | GRK2 inhibitor peptide (C7) | Significant reduction in LV mass | [7][8] |
| Cardiomyocyte Size | TAC in mice | Conditional GRK2 knockout | Blunted increase in cardiomyocyte size | [2] |
| Ejection Fraction | Post-MI in mice | GRK2 inhibitor peptide (C7) | Amelioration of systolic cardiac function | [7][8] |
Experimental Protocols
In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the induction of hypertrophy in primary cultures of NRVMs using the α1-adrenergic agonist phenylephrine (PE) and the assessment of the effects of this compound.
Materials:
-
Neonatal rat pups (1-2 days old)
-
Collagenase type II
-
Pancreatin
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
5-bromo-2'-deoxyuridine (BrdU)
-
Phenylephrine (PE)
-
This compound
-
Reagents for immunofluorescence (e.g., anti-α-actinin antibody, DAPI)
-
Reagents for RNA isolation and quantitative PCR (qPCR)
Protocol:
-
NRVM Isolation: Isolate ventricular myocytes from neonatal rat hearts using enzymatic digestion with collagenase and pancreatin, as previously described.[9]
-
Cell Culture: Plate the isolated NRVMs on laminin-coated culture dishes. To inhibit fibroblast proliferation, culture the cells in DMEM/F12 with 10% FBS and 0.1 mM BrdU for the first 48 hours.[10]
-
Induction of Hypertrophy and Treatment: After 48 hours, replace the medium with serum-free DMEM/F12. Induce hypertrophy by treating the cells with 10-50 µM phenylephrine for 24-48 hours.[9][10][11] Co-treat with various concentrations of this compound (e.g., 10 nM - 1 µM) to assess its inhibitory effects.
-
Assessment of Hypertrophy:
-
Cell Size Measurement: Fix the cells and perform immunofluorescence staining for α-actinin to delineate the cell borders and DAPI to stain the nuclei.[5][6] Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate total RNA and perform qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[11]
-
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[12][13][14][15][16]
Materials:
-
Male C57BL/6 mice (9-10 weeks old)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
This compound
-
Echocardiography equipment
-
Reagents for histology (e.g., hematoxylin and eosin, wheat germ agglutinin)
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the mice and ensure adequate anesthesia throughout the surgical procedure.[16]
-
Surgical Procedure:
-
Perform a partial upper sternotomy to expose the aortic arch.
-
Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle, then promptly remove the needle to create a defined constriction.[13]
-
For sham-operated controls, perform the same procedure without ligating the aorta.
-
-
Treatment: Administer this compound or vehicle to the mice daily via an appropriate route (e.g., oral gavage, intraperitoneal injection) starting at a designated time point post-TAC (e.g., 1 week).
-
Assessment of Cardiac Hypertrophy and Function:
-
Echocardiography: Perform serial echocardiography to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction) at baseline and various time points post-TAC.[12]
-
Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess cardiac pressure and function.
-
Histological Analysis: Euthanize the mice and harvest the hearts. Measure the heart weight to body weight (HW/BW) ratio. Fix the hearts and perform histological staining (H&E and WGA) to assess cardiomyocyte cross-sectional area and fibrosis.[1]
-
Conclusion
This compound, as a highly selective GRK2 inhibitor, represents a valuable pharmacological tool for elucidating the role of GRK2 in the development and progression of cardiac hypertrophy. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of GRK2 inhibition in heart disease. The detailed methodologies for both in vitro and in vivo models, along with the summary of expected outcomes based on existing literature, will facilitate the investigation of this compound and other GRK2 inhibitors in the context of cardiac hypertrophy research and drug development.
References
- 1. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy | PLOS One [journals.plos.org]
- 7. Pharmacological inhibition of GRK2 improves cardiac metabolism and function in experimental heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A CRM1 Inhibitor Alleviates Cardiac Hypertrophy and Increases the Nuclear Distribution of NT-PGC-1α in NRVMs [frontiersin.org]
- 11. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transverse Aortic Constriction (TAC) | Cardiovascular and Cerebrovascular Disease Models | Animal Surgical & Disease Model Services | Animal Model Supporting Services | Animal Models | Cyagen APAC [apac.cyagen.com]
- 13. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 15. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Application Notes and Protocols for Studying µ-Opioid Receptor Internalization with CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in pain modulation. Its internalization, or removal from the cell surface following agonist binding, is a critical process in regulating receptor signaling and the development of tolerance to opioid analgesics. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment. CCG-224406 has been identified as a potent and selective inhibitor of GRK2, a key kinase involved in MOR phosphorylation and internalization.[1] These application notes provide a comprehensive guide to using this compound and similar compounds to study MOR internalization, including detailed experimental protocols and data interpretation.
A critical consideration when using kinase inhibitors in cell-based assays is their cell permeability. While this compound is a potent inhibitor of GRK2 in biochemical assays, studies have shown that it exhibits poor cell permeability, rendering it less effective in intact cells. In contrast, other paroxetine-based analogs like CCG258747 demonstrate enhanced cell permeability and effectively block MOR internalization. Therefore, when selecting a GRK2 inhibitor for cellular studies, it is crucial to consider its ability to cross the cell membrane.
Signaling Pathway of MOR Internalization
Agonist binding to the MOR triggers a conformational change, leading to G protein activation and downstream signaling. Simultaneously, agonist-occupied receptors are phosphorylated by GRKs, primarily GRK2 and GRK3. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated MOR sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as an adapter protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to initiate the internalization of the receptor into endosomes.
References
Application Notes and Protocols for Studying µ-Opioid Receptor Internalization with CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
The µ-opioid receptor (MOR) is a G protein-coupled receptor (GPCR) that plays a central role in pain modulation. Its internalization, or removal from the cell surface following agonist binding, is a critical process in regulating receptor signaling and the development of tolerance to opioid analgesics. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment. CCG-224406 has been identified as a potent and selective inhibitor of GRK2, a key kinase involved in MOR phosphorylation and internalization.[1] These application notes provide a comprehensive guide to using this compound and similar compounds to study MOR internalization, including detailed experimental protocols and data interpretation.
A critical consideration when using kinase inhibitors in cell-based assays is their cell permeability. While this compound is a potent inhibitor of GRK2 in biochemical assays, studies have shown that it exhibits poor cell permeability, rendering it less effective in intact cells. In contrast, other paroxetine-based analogs like CCG258747 demonstrate enhanced cell permeability and effectively block MOR internalization. Therefore, when selecting a GRK2 inhibitor for cellular studies, it is crucial to consider its ability to cross the cell membrane.
Signaling Pathway of MOR Internalization
Agonist binding to the MOR triggers a conformational change, leading to G protein activation and downstream signaling. Simultaneously, agonist-occupied receptors are phosphorylated by GRKs, primarily GRK2 and GRK3. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the phosphorylated MOR sterically hinders further G protein coupling, leading to desensitization. Furthermore, β-arrestin acts as an adapter protein, recruiting components of the endocytic machinery, such as clathrin and AP-2, to initiate the internalization of the receptor into endosomes.
References
Application Notes and Protocols for In Vivo Evaluation of CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. These application notes provide a comprehensive overview and detailed protocols for the preclinical in vivo evaluation of this compound, focusing on a xenograft cancer model. The described methodologies are intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Over 90% of drugs currently on the market are small molecules, which are organic compounds with a low molecular weight designed to trigger a specific biological process.[1] The development of a new medication, from its initial discovery to regulatory approval, takes an average of 10–15 years.[1] Preclinical studies are a crucial step in translating basic scientific research into clinical applications.[2]
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the cGAS-STING signaling pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] In some cancer contexts, chronic activation of this pathway can promote tumorigenesis by creating an inflammatory tumor microenvironment.[3] Therefore, inhibiting this pathway could be a viable anti-cancer strategy.
Below is a diagram illustrating the hypothesized mechanism of action of this compound within the cGAS-STING signaling pathway.
Part 1: In Vivo Efficacy Study in a Xenograft Model
This section outlines a typical workflow for assessing the in vivo efficacy of this compound using a subcutaneous xenograft model.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| Human Colon Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| Matrigel® Matrix | Corning | 354234 |
| Female Athymic Nude Mice (6-8 weeks old) | Charles River | Strain Code 490 |
| This compound | - | - |
| Vehicle Formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline) | - | - |
| Isoflurane | - | - |
| Calipers | - | - |
Experimental Protocol
1.2.1 Cell Culture and Expansion
-
Culture HCT116 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.[6]
-
Expand cells to obtain a sufficient number for implantation (approximately 5 x 10^7 cells per 20 mice).
1.2.2 Cell Preparation and Implantation
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile HBSS.
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel at a final concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.
-
Anesthetize mice with isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]
1.2.3 Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).
1.2.4 Treatment Administration
-
Prepare the dosing solutions for the vehicle and this compound. The formulation and dose will depend on prior pharmacokinetic and tolerability studies.[8]
-
Administer the treatment (e.g., intraperitoneal injection, oral gavage) once daily for 21 days.
-
Record the body weight of each mouse every 2-3 days as a measure of toxicity.
1.2.5 Efficacy Endpoint Analysis
-
The primary efficacy endpoint is tumor growth inhibition.
-
Continue to measure tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
Data Presentation
Table 1: Example Dosing and Treatment Groups
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N |
| 1 | Vehicle | - | IP | QD | 10 |
| 2 | This compound | 10 | IP | QD | 10 |
| 3 | This compound | 30 | IP | QD | 10 |
| 4 | This compound | 100 | IP | QD | 10 |
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Day 21 Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 1500 ± 150 | - | -2.5 ± 1.0 |
| This compound (10 mg/kg) | 1100 ± 120 | 26.7 | -3.1 ± 1.2 |
| This compound (30 mg/kg) | 750 ± 90 | 50.0 | -4.5 ± 1.5 |
| This compound (100 mg/kg) | 400 ± 60 | 73.3 | -8.0 ± 2.0 |
Part 2: Pharmacodynamic (PD) and Biomarker Analysis
To confirm that this compound is engaging its target and modulating the intended pathway, a pharmacodynamic study should be conducted.
Experimental Protocol
-
Establish tumors as described in the efficacy study.
-
When tumors reach a suitable size (e.g., 300-500 mm³), administer a single dose of vehicle or this compound.
-
At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice (n=3-4 per time point per group).
-
Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin for later analysis.
Analytical Methods
-
Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for levels of phosphorylated and total STING, TBK1, and IRF3 to assess pathway inhibition.
-
RT-qPCR: Measure the mRNA levels of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and CCL5.
Data Presentation
Table 3: Example Pharmacodynamic Biomarker Modulation
| Treatment | Time Point | p-STING (Normalized to Total STING) | IFNB1 mRNA (Fold Change vs. Vehicle) |
| Vehicle | 6h | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (30 mg/kg) | 2h | 0.4 ± 0.05 | 0.3 ± 0.08 |
| This compound (30 mg/kg) | 6h | 0.2 ± 0.04 | 0.1 ± 0.05 |
| This compound (30 mg/kg) | 24h | 0.8 ± 0.1 | 0.7 ± 0.15 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The detailed protocols for efficacy and pharmacodynamic studies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel compound. It is recommended to perform a pilot study to determine the optimal cell concentration for tumor development.[6] The choice of animal model is also a critical step in the progression of preclinical research.[2] Depending on the specific research questions, other models such as patient-derived xenografts (PDX) or syngeneic models may also be considered.[9][10]
References
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of cGAS-STING signaling pathway components in the mouse cortex and hippocampus during healthy brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. td2inc.com [td2inc.com]
Application Notes and Protocols for In Vivo Evaluation of CCG-224406
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a novel small molecule inhibitor currently under investigation for its therapeutic potential in oncology. These application notes provide a comprehensive overview and detailed protocols for the preclinical in vivo evaluation of this compound, focusing on a xenograft cancer model. The described methodologies are intended to guide researchers in designing and executing robust in vivo studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Over 90% of drugs currently on the market are small molecules, which are organic compounds with a low molecular weight designed to trigger a specific biological process.[1] The development of a new medication, from its initial discovery to regulatory approval, takes an average of 10–15 years.[1] Preclinical studies are a crucial step in translating basic scientific research into clinical applications.[2]
Hypothetical Mechanism of Action of this compound
For the purpose of this protocol, we will hypothesize that this compound is an inhibitor of the cGAS-STING signaling pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] In some cancer contexts, chronic activation of this pathway can promote tumorigenesis by creating an inflammatory tumor microenvironment.[3] Therefore, inhibiting this pathway could be a viable anti-cancer strategy.
Below is a diagram illustrating the hypothesized mechanism of action of this compound within the cGAS-STING signaling pathway.
Part 1: In Vivo Efficacy Study in a Xenograft Model
This section outlines a typical workflow for assessing the in vivo efficacy of this compound using a subcutaneous xenograft model.
Materials and Reagents
| Material/Reagent | Supplier | Catalog # |
| Human Colon Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Hank's Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| Matrigel® Matrix | Corning | 354234 |
| Female Athymic Nude Mice (6-8 weeks old) | Charles River | Strain Code 490 |
| This compound | - | - |
| Vehicle Formulation (e.g., 10% DMSO, 40% PEG300, 50% Saline) | - | - |
| Isoflurane | - | - |
| Calipers | - | - |
Experimental Protocol
1.2.1 Cell Culture and Expansion
-
Culture HCT116 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency to maintain exponential growth.[6]
-
Expand cells to obtain a sufficient number for implantation (approximately 5 x 10^7 cells per 20 mice).
1.2.2 Cell Preparation and Implantation
-
Harvest cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile HBSS.
-
Resuspend the cells in a 1:1 mixture of HBSS and Matrigel at a final concentration of 5 x 10^7 cells/mL.[7] Keep the cell suspension on ice.
-
Anesthetize mice with isoflurane.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[7]
1.2.3 Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=10 mice per group).
1.2.4 Treatment Administration
-
Prepare the dosing solutions for the vehicle and this compound. The formulation and dose will depend on prior pharmacokinetic and tolerability studies.[8]
-
Administer the treatment (e.g., intraperitoneal injection, oral gavage) once daily for 21 days.
-
Record the body weight of each mouse every 2-3 days as a measure of toxicity.
1.2.5 Efficacy Endpoint Analysis
-
The primary efficacy endpoint is tumor growth inhibition.
-
Continue to measure tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss).
Data Presentation
Table 1: Example Dosing and Treatment Groups
| Group | Treatment | Dose (mg/kg) | Route | Frequency | N |
| 1 | Vehicle | - | IP | QD | 10 |
| 2 | This compound | 10 | IP | QD | 10 |
| 3 | This compound | 30 | IP | QD | 10 |
| 4 | This compound | 100 | IP | QD | 10 |
Table 2: Example Tumor Growth Inhibition Data
| Treatment Group | Day 21 Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 1500 ± 150 | - | -2.5 ± 1.0 |
| This compound (10 mg/kg) | 1100 ± 120 | 26.7 | -3.1 ± 1.2 |
| This compound (30 mg/kg) | 750 ± 90 | 50.0 | -4.5 ± 1.5 |
| This compound (100 mg/kg) | 400 ± 60 | 73.3 | -8.0 ± 2.0 |
Part 2: Pharmacodynamic (PD) and Biomarker Analysis
To confirm that this compound is engaging its target and modulating the intended pathway, a pharmacodynamic study should be conducted.
Experimental Protocol
-
Establish tumors as described in the efficacy study.
-
When tumors reach a suitable size (e.g., 300-500 mm³), administer a single dose of vehicle or this compound.
-
At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize a subset of mice (n=3-4 per time point per group).
-
Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin for later analysis.
Analytical Methods
-
Western Blot/Immunohistochemistry (IHC): Analyze tumor lysates or sections for levels of phosphorylated and total STING, TBK1, and IRF3 to assess pathway inhibition.
-
RT-qPCR: Measure the mRNA levels of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and CCL5.
Data Presentation
Table 3: Example Pharmacodynamic Biomarker Modulation
| Treatment | Time Point | p-STING (Normalized to Total STING) | IFNB1 mRNA (Fold Change vs. Vehicle) |
| Vehicle | 6h | 1.0 ± 0.1 | 1.0 ± 0.2 |
| This compound (30 mg/kg) | 2h | 0.4 ± 0.05 | 0.3 ± 0.08 |
| This compound (30 mg/kg) | 6h | 0.2 ± 0.04 | 0.1 ± 0.05 |
| This compound (30 mg/kg) | 24h | 0.8 ± 0.1 | 0.7 ± 0.15 |
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. The detailed protocols for efficacy and pharmacodynamic studies will enable researchers to generate robust and reproducible data to assess the therapeutic potential of this novel compound. It is recommended to perform a pilot study to determine the optimal cell concentration for tumor development.[6] The choice of animal model is also a critical step in the progression of preclinical research.[2] Depending on the specific research questions, other models such as patient-derived xenografts (PDX) or syngeneic models may also be considered.[9][10]
References
- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alteration of cGAS-STING signaling pathway components in the mouse cortex and hippocampus during healthy brain aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. mdpi.com [mdpi.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. td2inc.com [td2inc.com]
Application Note and Protocol: Preparation of CCG-224406 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
CCG-224406 is a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). Accurate preparation of a stock solution is the first critical step for in vitro and in vivo assays to ensure reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
2. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3. Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 558.57 g/mol | [1] |
| Purity | >98% | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Powder Storage | 2 years at -20°C | [1] |
| Solution Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [1] |
4. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 558.57 g/mol / 1000 = 5.59 mg
4.2. Step-by-Step Procedure
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be required to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
5. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
6. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Perform all weighing and handling of the powdered compound in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Note and Protocol: Preparation of CCG-224406 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
CCG-224406 is a highly selective and potent inhibitor of G protein-coupled receptor kinase 2 (GRK2). Accurate preparation of a stock solution is the first critical step for in vitro and in vivo assays to ensure reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
2. Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3. Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 558.57 g/mol | [1] |
| Purity | >98% | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Powder Storage | 2 years at -20°C | [1] |
| Solution Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [1] |
4. Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted as needed based on experimental requirements.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 558.57 g/mol / 1000 = 5.59 mg
4.2. Step-by-Step Procedure
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or other contained environment.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be required to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
5. Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the experimental workflow for preparing the stock solution.
Caption: Workflow for preparing this compound stock solution.
6. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.
-
Perform all weighing and handling of the powdered compound in a chemical fume hood to avoid inhalation.
-
DMSO is a potent solvent and can facilitate the absorption of chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
References
Application Notes and Protocols for CCG-224406 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). With an IC50 of 130 nM for GRK2, it demonstrates over 700-fold selectivity against other GRK subfamilies and shows no detectable inhibition of ROCK1. The development of this compound arose from a structure-based drug design initiative originating from the molecular structure of paroxetine. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, playing a crucial role in the desensitization of these receptors. Dysregulation of GRK2 activity has been implicated in various cardiovascular diseases, making it a significant therapeutic target. These application notes provide detailed protocols and data for the utilization of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing GRK2 inhibitors.
Signaling Pathway of GRK2
GRK2 is a serine/threonine kinase that phosphorylates the activated form of GPCRs. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin to the GPCR sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling, a process known as desensitization. Subsequently, arrestin binding promotes the internalization of the receptor, further attenuating the signaling response. Beyond its canonical role in GPCR regulation, GRK2 can also phosphorylate non-GPCR substrates and participate in various signaling cascades independent of its kinase activity.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
High-Throughput Screening (HTS) Assays for GRK2 Inhibitors
A variety of HTS assays can be employed to identify and characterize inhibitors of GRK2. These assays are typically designed to measure the kinase activity of GRK2 by detecting the phosphorylation of a substrate or the consumption of ATP.
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a robust, homogeneous (no-wash) assay format suitable for HTS. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by GRK2 using a Europium (Eu)-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight™ acceptor into close proximity, resulting in a FRET signal.
Caption: General workflow for a TR-FRET based HTS assay for GRK2 inhibitors.
Materials:
-
Recombinant human GRK2 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight™-Casein)
-
Eu-W1024 labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: 10 mM EDTA, 2 nM Eu-antibody in Assay Buffer
-
This compound and other test compounds
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Dispense 50 nL of compound dilutions into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.
-
Prepare a 2X enzyme/substrate solution containing GRK2 (final concentration ~1 nM) and ULight™-peptide (final concentration ~50 nM) in Assay Buffer.
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Prepare a 2X ATP solution in Assay Buffer to achieve a final concentration equal to the Km for ATP (~10 µM).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents by dispensing 10 µL of Stop/Detection Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 320 or 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value for this compound.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a two-step assay. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant human GRK2 enzyme
-
Suitable protein substrate for GRK2 (e.g., Casein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
This compound and other test compounds
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in Kinase Reaction Buffer.
-
Add 2.5 µL of compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a GRK2/substrate mix in Kinase Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration ~10 µM) in Kinase Reaction Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other known GRK2 inhibitors from various screening assays.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity |
| This compound | Biochemical Kinase Assay | GRK2 | 130 | >700-fold vs. other GRKs |
| Paroxetine | Biochemical Kinase Assay | GRK2 | ~290 | Moderate |
| Takeda Cmpd 101 | Biochemical Kinase Assay | GRK2 | 35 | High |
| Takeda Cmpd 103A | Biochemical Kinase Assay | GRK2 | 54 | High |
| Balanol | Biochemical Kinase Assay | GRK2 | 35 | Low vs. other AGC kinases |
| GSK180736A | Biochemical Kinase Assay | GRK2 | ~250 | High |
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of GRK2. The detailed protocols for TR-FRET and luminescence-based HTS assays provided here offer robust and reliable methods for identifying and characterizing novel GRK2 inhibitors. The high selectivity of this compound makes it an excellent positive control for such screening campaigns and a lead compound for further drug development efforts targeting diseases associated with elevated GRK2 activity.
Application Notes and Protocols for CCG-224406 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-224406 is a potent and highly selective small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2). With an IC50 of 130 nM for GRK2, it demonstrates over 700-fold selectivity against other GRK subfamilies and shows no detectable inhibition of ROCK1. The development of this compound arose from a structure-based drug design initiative originating from the molecular structure of paroxetine. GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling, playing a crucial role in the desensitization of these receptors. Dysregulation of GRK2 activity has been implicated in various cardiovascular diseases, making it a significant therapeutic target. These application notes provide detailed protocols and data for the utilization of this compound in high-throughput screening (HTS) assays aimed at identifying and characterizing GRK2 inhibitors.
Signaling Pathway of GRK2
GRK2 is a serine/threonine kinase that phosphorylates the activated form of GPCRs. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin to the GPCR sterically hinders its interaction with G proteins, leading to the termination of G protein-mediated signaling, a process known as desensitization. Subsequently, arrestin binding promotes the internalization of the receptor, further attenuating the signaling response. Beyond its canonical role in GPCR regulation, GRK2 can also phosphorylate non-GPCR substrates and participate in various signaling cascades independent of its kinase activity.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
High-Throughput Screening (HTS) Assays for GRK2 Inhibitors
A variety of HTS assays can be employed to identify and characterize inhibitors of GRK2. These assays are typically designed to measure the kinase activity of GRK2 by detecting the phosphorylation of a substrate or the consumption of ATP.
LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This is a robust, homogeneous (no-wash) assay format suitable for HTS. The assay measures the phosphorylation of a ULight™-labeled peptide substrate by GRK2 using a Europium (Eu)-labeled anti-phospho-substrate antibody. When the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Eu donor and ULight™ acceptor into close proximity, resulting in a FRET signal.
Caption: General workflow for a TR-FRET based HTS assay for GRK2 inhibitors.
Materials:
-
Recombinant human GRK2 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight™-Casein)
-
Eu-W1024 labeled anti-phospho-substrate antibody
-
ATP
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20
-
Stop/Detection Buffer: 10 mM EDTA, 2 nM Eu-antibody in Assay Buffer
-
This compound and other test compounds
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Dispense 50 nL of compound dilutions into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO.
-
Prepare a 2X enzyme/substrate solution containing GRK2 (final concentration ~1 nM) and ULight™-peptide (final concentration ~50 nM) in Assay Buffer.
-
Add 5 µL of the 2X enzyme/substrate solution to each well.
-
Prepare a 2X ATP solution in Assay Buffer to achieve a final concentration equal to the Km for ATP (~10 µM).
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the detection reagents by dispensing 10 µL of Stop/Detection Buffer to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 320 or 340 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the percent inhibition for each compound concentration. Plot the data to determine the IC50 value for this compound.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a two-step assay. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.
Materials:
-
Recombinant human GRK2 enzyme
-
Suitable protein substrate for GRK2 (e.g., Casein)
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Reaction Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
This compound and other test compounds
-
384-well white microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in Kinase Reaction Buffer.
-
Add 2.5 µL of compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a GRK2/substrate mix in Kinase Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration ~10 µM) in Kinase Reaction Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other known GRK2 inhibitors from various screening assays.
| Compound | Assay Type | Target | IC50 (nM) | Selectivity |
| This compound | Biochemical Kinase Assay | GRK2 | 130 | >700-fold vs. other GRKs |
| Paroxetine | Biochemical Kinase Assay | GRK2 | ~290 | Moderate |
| Takeda Cmpd 101 | Biochemical Kinase Assay | GRK2 | 35 | High |
| Takeda Cmpd 103A | Biochemical Kinase Assay | GRK2 | 54 | High |
| Balanol | Biochemical Kinase Assay | GRK2 | 35 | Low vs. other AGC kinases |
| GSK180736A | Biochemical Kinase Assay | GRK2 | ~250 | High |
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of GRK2. The detailed protocols for TR-FRET and luminescence-based HTS assays provided here offer robust and reliable methods for identifying and characterizing novel GRK2 inhibitors. The high selectivity of this compound makes it an excellent positive control for such screening campaigns and a lead compound for further drug development efforts targeting diseases associated with elevated GRK2 activity.
Application Notes and Protocols for Measuring GRK2 Activity with CCG-224406
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of G protein-coupled receptor kinase 2 (GRK2) and to characterize the inhibitory effects of the selective GRK2 inhibitor, CCG-224406.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. It phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling. Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it an attractive therapeutic target.
This compound is a potent and highly selective inhibitor of GRK2.[1][2][3][4] Accurate and reproducible methods for measuring GRK2 activity are essential for screening and characterizing inhibitors like this compound. This document outlines two common methods for this purpose: a biochemical radiometric kinase assay and a cell-based assay.
Key Reagents and Equipment
-
Enzymes: Recombinant human GRK2
-
Substrates: Tubulin or Rhodopsin
-
Inhibitor: this compound
-
Reagents: ATP, [γ-³²P]ATP or [γ-³³P]ATP, kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂), SDS-PAGE reagents, scintillation cocktail.
-
Equipment: Scintillation counter, SDS-PAGE apparatus, phosphorescence imager, standard laboratory equipment (pipettes, centrifuges, etc.).
Data Presentation
Table 1: Inhibitory Activity of this compound against GRK2
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| This compound | GRK2 | 13 - 130 | >700-fold over other GRK subfamilies | [5][1][2][3][4] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for GRK2 Activity
This protocol describes a biochemical assay to measure the kinase activity of GRK2 by quantifying the incorporation of radioactive phosphate (B84403) into a substrate.
1. Reagent Preparation:
- Kinase Reaction Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.
- GRK2 Enzyme Solution: Prepare a working solution of recombinant human GRK2 in kinase reaction buffer to a final concentration of 50 nM.
- Substrate Solution: Prepare a working solution of tubulin to a final concentration of 500 nM in kinase reaction buffer.
- ATP Solution: Prepare a stock solution of [γ-³²P]ATP (specific activity ~1 dpm/fmol) and non-radioactive ATP to a final concentration of 5 µM in kinase reaction buffer.
- This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
2. Kinase Reaction: a. In a microcentrifuge tube, combine 5 µL of the GRK2 enzyme solution and 5 µL of the tubulin substrate solution. b. Add 5 µL of the desired concentration of this compound or DMSO (for the control). c. Pre-incubate the mixture for 10 minutes at 30°C. d. Initiate the kinase reaction by adding 5 µL of the ATP solution. e. Incubate the reaction mixture for 8 minutes at 30°C. f. Terminate the reaction by adding 10 µL of 2x SDS-PAGE loading buffer.
3. Detection and Analysis: a. Separate the reaction products by SDS-PAGE. b. Visualize the phosphorylated tubulin by autoradiography or phosphorimaging. c. Excise the bands corresponding to tubulin and quantify the incorporated radioactivity using a scintillation counter. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based GRK2 Activity Assay (Conceptual)
A cell-based assay can provide insights into the inhibitor's efficacy in a more physiological context. One common approach is to measure the phosphorylation of a specific GPCR substrate in response to agonist stimulation.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) that endogenously or exogenously expresses the GPCR of interest and GRK2.
- If necessary, transfect the cells with plasmids encoding the GPCR and/or GRK2.
2. Assay Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time. c. Stimulate the cells with a GPCR agonist to induce receptor phosphorylation by GRK2. d. Lyse the cells and collect the protein lysates.
3. Detection and Analysis: a. Use a phospho-specific antibody that recognizes the GRK2-mediated phosphorylation site on the GPCR. b. Perform a Western blot or an ELISA to quantify the level of receptor phosphorylation. c. Normalize the phospho-protein signal to the total protein level of the GPCR. d. Calculate the percentage of inhibition of agonist-induced phosphorylation at each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro radiometric GRK2 kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound| CAS 1870843-22-3 [dcchemicals.com]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Application Notes and Protocols for Measuring GRK2 Activity with CCG-224406
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of G protein-coupled receptor kinase 2 (GRK2) and to characterize the inhibitory effects of the selective GRK2 inhibitor, CCG-224406.
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. It phosphorylates activated GPCRs, leading to their desensitization and internalization, thereby terminating G protein-dependent signaling. Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it an attractive therapeutic target.
This compound is a potent and highly selective inhibitor of GRK2.[1][2][3][4] Accurate and reproducible methods for measuring GRK2 activity are essential for screening and characterizing inhibitors like this compound. This document outlines two common methods for this purpose: a biochemical radiometric kinase assay and a cell-based assay.
Key Reagents and Equipment
-
Enzymes: Recombinant human GRK2
-
Substrates: Tubulin or Rhodopsin
-
Inhibitor: this compound
-
Reagents: ATP, [γ-³²P]ATP or [γ-³³P]ATP, kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂), SDS-PAGE reagents, scintillation cocktail.
-
Equipment: Scintillation counter, SDS-PAGE apparatus, phosphorescence imager, standard laboratory equipment (pipettes, centrifuges, etc.).
Data Presentation
Table 1: Inhibitory Activity of this compound against GRK2
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| This compound | GRK2 | 13 - 130 | >700-fold over other GRK subfamilies | [5][1][2][3][4] |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay for GRK2 Activity
This protocol describes a biochemical assay to measure the kinase activity of GRK2 by quantifying the incorporation of radioactive phosphate into a substrate.
1. Reagent Preparation:
- Kinase Reaction Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.
- GRK2 Enzyme Solution: Prepare a working solution of recombinant human GRK2 in kinase reaction buffer to a final concentration of 50 nM.
- Substrate Solution: Prepare a working solution of tubulin to a final concentration of 500 nM in kinase reaction buffer.
- ATP Solution: Prepare a stock solution of [γ-³²P]ATP (specific activity ~1 dpm/fmol) and non-radioactive ATP to a final concentration of 5 µM in kinase reaction buffer.
- This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.
2. Kinase Reaction: a. In a microcentrifuge tube, combine 5 µL of the GRK2 enzyme solution and 5 µL of the tubulin substrate solution. b. Add 5 µL of the desired concentration of this compound or DMSO (for the control). c. Pre-incubate the mixture for 10 minutes at 30°C. d. Initiate the kinase reaction by adding 5 µL of the ATP solution. e. Incubate the reaction mixture for 8 minutes at 30°C. f. Terminate the reaction by adding 10 µL of 2x SDS-PAGE loading buffer.
3. Detection and Analysis: a. Separate the reaction products by SDS-PAGE. b. Visualize the phosphorylated tubulin by autoradiography or phosphorimaging. c. Excise the bands corresponding to tubulin and quantify the incorporated radioactivity using a scintillation counter. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based GRK2 Activity Assay (Conceptual)
A cell-based assay can provide insights into the inhibitor's efficacy in a more physiological context. One common approach is to measure the phosphorylation of a specific GPCR substrate in response to agonist stimulation.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) that endogenously or exogenously expresses the GPCR of interest and GRK2.
- If necessary, transfect the cells with plasmids encoding the GPCR and/or GRK2.
2. Assay Procedure: a. Plate the cells in a multi-well plate and allow them to adhere. b. Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time. c. Stimulate the cells with a GPCR agonist to induce receptor phosphorylation by GRK2. d. Lyse the cells and collect the protein lysates.
3. Detection and Analysis: a. Use a phospho-specific antibody that recognizes the GRK2-mediated phosphorylation site on the GPCR. b. Perform a Western blot or an ELISA to quantify the level of receptor phosphorylation. c. Normalize the phospho-protein signal to the total protein level of the GPCR. d. Calculate the percentage of inhibition of agonist-induced phosphorylation at each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: GRK2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro radiometric GRK2 kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound| CAS 1870843-22-3 [dcchemicals.com]
- 5. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Troubleshooting & Optimization
troubleshooting CCG-224406 lack of efficacy in cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the small molecule inhibitor CCG-224406 in cell-based assays.
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of observed efficacy with this compound in your experiments.
Question: We are not observing the expected inhibitory effect of this compound in our cell assay. What are the potential causes?
Answer: A lack of efficacy can stem from several factors, ranging from experimental setup to the inherent biology of your system. A systematic troubleshooting approach is crucial. Key areas to investigate include:
-
Compound Integrity and Handling: Ensure the compound has been stored and handled correctly to prevent degradation.
-
Assay Conditions: The parameters of your cell assay, including cell density, treatment duration, and endpoint measurement, may need optimization.
-
Cell Line Selection: The target of this compound may not be present or functionally important in your chosen cell line.
-
Dosage and Concentration: The concentrations of this compound used may be outside the effective range for your specific cell line and assay.
Below is a workflow to help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for addressing lack of this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the this compound I'm using is active?
A1: We recommend including a positive control cell line in your experiments, in which the efficacy of this compound has been previously validated. Additionally, ensure proper storage conditions (-20°C or -80°C, protected from light) and handling. When preparing your stock solution, ensure the compound is fully dissolved. Poor solubility can significantly impact the effective concentration in your assay.[1]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and assay system. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A typical starting range for a new small molecule inhibitor might be from 1 nM to 100 µM.
Q3: Could my cell line be resistant to this compound?
A3: Yes, this is a possibility. Resistance to small molecule inhibitors can arise from several mechanisms, including:
-
Low or absent expression of the molecular target.
-
Expression of drug efflux pumps that remove the compound from the cell.
-
Mutations in the target protein that prevent compound binding.[2]
-
Activation of compensatory signaling pathways.
We recommend verifying target expression in your cell line via Western Blot or qPCR.
Caption: Key areas to investigate for lack of efficacy.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the mechanism of action of this compound and the biological process being studied. For signaling pathway inhibition, a short treatment time (e.g., 1-6 hours) may be sufficient. For assays measuring cell viability or proliferation, a longer incubation (e.g., 24-72 hours) is typically required. We recommend a time-course experiment to determine the optimal endpoint.
Data Presentation
Below are example tables to help you organize and interpret your troubleshooting experiments.
Table 1: Dose-Response of this compound on Cell Line A and B
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 99 |
| 0.1 | 95 | 97 |
| 1 | 85 | 96 |
| 10 | 52 | 94 |
| 100 | 15 | 92 |
In this example, this compound shows efficacy in Cell Line A but not in Cell Line B, suggesting a cell-line-specific effect.
Table 2: Time-Course of this compound Treatment in Cell Line A
| Treatment Duration (hours) | % Viability (10 µM this compound) |
| 6 | 90 |
| 12 | 78 |
| 24 | 52 |
| 48 | 35 |
| 72 | 20 |
This data helps to identify the optimal treatment duration for observing an effect.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: General Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Reading: Incubate as recommended by the kit and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathway
This compound is a hypothetical inhibitor of the fictitious "Kinase X" in the "Growth Factor Signaling Pathway". Understanding the pathway can help in designing experiments to confirm its mechanism of action.
Caption: this compound hypothetically inhibits Kinase X, blocking cell proliferation.
References
- 1. Enhanced Physical Stability of Amorphous Drug Formulations via Dry Polymer Coating. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting CCG-224406 lack of efficacy in cell assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the small molecule inhibitor CCG-224406 in cell-based assays.
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of observed efficacy with this compound in your experiments.
Question: We are not observing the expected inhibitory effect of this compound in our cell assay. What are the potential causes?
Answer: A lack of efficacy can stem from several factors, ranging from experimental setup to the inherent biology of your system. A systematic troubleshooting approach is crucial. Key areas to investigate include:
-
Compound Integrity and Handling: Ensure the compound has been stored and handled correctly to prevent degradation.
-
Assay Conditions: The parameters of your cell assay, including cell density, treatment duration, and endpoint measurement, may need optimization.
-
Cell Line Selection: The target of this compound may not be present or functionally important in your chosen cell line.
-
Dosage and Concentration: The concentrations of this compound used may be outside the effective range for your specific cell line and assay.
Below is a workflow to help you systematically troubleshoot this issue.
Caption: Troubleshooting workflow for addressing lack of this compound efficacy.
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the this compound I'm using is active?
A1: We recommend including a positive control cell line in your experiments, in which the efficacy of this compound has been previously validated. Additionally, ensure proper storage conditions (-20°C or -80°C, protected from light) and handling. When preparing your stock solution, ensure the compound is fully dissolved. Poor solubility can significantly impact the effective concentration in your assay.[1]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is highly dependent on the cell line and assay system. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific model. A typical starting range for a new small molecule inhibitor might be from 1 nM to 100 µM.
Q3: Could my cell line be resistant to this compound?
A3: Yes, this is a possibility. Resistance to small molecule inhibitors can arise from several mechanisms, including:
-
Low or absent expression of the molecular target.
-
Expression of drug efflux pumps that remove the compound from the cell.
-
Mutations in the target protein that prevent compound binding.[2]
-
Activation of compensatory signaling pathways.
We recommend verifying target expression in your cell line via Western Blot or qPCR.
Caption: Key areas to investigate for lack of efficacy.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the mechanism of action of this compound and the biological process being studied. For signaling pathway inhibition, a short treatment time (e.g., 1-6 hours) may be sufficient. For assays measuring cell viability or proliferation, a longer incubation (e.g., 24-72 hours) is typically required. We recommend a time-course experiment to determine the optimal endpoint.
Data Presentation
Below are example tables to help you organize and interpret your troubleshooting experiments.
Table 1: Dose-Response of this compound on Cell Line A and B
| Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) |
| 0 (Vehicle) | 100 | 100 |
| 0.01 | 98 | 99 |
| 0.1 | 95 | 97 |
| 1 | 85 | 96 |
| 10 | 52 | 94 |
| 100 | 15 | 92 |
In this example, this compound shows efficacy in Cell Line A but not in Cell Line B, suggesting a cell-line-specific effect.
Table 2: Time-Course of this compound Treatment in Cell Line A
| Treatment Duration (hours) | % Viability (10 µM this compound) |
| 6 | 90 |
| 12 | 78 |
| 24 | 52 |
| 48 | 35 |
| 72 | 20 |
This data helps to identify the optimal treatment duration for observing an effect.
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: General Cytotoxicity Assay (LDH Release Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Reading: Incubate as recommended by the kit and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Signaling Pathway
This compound is a hypothetical inhibitor of the fictitious "Kinase X" in the "Growth Factor Signaling Pathway". Understanding the pathway can help in designing experiments to confirm its mechanism of action.
Caption: this compound hypothetically inhibits Kinase X, blocking cell proliferation.
References
- 1. Enhanced Physical Stability of Amorphous Drug Formulations via Dry Polymer Coating. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCG-224406 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCG-224406, a potent inhibitor of the Myocardin-Related Transcription Factor (MRTF) pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Myocardin-Related Transcription Factor (MRTF) pathway. By doing so, it can modulate the expression of genes involved in cellular processes such as migration and proliferation. Recent studies on similar compounds have identified the protein pirin as a potential molecular target.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response experiment is crucial to determine the IC50 value in your specific system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this class of inhibitors.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.
-
Compound Degradation: Improper storage can lead to degradation products that may be more toxic.
-
Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity.
Consider performing a cytotoxicity assay (e.g., LDH or Annexin V staining) in parallel with your functional assays.
Q5: My results with this compound are not consistent. What are the common sources of variability?
A5: Inconsistent results can arise from several sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Optimize the incubation time for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Inhibition | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Inactive compound. | Ensure proper storage of the compound. Test a fresh aliquot or a new batch of the inhibitor. | |
| Cell line is resistant. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a combination therapy approach. | |
| High Background Signal | Non-specific binding of the inhibitor. | Include appropriate controls, such as a vehicle-only (DMSO) control and a positive control inhibitor if available. |
| Assay interference. | The compound may interfere with the assay readout (e.g., autofluorescence). Run a control with the compound in cell-free assay medium. | |
| Precipitation of Compound in Media | Poor solubility of the inhibitor. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. Avoid high concentrations of the inhibitor in aqueous solutions. Prepare fresh dilutions from a high-concentration stock just before use. |
| Inconsistent IC50 Values | Experimental variability. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Increase the number of replicates.[1] |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available cell viability reagent like CellTiter-Glo®.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. The final concentration range should typically span from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of MRTF Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the MRTF pathway by measuring the protein levels of a downstream target, such as Connective Tissue Growth Factor (CTGF).
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Perform SDS-PAGE, transfer the proteins to a PVDF membrane, block the membrane, and probe with primary and secondary antibodies as per standard protocols.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CTGF signal to the loading control (GAPDH).
Data Presentation
Table 1: Example IC50 Values for CCG-222740 (a related compound) in Combination with Trametinib in NRAS-Mutant Melanoma Cell Lines. [2]
| Cell Line | Trametinib IC50 (nM) | Trametinib + 1 µM CCG-222740 IC50 (nM) | Trametinib + 3 µM CCG-222740 IC50 (nM) | Trametinib + 10 µM CCG-222740 IC50 (nM) |
| SK-Mel-147 | ~1000 | ~100 | ~30 | ~10 |
| WM-3623 | ~100 | ~30 | ~10 | ~3 |
| SK-Mel-2 | ~30 | ~10 | ~3 | ~1 |
Note: This data is for the related compound CCG-222740 and is intended to provide a general reference for the potential potency of this class of inhibitors. Actual IC50 values for this compound will need to be determined experimentally.
Visualizations
Caption: Simplified signaling pathway of MRTF activation and its inhibition by this compound.
References
Technical Support Center: Optimizing CCG-224406 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CCG-224406, a potent inhibitor of the Myocardin-Related Transcription Factor (MRTF) pathway. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Myocardin-Related Transcription Factor (MRTF) pathway. By doing so, it can modulate the expression of genes involved in cellular processes such as migration and proliferation. Recent studies on similar compounds have identified the protein pirin as a potential molecular target.
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: For initial experiments, a concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed. A dose-response experiment is crucial to determine the IC50 value in your specific system.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced toxicity.
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity could be due to several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this class of inhibitors.
-
Solvent Toxicity: Ensure the final DMSO concentration is not exceeding 0.1%.
-
Compound Degradation: Improper storage can lead to degradation products that may be more toxic.
-
Off-Target Effects: At higher concentrations, off-target effects can contribute to cytotoxicity.
Consider performing a cytotoxicity assay (e.g., LDH or Annexin V staining) in parallel with your functional assays.
Q5: My results with this compound are not consistent. What are the common sources of variability?
A5: Inconsistent results can arise from several sources:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Seeding Density: Ensure uniform cell seeding across all wells of your microplate.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the outcome. Optimize the incubation time for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Inhibition | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration. Start with a broad range (e.g., 0.1 µM to 50 µM). |
| Inactive compound. | Ensure proper storage of the compound. Test a fresh aliquot or a new batch of the inhibitor. | |
| Cell line is resistant. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a combination therapy approach. | |
| High Background Signal | Non-specific binding of the inhibitor. | Include appropriate controls, such as a vehicle-only (DMSO) control and a positive control inhibitor if available. |
| Assay interference. | The compound may interfere with the assay readout (e.g., autofluorescence). Run a control with the compound in cell-free assay medium. | |
| Precipitation of Compound in Media | Poor solubility of the inhibitor. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. Avoid high concentrations of the inhibitor in aqueous solutions. Prepare fresh dilutions from a high-concentration stock just before use. |
| Inconsistent IC50 Values | Experimental variability. | Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations. Increase the number of replicates.[1] |
| Cell health and passage number. | Use cells that are in the logarithmic growth phase and maintain a consistent passage number for all experiments. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a commercially available cell viability reagent like CellTiter-Glo®.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. The final concentration range should typically span from 0.01 µM to 100 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Allow the plate and its contents to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
Protocol 2: Western Blot Analysis of MRTF Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the MRTF pathway by measuring the protein levels of a downstream target, such as Connective Tissue Growth Factor (CTGF).
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-CTGF, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot: Perform SDS-PAGE, transfer the proteins to a PVDF membrane, block the membrane, and probe with primary and secondary antibodies as per standard protocols.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the CTGF signal to the loading control (GAPDH).
Data Presentation
Table 1: Example IC50 Values for CCG-222740 (a related compound) in Combination with Trametinib in NRAS-Mutant Melanoma Cell Lines. [2]
| Cell Line | Trametinib IC50 (nM) | Trametinib + 1 µM CCG-222740 IC50 (nM) | Trametinib + 3 µM CCG-222740 IC50 (nM) | Trametinib + 10 µM CCG-222740 IC50 (nM) |
| SK-Mel-147 | ~1000 | ~100 | ~30 | ~10 |
| WM-3623 | ~100 | ~30 | ~10 | ~3 |
| SK-Mel-2 | ~30 | ~10 | ~3 | ~1 |
Note: This data is for the related compound CCG-222740 and is intended to provide a general reference for the potential potency of this class of inhibitors. Actual IC50 values for this compound will need to be determined experimentally.
Visualizations
Caption: Simplified signaling pathway of MRTF activation and its inhibition by this compound.
References
potential off-target effects of CCG-224406
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of CCG-224406, a putative inhibitor of the Rho/MRTF/SRF signaling pathway. The information provided is based on studies of structurally and functionally related compounds and should be considered as a guide for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related compounds?
A1: this compound is presumed to be an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. These compounds are designed to disrupt the nuclear localization of MRTF-A, a key transcriptional co-activator involved in processes such as cell motility, differentiation, and fibrosis.[1][2] By preventing MRTF-A from associating with SRF in the nucleus, these inhibitors can modulate the expression of target genes.[2]
Q2: What are the potential off-target effects of this compound?
A2: While specific data for this compound is not publicly available, studies on related "CCG" compounds suggest several potential off-target effects. These include:
-
Mitochondrial Dysfunction: Related compounds like CCG-203971 and CCG-232601 have been shown to impact mitochondrial function.[3] This includes the repression of oxidative phosphorylation and an increase in glycolysis.[3]
-
Cytotoxicity: Some MRTF/SRF inhibitors, such as CCG-1423, have demonstrated significant toxicity in both in vitro and in vivo models.[1]
-
Histone Hyperacetylation: Certain inhibitors of this pathway have been observed to cause hyperacetylation of histones H4K12 and H4K16.[3]
-
Kinase Inhibition: Although designed to target the MRTF/SRF pathway, the possibility of off-target kinase inhibition cannot be ruled out without specific profiling data. Broader screening of kinase inhibitors often reveals unexpected cross-activities.[4]
Q3: How can I assess the potential off-target effects of this compound in my experiments?
A3: A multi-faceted approach is recommended:
-
Cytotoxicity Assays: To determine the concentration at which this compound induces cell death.
-
Mitochondrial Function Assays: To evaluate effects on cellular respiration and energy production.
-
Kinase Selectivity Profiling: To identify any unintended inhibition of protein kinases.
-
Gene Expression Analysis: To observe changes in the transcription of genes not directly regulated by the MRTF/SRF pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death/Poor Viability | General cytotoxicity of the compound. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic threshold for functional assays. |
| Altered Cellular Metabolism (e.g., changes in lactate (B86563) production or oxygen consumption) | Inhibition of mitochondrial oxidative phosphorylation. | Conduct a Seahorse XF Analyzer assay or similar metabolic flux analysis to directly measure mitochondrial respiration and glycolysis. |
| Changes in Gene Expression Unrelated to SRF Targets | Off-target kinase inhibition or other unforeseen interactions. | Perform RNA sequencing or a targeted gene expression panel to identify affected pathways. Compare results with known MRTF/SRF target genes. |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-target proteins or differential metabolic dependencies. | Characterize the expression of potential off-target proteins in your cell lines. Consider using multiple cell lines to confirm on-target effects. |
Quantitative Data Summary
No specific quantitative data for this compound is currently available. The following table provides an illustrative example based on findings for related compounds.
| Compound | Assay | Endpoint | Result | Reference |
| CCG-1423 | SRE-Luciferase | IC50 | ~1 µM | [1] |
| CCG-1423 | In vitro/In vivo studies | Toxicity | Significant toxicity observed | [1] |
| CCG-203971 | Mitochondrial Function | Effect | Repression of oxidative phosphorylation, increased glycolysis | [3] |
| CCG-232601 | Mitochondrial Function | Effect | Repression of oxidative phosphorylation, increased glycolysis | [3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range of this compound that is toxic to cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Compound Submission: A sample of this compound at a specified concentration is submitted to the CRO.
-
Kinase Panel Screening: The compound is screened against a large panel of purified, active protein kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For promising hits, IC50 values are subsequently determined by testing a range of compound concentrations.
-
Report Generation: A detailed report is provided, highlighting the kinases that are significantly inhibited by the compound.
Visualizations
Caption: MRTF/SRF signaling pathway and the inhibitory action of this compound.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of CCG-224406
This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of CCG-224406, a putative inhibitor of the Rho/MRTF/SRF signaling pathway. The information provided is based on studies of structurally and functionally related compounds and should be considered as a guide for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related compounds?
A1: this compound is presumed to be an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. These compounds are designed to disrupt the nuclear localization of MRTF-A, a key transcriptional co-activator involved in processes such as cell motility, differentiation, and fibrosis.[1][2] By preventing MRTF-A from associating with SRF in the nucleus, these inhibitors can modulate the expression of target genes.[2]
Q2: What are the potential off-target effects of this compound?
A2: While specific data for this compound is not publicly available, studies on related "CCG" compounds suggest several potential off-target effects. These include:
-
Mitochondrial Dysfunction: Related compounds like CCG-203971 and CCG-232601 have been shown to impact mitochondrial function.[3] This includes the repression of oxidative phosphorylation and an increase in glycolysis.[3]
-
Cytotoxicity: Some MRTF/SRF inhibitors, such as CCG-1423, have demonstrated significant toxicity in both in vitro and in vivo models.[1]
-
Histone Hyperacetylation: Certain inhibitors of this pathway have been observed to cause hyperacetylation of histones H4K12 and H4K16.[3]
-
Kinase Inhibition: Although designed to target the MRTF/SRF pathway, the possibility of off-target kinase inhibition cannot be ruled out without specific profiling data. Broader screening of kinase inhibitors often reveals unexpected cross-activities.[4]
Q3: How can I assess the potential off-target effects of this compound in my experiments?
A3: A multi-faceted approach is recommended:
-
Cytotoxicity Assays: To determine the concentration at which this compound induces cell death.
-
Mitochondrial Function Assays: To evaluate effects on cellular respiration and energy production.
-
Kinase Selectivity Profiling: To identify any unintended inhibition of protein kinases.
-
Gene Expression Analysis: To observe changes in the transcription of genes not directly regulated by the MRTF/SRF pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death/Poor Viability | General cytotoxicity of the compound. | Perform a dose-response curve to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic threshold for functional assays. |
| Altered Cellular Metabolism (e.g., changes in lactate production or oxygen consumption) | Inhibition of mitochondrial oxidative phosphorylation. | Conduct a Seahorse XF Analyzer assay or similar metabolic flux analysis to directly measure mitochondrial respiration and glycolysis. |
| Changes in Gene Expression Unrelated to SRF Targets | Off-target kinase inhibition or other unforeseen interactions. | Perform RNA sequencing or a targeted gene expression panel to identify affected pathways. Compare results with known MRTF/SRF target genes. |
| Inconsistent Results Across Different Cell Lines | Cell-type specific expression of off-target proteins or differential metabolic dependencies. | Characterize the expression of potential off-target proteins in your cell lines. Consider using multiple cell lines to confirm on-target effects. |
Quantitative Data Summary
No specific quantitative data for this compound is currently available. The following table provides an illustrative example based on findings for related compounds.
| Compound | Assay | Endpoint | Result | Reference |
| CCG-1423 | SRE-Luciferase | IC50 | ~1 µM | [1] |
| CCG-1423 | In vitro/In vivo studies | Toxicity | Significant toxicity observed | [1] |
| CCG-203971 | Mitochondrial Function | Effect | Repression of oxidative phosphorylation, increased glycolysis | [3] |
| CCG-232601 | Mitochondrial Function | Effect | Repression of oxidative phosphorylation, increased glycolysis | [3] |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration range of this compound that is toxic to cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
Objective: To identify potential off-target kinase inhibition by this compound.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general workflow is as follows:
-
Compound Submission: A sample of this compound at a specified concentration is submitted to the CRO.
-
Kinase Panel Screening: The compound is screened against a large panel of purified, active protein kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity is typically measured by quantifying the phosphorylation of a substrate using methods like radiometric assays (33P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For promising hits, IC50 values are subsequently determined by testing a range of compound concentrations.
-
Report Generation: A detailed report is provided, highlighting the kinases that are significantly inhibited by the compound.
Visualizations
Caption: MRTF/SRF signaling pathway and the inhibitory action of this compound.
References
- 1. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MRTFA inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GRK2 Inhibitors & Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the common challenge of poor cell permeability in G protein-coupled receptor kinase 2 (GRK2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GRK2, and why is it a therapeutic target?
A1: G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a critical role in cellular signaling.[1][2] Its primary function is to phosphorylate activated G protein-coupled receptors (GPCRs), which leads to their desensitization and internalization, effectively turning off the signal.[1][2] In chronic diseases like heart failure, GRK2 levels are often elevated, leading to excessive desensitization of crucial receptors like beta-adrenergic receptors, which impairs cardiac function.[1][3] By inhibiting GRK2, the goal is to restore normal receptor signaling, which has shown therapeutic promise in preclinical models of heart failure, metabolic disorders, and inflammatory conditions.[1][4]
Q2: Why do many potent GRK2 inhibitors identified in biochemical assays fail in cell-based assays?
A2: A common reason for this discrepancy is poor cell permeability.[4][5] Many small molecule inhibitors, while potent against the isolated GRK2 enzyme, may possess physicochemical properties (e.g., high polarity, large molecular size, low lipophilicity) that prevent them from efficiently crossing the cell membrane to reach their intracellular target.[6][7] Other factors can also contribute, such as high nonspecific binding to plates or serum proteins, rapid efflux from the cell by transporter proteins, or metabolic instability within the cell.[5][8]
Q3: What are the key physicochemical properties that influence the cell permeability of a small molecule inhibitor?
A3: Several properties are critical for passive diffusion across the cell membrane. These are often summarized by guidelines like Lipinski's "Rule of 5" and include:
-
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal range is necessary, as too high a logP can lead to poor solubility and nonspecific binding.
-
Molecular Weight: Smaller molecules (typically under 500 Da) tend to permeate more easily.[9]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. High PSA is generally associated with lower permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of these can hinder membrane crossing.[9]
Q4: What is the difference between passive diffusion and active transport in the context of inhibitor cell entry?
A4: Passive diffusion is the movement of a substance across a cell membrane without the help of a transport protein, driven by the concentration gradient.[10][11] This process is highly dependent on the physicochemical properties of the molecule, such as its size, charge, and lipophilicity.[7] Active transport, conversely, requires specific transporter proteins to move a substance across the membrane, which can be either into the cell (uptake) or out of the cell (efflux).[11] This process can move molecules against their concentration gradient and is energy-dependent. An inhibitor's susceptibility to efflux transporters is a common reason for low intracellular concentration despite favorable properties for passive diffusion.
GRK2 Signaling and Inhibition
GRK2 is a central node in GPCR signaling. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and initiates receptor internalization, leading to signal termination.[12][13][14] GRK2 inhibitors are designed to block the kinase activity of GRK2, thereby preventing receptor phosphorylation and subsequent desensitization.[1]
Caption: Canonical GPCR signaling pathway and the role of GRK2 inhibition.
Troubleshooting Guide
Problem: My GRK2 inhibitor shows high potency in biochemical assays (e.g., low nM IC50) but has weak or no activity in cell-based assays (e.g., high µM EC50 or inactive).
This is a classic problem often pointing to issues with the compound's ability to reach and engage its intracellular target. Follow this step-by-step guide to diagnose the issue.
Caption: Troubleshooting workflow for low cellular activity of GRK2 inhibitors.
Quantitative Data Summary
The relationship between biochemical potency (IC50) and cellular efficacy (EC50) is critical. A large discrepancy often indicates permeability or other cell-based issues. Below is a table with representative data for hypothetical GRK2 inhibitors, illustrating common scenarios.
| Inhibitor ID | GRK2 IC50 (nM) | Cellular EC50 (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Notes |
| Cmpd-A | 5 | 0.5 | 15 | 1.1 | Good Candidate: Potent, permeable, and effective in cells. Low efflux. |
| Cmpd-B | 2 | >50 | 0.2 | N/A | Permeability Issue: Very potent biochemically but poor permeability prevents cellular activity.[4] |
| Cmpd-C | 10 | 25 | 8 | 5.2 | Efflux Substrate: Permeable, but actively pumped out of cells, reducing effective concentration. |
| Cmpd-D | 500 | >50 | 12 | 1.3 | Potency Issue: Permeable but lacks sufficient biochemical potency to be effective in cells. |
-
Papp (Caco-2): <1 is low, 1-10 is moderate, >10 is high permeability.
-
Efflux Ratio (B-A/A-B): >2 suggests active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.[5][15]
Objective: To determine the passive transcellular permeability of a GRK2 inhibitor.
Methodology:
-
Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Addition: The test inhibitor (typically 100-200 µM in a buffer solution) is added to the wells of the donor plate.
-
Incubation: An acceptor plate containing buffer is placed underneath the donor plate, so the artificial membrane separates the two chambers. The entire assembly is incubated for 4-16 hours.
-
Quantification: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor plate.
Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal barrier. It can assess both passive permeability and active transport.[16]
Objective: To determine the permeability rate and identify if the inhibitor is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for ~21 days to allow for differentiation and monolayer formation. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A→B Permeability (Apical to Basolateral): The test inhibitor is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).[16]
-
B→A Permeability (Basolateral to Apical): In a separate set of wells, the inhibitor is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Quantification: The concentration of the inhibitor in the collected samples is determined by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (Papp A→B and Papp B→A).
-
The Efflux Ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cell.
-
Intracellular Concentration Measurement via HPLC-MS
This protocol directly measures the amount of inhibitor that has accumulated inside the cells.[5][8]
Objective: To quantify the intracellular concentration of a GRK2 inhibitor after treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293, U2OS) at a known density and treat with the GRK2 inhibitor at the desired concentration for a specific duration (e.g., 2, 6, 24 hours).[8]
-
Cell Harvesting: After incubation, rapidly wash the cells with ice-cold PBS to remove any extracellular inhibitor.
-
Cell Lysis & Extraction: Lyse the cells and extract the small molecule inhibitor using an organic solvent (e.g., acetonitrile/methanol mixture).[8]
-
Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Analyze the supernatant using a calibrated HPLC-MS/MS method to determine the amount of the inhibitor.
-
A cell count is performed on a parallel plate to normalize the amount of inhibitor per million cells.
-
-
Calculation: The intracellular concentration is calculated by dividing the measured amount of inhibitor by the estimated total intracellular volume of the counted cells.[8]
Caption: Experimental workflow for evaluating GRK2 inhibitor cell permeability.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies toward predicting peptide cellular permeability from computed molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recent-advances-in-computational-prediction-of-drug-absorption-and-permeability-in-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaron.com [pharmaron.com]
Technical Support Center: GRK2 Inhibitors & Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the common challenge of poor cell permeability in G protein-coupled receptor kinase 2 (GRK2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GRK2, and why is it a therapeutic target?
A1: G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a critical role in cellular signaling.[1][2] Its primary function is to phosphorylate activated G protein-coupled receptors (GPCRs), which leads to their desensitization and internalization, effectively turning off the signal.[1][2] In chronic diseases like heart failure, GRK2 levels are often elevated, leading to excessive desensitization of crucial receptors like beta-adrenergic receptors, which impairs cardiac function.[1][3] By inhibiting GRK2, the goal is to restore normal receptor signaling, which has shown therapeutic promise in preclinical models of heart failure, metabolic disorders, and inflammatory conditions.[1][4]
Q2: Why do many potent GRK2 inhibitors identified in biochemical assays fail in cell-based assays?
A2: A common reason for this discrepancy is poor cell permeability.[4][5] Many small molecule inhibitors, while potent against the isolated GRK2 enzyme, may possess physicochemical properties (e.g., high polarity, large molecular size, low lipophilicity) that prevent them from efficiently crossing the cell membrane to reach their intracellular target.[6][7] Other factors can also contribute, such as high nonspecific binding to plates or serum proteins, rapid efflux from the cell by transporter proteins, or metabolic instability within the cell.[5][8]
Q3: What are the key physicochemical properties that influence the cell permeability of a small molecule inhibitor?
A3: Several properties are critical for passive diffusion across the cell membrane. These are often summarized by guidelines like Lipinski's "Rule of 5" and include:
-
Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar one. An optimal range is necessary, as too high a logP can lead to poor solubility and nonspecific binding.
-
Molecular Weight: Smaller molecules (typically under 500 Da) tend to permeate more easily.[9]
-
Polar Surface Area (PSA): A measure of the surface sum over all polar atoms. High PSA is generally associated with lower permeability.
-
Hydrogen Bond Donors and Acceptors: A high number of these can hinder membrane crossing.[9]
Q4: What is the difference between passive diffusion and active transport in the context of inhibitor cell entry?
A4: Passive diffusion is the movement of a substance across a cell membrane without the help of a transport protein, driven by the concentration gradient.[10][11] This process is highly dependent on the physicochemical properties of the molecule, such as its size, charge, and lipophilicity.[7] Active transport, conversely, requires specific transporter proteins to move a substance across the membrane, which can be either into the cell (uptake) or out of the cell (efflux).[11] This process can move molecules against their concentration gradient and is energy-dependent. An inhibitor's susceptibility to efflux transporters is a common reason for low intracellular concentration despite favorable properties for passive diffusion.
GRK2 Signaling and Inhibition
GRK2 is a central node in GPCR signaling. Upon agonist binding and receptor activation, GRK2 is recruited to the plasma membrane where it phosphorylates the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and initiates receptor internalization, leading to signal termination.[12][13][14] GRK2 inhibitors are designed to block the kinase activity of GRK2, thereby preventing receptor phosphorylation and subsequent desensitization.[1]
Caption: Canonical GPCR signaling pathway and the role of GRK2 inhibition.
Troubleshooting Guide
Problem: My GRK2 inhibitor shows high potency in biochemical assays (e.g., low nM IC50) but has weak or no activity in cell-based assays (e.g., high µM EC50 or inactive).
This is a classic problem often pointing to issues with the compound's ability to reach and engage its intracellular target. Follow this step-by-step guide to diagnose the issue.
Caption: Troubleshooting workflow for low cellular activity of GRK2 inhibitors.
Quantitative Data Summary
The relationship between biochemical potency (IC50) and cellular efficacy (EC50) is critical. A large discrepancy often indicates permeability or other cell-based issues. Below is a table with representative data for hypothetical GRK2 inhibitors, illustrating common scenarios.
| Inhibitor ID | GRK2 IC50 (nM) | Cellular EC50 (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Notes |
| Cmpd-A | 5 | 0.5 | 15 | 1.1 | Good Candidate: Potent, permeable, and effective in cells. Low efflux. |
| Cmpd-B | 2 | >50 | 0.2 | N/A | Permeability Issue: Very potent biochemically but poor permeability prevents cellular activity.[4] |
| Cmpd-C | 10 | 25 | 8 | 5.2 | Efflux Substrate: Permeable, but actively pumped out of cells, reducing effective concentration. |
| Cmpd-D | 500 | >50 | 12 | 1.3 | Potency Issue: Permeable but lacks sufficient biochemical potency to be effective in cells. |
-
Papp (Caco-2): <1 is low, 1-10 is moderate, >10 is high permeability.
-
Efflux Ratio (B-A/A-B): >2 suggests active efflux.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.[5][15]
Objective: To determine the passive transcellular permeability of a GRK2 inhibitor.
Methodology:
-
Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: The test inhibitor (typically 100-200 µM in a buffer solution) is added to the wells of the donor plate.
-
Incubation: An acceptor plate containing buffer is placed underneath the donor plate, so the artificial membrane separates the two chambers. The entire assembly is incubated for 4-16 hours.
-
Quantification: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is measured using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: The permeability coefficient (Pe) is calculated based on the rate of compound appearance in the acceptor plate.
Caco-2 Bidirectional Permeability Assay
This assay uses a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line) that differentiates to form tight junctions, mimicking the intestinal barrier. It can assess both passive permeability and active transport.[16]
Objective: To determine the permeability rate and identify if the inhibitor is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for ~21 days to allow for differentiation and monolayer formation. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A→B Permeability (Apical to Basolateral): The test inhibitor is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber at various time points (e.g., 30, 60, 90, 120 minutes).[16]
-
B→A Permeability (Basolateral to Apical): In a separate set of wells, the inhibitor is added to the basolateral chamber, and samples are taken from the apical chamber.
-
Quantification: The concentration of the inhibitor in the collected samples is determined by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (Papp A→B and Papp B→A).
-
The Efflux Ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 is a strong indicator that the compound is actively transported out of the cell.
-
Intracellular Concentration Measurement via HPLC-MS
This protocol directly measures the amount of inhibitor that has accumulated inside the cells.[5][8]
Objective: To quantify the intracellular concentration of a GRK2 inhibitor after treatment.
Methodology:
-
Cell Treatment: Plate cells (e.g., HEK293, U2OS) at a known density and treat with the GRK2 inhibitor at the desired concentration for a specific duration (e.g., 2, 6, 24 hours).[8]
-
Cell Harvesting: After incubation, rapidly wash the cells with ice-cold PBS to remove any extracellular inhibitor.
-
Cell Lysis & Extraction: Lyse the cells and extract the small molecule inhibitor using an organic solvent (e.g., acetonitrile/methanol mixture).[8]
-
Quantification:
-
Centrifuge the lysate to pellet cell debris.
-
Analyze the supernatant using a calibrated HPLC-MS/MS method to determine the amount of the inhibitor.
-
A cell count is performed on a parallel plate to normalize the amount of inhibitor per million cells.
-
-
Calculation: The intracellular concentration is calculated by dividing the measured amount of inhibitor by the estimated total intracellular volume of the counted cells.[8]
Caption: Experimental workflow for evaluating GRK2 inhibitor cell permeability.
References
- 1. What are GRK2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | “Freeze, Don’t Move”: How to Arrest a Suspect in Heart Failure – A Review on Available GRK2 Inhibitors [frontiersin.org]
- 4. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies toward predicting peptide cellular permeability from computed molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. recent-advances-in-computational-prediction-of-drug-absorption-and-permeability-in-drug-discovery - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pharmaron.com [pharmaron.com]
common issues with CCG-224406 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CCG-224406 in long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound solution stability may be limited. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for long-term storage and at 4°C for short-term use (up to 2 weeks) in an appropriate solvent like DMSO.[1] |
| Suboptimal Concentration | The reported IC50 of 130 nM is a starting point.[1] Perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor Solubility | This compound may precipitate in aqueous media. Visually inspect your final dilution in cell culture media for any signs of precipitation. If solubility is an issue, consider using a solubilizing agent or preparing a more dilute stock solution in an organic solvent before further dilution in aqueous media. |
| Cell Line Insensitivity | The expression level of GRK2 can vary between cell lines. Confirm GRK2 expression in your cell line of interest using techniques like Western blot or qPCR. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run a control with the compound and assay components without cells to check for interference. |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay is below the tolerance level of your cells (typically <0.5% for DMSO). |
| Activation of Other Pathways | While this compound is reported to be highly selective for GRK2, cross-reactivity with other kinases or receptors at high concentrations cannot be entirely ruled out.[1] Consider using a structurally different GRK2 inhibitor as a control to confirm that the observed phenotype is due to GRK2 inhibition. As seen with other GRK2 inhibitors like paroxetine (B1678475), activation of mast cell receptors (e.g., MRGPRX2) could be a potential off-target effect to investigate in relevant cell types. |
| Induction of Apoptosis/Necrosis | Perform cell viability assays (e.g., MTT, LDH release) in parallel with your functional assays to monitor for cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for creating stock solutions of this compound is DMSO. For long-term storage, it is advised to store the powder at -20°C for up to 2 years and the DMSO stock solution at -80°C for up to 6 months. For short-term use, the DMSO solution can be stored at 4°C for up to 2 weeks.[1]
Q2: What is the known selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with a reported IC50 of 130 nM. It displays over 700-fold selectivity over other GRK subfamilies and shows no detectable inhibition of ROCK1.[1]
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target studies for this compound are not widely published, researchers should be aware of potential off-target effects observed with other GRK2 inhibitors. For instance, paroxetine and its analog have been shown to activate mast cells through MRGPRX2 and MRGPRB2. It is advisable to perform counter-screening or use orthogonal approaches to validate that the observed effects are specifically due to GRK2 inhibition.
Q4: What are the potential challenges in long-term in vivo studies with this compound?
A4: For long-term in vivo studies, potential challenges include compound stability, bioavailability, and the development of metabolic or toxic byproducts. Chronic inhibition of GRK2 may also have unforeseen physiological consequences, as GRK2 is involved in various signaling pathways. For example, reduced GRK2 levels in myeloid cells have been associated with an increased risk of septic shock in animal models. Therefore, careful monitoring of animal health and inclusion of comprehensive toxicological endpoints are crucial.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (GRK2) | 130 nM | [1] |
| Selectivity | >700-fold over other GRK subfamilies | [1] |
| ROCK1 Inhibition | Not detectable | [1] |
| Molecular Weight | 558.57 g/mol | [1] |
| Purity | >98% | [1] |
Experimental Protocols
Detailed Methodology: In Vitro GRK2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on GRK2 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., casein)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of diluted this compound or vehicle (DMSO) control.
-
10 µL of a mixture containing the GRK2 enzyme and substrate in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: GRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Cell-Based Assay with this compound.
References
common issues with CCG-224406 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using CCG-224406 in long-term studies.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Cell-Based Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | This compound solution stability may be limited. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -80°C for long-term storage and at 4°C for short-term use (up to 2 weeks) in an appropriate solvent like DMSO.[1] |
| Suboptimal Concentration | The reported IC50 of 130 nM is a starting point.[1] Perform a dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Poor Solubility | This compound may precipitate in aqueous media. Visually inspect your final dilution in cell culture media for any signs of precipitation. If solubility is an issue, consider using a solubilizing agent or preparing a more dilute stock solution in an organic solvent before further dilution in aqueous media. |
| Cell Line Insensitivity | The expression level of GRK2 can vary between cell lines. Confirm GRK2 expression in your cell line of interest using techniques like Western blot or qPCR. |
| Assay Interference | The compound may interfere with the assay readout (e.g., fluorescence, luminescence). Run a control with the compound and assay components without cells to check for interference. |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | High concentrations can lead to non-specific effects. Use the lowest effective concentration determined from your dose-response studies. |
| Solvent Toxicity | The vehicle (e.g., DMSO) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your assay is below the tolerance level of your cells (typically <0.5% for DMSO). |
| Activation of Other Pathways | While this compound is reported to be highly selective for GRK2, cross-reactivity with other kinases or receptors at high concentrations cannot be entirely ruled out.[1] Consider using a structurally different GRK2 inhibitor as a control to confirm that the observed phenotype is due to GRK2 inhibition. As seen with other GRK2 inhibitors like paroxetine, activation of mast cell receptors (e.g., MRGPRX2) could be a potential off-target effect to investigate in relevant cell types. |
| Induction of Apoptosis/Necrosis | Perform cell viability assays (e.g., MTT, LDH release) in parallel with your functional assays to monitor for cytotoxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for creating stock solutions of this compound is DMSO. For long-term storage, it is advised to store the powder at -20°C for up to 2 years and the DMSO stock solution at -80°C for up to 6 months. For short-term use, the DMSO solution can be stored at 4°C for up to 2 weeks.[1]
Q2: What is the known selectivity profile of this compound?
A2: this compound is a highly selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with a reported IC50 of 130 nM. It displays over 700-fold selectivity over other GRK subfamilies and shows no detectable inhibition of ROCK1.[1]
Q3: Are there any known off-target effects of this compound?
A3: While specific off-target studies for this compound are not widely published, researchers should be aware of potential off-target effects observed with other GRK2 inhibitors. For instance, paroxetine and its analog have been shown to activate mast cells through MRGPRX2 and MRGPRB2. It is advisable to perform counter-screening or use orthogonal approaches to validate that the observed effects are specifically due to GRK2 inhibition.
Q4: What are the potential challenges in long-term in vivo studies with this compound?
A4: For long-term in vivo studies, potential challenges include compound stability, bioavailability, and the development of metabolic or toxic byproducts. Chronic inhibition of GRK2 may also have unforeseen physiological consequences, as GRK2 is involved in various signaling pathways. For example, reduced GRK2 levels in myeloid cells have been associated with an increased risk of septic shock in animal models. Therefore, careful monitoring of animal health and inclusion of comprehensive toxicological endpoints are crucial.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (GRK2) | 130 nM | [1] |
| Selectivity | >700-fold over other GRK subfamilies | [1] |
| ROCK1 Inhibition | Not detectable | [1] |
| Molecular Weight | 558.57 g/mol | [1] |
| Purity | >98% | [1] |
Experimental Protocols
Detailed Methodology: In Vitro GRK2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on GRK2 using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
Materials:
-
Recombinant human GRK2 enzyme
-
GRK2 substrate (e.g., casein)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well white, flat-bottom plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in kinase assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
5 µL of diluted this compound or vehicle (DMSO) control.
-
10 µL of a mixture containing the GRK2 enzyme and substrate in kinase assay buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: GRK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for a Cell-Based Assay with this compound.
References
Technical Support Center: Mitigating Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of small molecule compounds, such as CCG-224406, at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our compound, this compound, at concentrations required for its intended biological effect. What are the initial troubleshooting steps?
A1: High-concentration cytotoxicity is a common challenge in drug discovery. The initial steps should focus on confirming the observation and understanding the nature of the cytotoxicity.
-
Confirm Cytotoxicity: Repeat the experiment with a fresh dilution series of the compound. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not contributing to cell death.
-
Determine the Nature of Cell Death: Use multiplexed assays to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[1] Assays that measure membrane integrity (e.g., LDH release or CellTox™ Green) can confirm cytotoxicity.[1][2]
-
Establish a Time-Course: Cytotoxicity can be time-dependent.[3] Perform experiments at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.[4]
Q2: How can we determine the mechanism of cytotoxicity for this compound?
A2: Identifying the underlying mechanism is crucial for developing effective mitigation strategies. A tiered approach to in vitro toxicity screening can be beneficial.[5]
-
Mitochondrial Dysfunction: Assess changes in mitochondrial metabolic activity using assays like MTT or resazurin (B115843).[3][4] A significant decrease in the signal from these assays, not proportional to cell number, may indicate mitochondrial impairment.[3][5]
-
Apoptosis Induction: Measure the activation of key apoptotic proteins, such as caspases 3 and 7.[5] Annexin V staining can also be used to detect early apoptotic events.
-
Necrosis/Membrane Disruption: Quantify the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium, which is an indicator of compromised cell membrane integrity.[2]
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
Q3: What are some general strategies to mitigate the off-target cytotoxicity of a compound at high concentrations?
A3: Once the primary cytotoxic mechanism is hypothesized, you can explore several mitigation strategies:
-
Co-treatment with Protective Agents:
-
If oxidative stress is implicated, co-administer antioxidants like N-acetylcysteine (NAC) or Vitamin E.
-
For mitochondrial dysfunction , consider agents that support mitochondrial function.
-
-
Formulation Optimization: The solubility and aggregation of a compound can contribute to cytotoxicity.[6] Experiment with different formulation strategies or the inclusion of non-toxic solubilizing agents.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., a few hours of exposure followed by washout) may be sufficient to achieve the desired on-target effect while minimizing cytotoxicity.
-
Use of 3D Cell Culture Models: Spheroids or organoids can sometimes be more resistant to compound toxicity compared to 2D monolayer cultures and may better reflect the in vivo response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cytotoxicity across experiments.
| Potential Cause | Troubleshooting Action |
| Cell Density Variation | Ensure consistent cell seeding density across all experiments.[6] Create a standardized protocol for cell plating. |
| Compound Instability/Precipitation | Prepare fresh compound dilutions for each experiment. Visually inspect the highest concentrations for any signs of precipitation. |
| Assay Interference | Some compounds can interfere with assay chemistries (e.g., reducing agents with tetrazolium dyes).[3][4] Run a cell-free assay control with the compound to check for direct chemical interference. |
| Variable Incubation Times | Strictly adhere to the same incubation period for all replicate experiments.[6] |
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Action |
| Different Mechanisms Measured | MTT/WST-1 measures metabolic activity, which can be inhibited without causing immediate cell death, while LDH measures membrane integrity loss (a later event).[2][3] This discrepancy provides mechanistic clues. |
| Kinetics of Cell Death | The chosen endpoint may be too early or too late to capture the full cytotoxic effect. Perform a time-course experiment to align the assay with the kinetics of cell death.[4] |
| Assay Sensitivity | Assays have different dynamic ranges and sensitivities. Ensure you are working within the linear range of each assay. |
Experimental Protocols
Protocol 1: Determining IC50 using a Resazurin-Based Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay: Add resazurin solution to each well and incubate for 1-4 hours, until a color change is observed.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the Resazurin Assay protocol.
-
Sample Collection: Carefully collect a portion of the supernatant from each well before cell lysis.
-
LDH Measurement: Use a commercial LDH assay kit. Mix the supernatant with the assay reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Use a positive control (lysed cells) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.
Visualizations
Signaling Pathways and Workflows
Caption: A workflow for identifying and mitigating compound-induced cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Technical Support Center: Mitigating Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of small molecule compounds, such as CCG-224406, at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with our compound, this compound, at concentrations required for its intended biological effect. What are the initial troubleshooting steps?
A1: High-concentration cytotoxicity is a common challenge in drug discovery. The initial steps should focus on confirming the observation and understanding the nature of the cytotoxicity.
-
Confirm Cytotoxicity: Repeat the experiment with a fresh dilution series of the compound. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and is not contributing to cell death.
-
Determine the Nature of Cell Death: Use multiplexed assays to differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[1] Assays that measure membrane integrity (e.g., LDH release or CellTox™ Green) can confirm cytotoxicity.[1][2]
-
Establish a Time-Course: Cytotoxicity can be time-dependent.[3] Perform experiments at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic response.[4]
Q2: How can we determine the mechanism of cytotoxicity for this compound?
A2: Identifying the underlying mechanism is crucial for developing effective mitigation strategies. A tiered approach to in vitro toxicity screening can be beneficial.[5]
-
Mitochondrial Dysfunction: Assess changes in mitochondrial metabolic activity using assays like MTT or resazurin.[3][4] A significant decrease in the signal from these assays, not proportional to cell number, may indicate mitochondrial impairment.[3][5]
-
Apoptosis Induction: Measure the activation of key apoptotic proteins, such as caspases 3 and 7.[5] Annexin V staining can also be used to detect early apoptotic events.
-
Necrosis/Membrane Disruption: Quantify the release of lactate dehydrogenase (LDH) into the cell culture medium, which is an indicator of compromised cell membrane integrity.[2]
-
Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.
Q3: What are some general strategies to mitigate the off-target cytotoxicity of a compound at high concentrations?
A3: Once the primary cytotoxic mechanism is hypothesized, you can explore several mitigation strategies:
-
Co-treatment with Protective Agents:
-
If oxidative stress is implicated, co-administer antioxidants like N-acetylcysteine (NAC) or Vitamin E.
-
For mitochondrial dysfunction , consider agents that support mitochondrial function.
-
-
Formulation Optimization: The solubility and aggregation of a compound can contribute to cytotoxicity.[6] Experiment with different formulation strategies or the inclusion of non-toxic solubilizing agents.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., a few hours of exposure followed by washout) may be sufficient to achieve the desired on-target effect while minimizing cytotoxicity.
-
Use of 3D Cell Culture Models: Spheroids or organoids can sometimes be more resistant to compound toxicity compared to 2D monolayer cultures and may better reflect the in vivo response.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cytotoxicity across experiments.
| Potential Cause | Troubleshooting Action |
| Cell Density Variation | Ensure consistent cell seeding density across all experiments.[6] Create a standardized protocol for cell plating. |
| Compound Instability/Precipitation | Prepare fresh compound dilutions for each experiment. Visually inspect the highest concentrations for any signs of precipitation. |
| Assay Interference | Some compounds can interfere with assay chemistries (e.g., reducing agents with tetrazolium dyes).[3][4] Run a cell-free assay control with the compound to check for direct chemical interference. |
| Variable Incubation Times | Strictly adhere to the same incubation period for all replicate experiments.[6] |
Issue 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
| Potential Cause | Troubleshooting Action |
| Different Mechanisms Measured | MTT/WST-1 measures metabolic activity, which can be inhibited without causing immediate cell death, while LDH measures membrane integrity loss (a later event).[2][3] This discrepancy provides mechanistic clues. |
| Kinetics of Cell Death | The chosen endpoint may be too early or too late to capture the full cytotoxic effect. Perform a time-course experiment to align the assay with the kinetics of cell death.[4] |
| Assay Sensitivity | Assays have different dynamic ranges and sensitivities. Ensure you are working within the linear range of each assay. |
Experimental Protocols
Protocol 1: Determining IC50 using a Resazurin-Based Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
Assay: Add resazurin solution to each well and incubate for 1-4 hours, until a color change is observed.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: LDH Release Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1-3 from the Resazurin Assay protocol.
-
Sample Collection: Carefully collect a portion of the supernatant from each well before cell lysis.
-
LDH Measurement: Use a commercial LDH assay kit. Mix the supernatant with the assay reagent and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Use a positive control (lysed cells) to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.
Visualizations
Signaling Pathways and Workflows
Caption: A workflow for identifying and mitigating compound-induced cytotoxicity.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
References
- 1. CellTox™ Green Cytotoxicity Assay | Cell Death Assay | Real Time Cytotoxicity [promega.sg]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
Technical Support Center: Protocol Adjustments for Novel Anti-Cancer Compounds (e.g., CCG-224406)
Disclaimer: As of the current date, specific public information regarding "CCG-224406" is limited. The following technical support guide is a generalized template for a novel anti-cancer compound, hereafter referred to as "Compound-X," which is hypothesized to be an mTOR pathway inhibitor. This guide is intended to assist researchers in developing and troubleshooting protocols for similar novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Compound-X?
A1: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the desired working concentrations in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the recommended concentration range for initial experiments with Compound-X?
A2: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration range. We suggest starting with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This will help in determining the half-maximal inhibitory concentration (IC50) in your specific cell line.
Q3: How long should I treat my cells with Compound-X?
A3: The optimal treatment duration can vary depending on the cell line and the compound's mechanism of action. A common starting point is to treat cells for 24, 48, and 72 hours. This time-course experiment will help you understand the kinetics of the cellular response to Compound-X.
Q4: Which cell lines are most sensitive to Compound-X?
A4: The sensitivity of different cell lines to an anti-cancer agent can vary significantly.[1] We recommend testing Compound-X on a panel of cell lines relevant to your research interests. The table below provides an example of how to present sensitivity data for different cell lines.
Troubleshooting Guide
Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A1: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase. Over-confluent or sparse cultures can respond differently to treatment.
-
Compound-X Preparation: Prepare fresh dilutions of Compound-X for each experiment from a frozen stock to avoid degradation. Ensure thorough mixing of the compound in the culture medium.
-
Assay Incubation Time: The timing of reagent addition and incubation can be critical. Adhere strictly to the protocol timings.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize variability.
Q2: My untreated control cells are showing low viability. What should I do?
A2: Low viability in control wells can be due to:
-
Cell Health: Ensure your cells are healthy and free from contamination (e.g., mycoplasma).
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is below 0.1%.
-
Incubation Conditions: Check the incubator for proper temperature, CO2 levels, and humidity.
Q3: I am not observing any effect of Compound-X on my cells. What could be the reason?
A3: If Compound-X is not showing the expected cytotoxic effect, consider the following:
-
Compound-X Potency: It is possible that the tested concentrations are too low for your specific cell line. Try a higher concentration range.
-
Treatment Duration: The treatment time may be too short for the compound to induce a response. Extend the treatment duration.
-
Cell Line Resistance: The cell line you are using might be resistant to the mechanism of action of Compound-X. Consider using a different cell line or a positive control compound known to induce cell death.
-
Compound-X Integrity: Ensure that the compound has been stored correctly and has not degraded.
Quantitative Data Summary
Table 1: Example IC50 Values of Compound-X in Various Cancer Cell Lines after 72-hour Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| U87 MG | Glioblastoma | 25.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Determining Cell Viability using a Cytotoxicity Assay
This protocol provides a general method for assessing the effect of Compound-X on cell viability.[2][3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound-X stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT, or a fluorescence-based assay like CellTox™ Green[2])
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound-X Treatment:
-
Prepare serial dilutions of Compound-X in complete culture medium from the 10 mM stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest Compound-X concentration) and untreated controls (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. For example, if using an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
If using a fluorescence-based assay like CellTox™ Green, add the reagent directly to the wells as per the manufacturer's protocol.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or fluorescence (for CellTox™ Green) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of Compound-X concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of Compound-X as an inhibitor of the mTORC1 signaling pathway.
Experimental Workflow
Caption: General workflow for a cytotoxicity assay to determine the IC50 of a novel compound.
References
- 1. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Technical Support Center: Protocol Adjustments for Novel Anti-Cancer Compounds (e.g., CCG-224406)
Disclaimer: As of the current date, specific public information regarding "CCG-224406" is limited. The following technical support guide is a generalized template for a novel anti-cancer compound, hereafter referred to as "Compound-X," which is hypothesized to be an mTOR pathway inhibitor. This guide is intended to assist researchers in developing and troubleshooting protocols for similar novel therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store Compound-X?
A1: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the desired working concentrations in your cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: What is the recommended concentration range for initial experiments with Compound-X?
A2: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal concentration range. We suggest starting with a broad range of concentrations, for example, from 1 nM to 100 µM, using serial dilutions. This will help in determining the half-maximal inhibitory concentration (IC50) in your specific cell line.
Q3: How long should I treat my cells with Compound-X?
A3: The optimal treatment duration can vary depending on the cell line and the compound's mechanism of action. A common starting point is to treat cells for 24, 48, and 72 hours. This time-course experiment will help you understand the kinetics of the cellular response to Compound-X.
Q4: Which cell lines are most sensitive to Compound-X?
A4: The sensitivity of different cell lines to an anti-cancer agent can vary significantly.[1] We recommend testing Compound-X on a panel of cell lines relevant to your research interests. The table below provides an example of how to present sensitivity data for different cell lines.
Troubleshooting Guide
Q1: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A1: Inconsistent results in cytotoxicity assays can stem from several factors:
-
Cell Seeding Density: Ensure that cells are seeded uniformly and are in the logarithmic growth phase. Over-confluent or sparse cultures can respond differently to treatment.
-
Compound-X Preparation: Prepare fresh dilutions of Compound-X for each experiment from a frozen stock to avoid degradation. Ensure thorough mixing of the compound in the culture medium.
-
Assay Incubation Time: The timing of reagent addition and incubation can be critical. Adhere strictly to the protocol timings.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize variability.
Q2: My untreated control cells are showing low viability. What should I do?
A2: Low viability in control wells can be due to:
-
Cell Health: Ensure your cells are healthy and free from contamination (e.g., mycoplasma).
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is below 0.1%.
-
Incubation Conditions: Check the incubator for proper temperature, CO2 levels, and humidity.
Q3: I am not observing any effect of Compound-X on my cells. What could be the reason?
A3: If Compound-X is not showing the expected cytotoxic effect, consider the following:
-
Compound-X Potency: It is possible that the tested concentrations are too low for your specific cell line. Try a higher concentration range.
-
Treatment Duration: The treatment time may be too short for the compound to induce a response. Extend the treatment duration.
-
Cell Line Resistance: The cell line you are using might be resistant to the mechanism of action of Compound-X. Consider using a different cell line or a positive control compound known to induce cell death.
-
Compound-X Integrity: Ensure that the compound has been stored correctly and has not degraded.
Quantitative Data Summary
Table 1: Example IC50 Values of Compound-X in Various Cancer Cell Lines after 72-hour Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 8.5 |
| U87 MG | Glioblastoma | 25.1 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Determining Cell Viability using a Cytotoxicity Assay
This protocol provides a general method for assessing the effect of Compound-X on cell viability.[2][3][4]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Compound-X stock solution (10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT, or a fluorescence-based assay like CellTox™ Green[2])
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound-X Treatment:
-
Prepare serial dilutions of Compound-X in complete culture medium from the 10 mM stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound-X.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest Compound-X concentration) and untreated controls (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. For example, if using an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
If using a fluorescence-based assay like CellTox™ Green, add the reagent directly to the wells as per the manufacturer's protocol.[2]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (for MTT) or fluorescence (for CellTox™ Green) using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of Compound-X concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of Compound-X as an inhibitor of the mTORC1 signaling pathway.
Experimental Workflow
Caption: General workflow for a cytotoxicity assay to determine the IC50 of a novel compound.
References
- 1. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTox™ Green Cytotoxicity Assay Protocol [worldwide.promega.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
interpreting unexpected results with CCG-224406
Welcome to the technical support center for CCG-224406, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound prevents the phosphorylation of activated GPCRs, which in turn can prolong their signaling.
Q2: What is the reported IC50 of this compound for GRK2?
There are conflicting reports in the literature regarding the IC50 of this compound for GRK2. Some sources report an IC50 of 13 nM, while others state it as 130 nM.[1][3][4] This discrepancy may be due to different assay conditions. It is recommended to determine the IC50 in your specific experimental system.
Q3: How selective is this compound?
This compound is reported to be a highly selective inhibitor for GRK2, with over 700-fold selectivity against other GRK subfamilies such as GRK1 and GRK5.[1][2]
Troubleshooting Guide
Unexpected Result 1: Lower than Expected Potency or Lack of Efficacy
Problem: You are not observing the expected inhibitory effect of this compound on your GRK2-mediated signaling pathway, or the potency is significantly lower than reported.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Stability and Solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. It is also crucial to check for precipitation after dilution. Consider the stability of the compound in your specific cell culture medium and experimental conditions over time. |
| Cell Permeability | While some paroxetine-based GRK2 inhibitors have shown good cell permeability, it is possible that this compound is not efficiently entering your specific cell type.[5] You can assess cell permeability using techniques like parallel artificial membrane permeability assay (PAMPA) or by using cell lines with varying expression of drug transporters. |
| Assay Conditions | The potency of kinase inhibitors can be highly dependent on the assay conditions, particularly the ATP concentration. If you are performing an in vitro kinase assay, ensure that the ATP concentration is at or below the Km for GRK2 to obtain an accurate IC50 value. |
| GRK2 Expression Levels | The level of GRK2 expression in your cell line can influence the apparent potency of the inhibitor. Verify the expression level of GRK2 in your cells using techniques like Western blotting or qPCR. |
Unexpected Result 2: Increased Cell Proliferation or Survival
Problem: You are observing an unexpected increase in cell proliferation, viability, or survival after treating your cells with this compound, which contradicts your hypothesis of inhibiting a pro-proliferative pathway.
Possible Cause and Solutions:
This is a critical and documented paradoxical effect that can occur with GRK2 inhibition.
| Possible Cause | Troubleshooting Step |
| Paradoxical MAPK Pathway Activation | Inhibition of GRK2 can, in some cellular contexts, lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a major driver of cell proliferation and survival.[1][5][6] |
| Confirmation of MAPK Activation | To confirm if this is occurring in your system, perform a Western blot analysis to check the phosphorylation status of key MAPK pathway proteins such as ERK1/2 (p-ERK1/2). An increase in p-ERK1/2 levels upon this compound treatment would indicate paradoxical activation. |
| Experimental Controls | Include appropriate controls in your experiment. This could involve using a MEK inhibitor (e.g., U0126 or PD98059) in combination with this compound to see if the proliferative effect is reversed. |
| Cell Context is Key | The effect of GRK2 inhibition on cell proliferation can be highly cell-type dependent. The outcome may depend on the specific GPCRs and signaling pathways that are active in your chosen cell line. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 (nM) | Reference |
| GRK2 | 13 | [1][2] |
| GRK2 | 130 | [3][4] |
| GRK5 | >9,100 (>700-fold selective) | [1] |
| GRK1 | >9,100 (>700-fold selective) | [1] |
| ROCK1 | No detectable inhibition | [1][2] |
Note: The discrepancy in the reported IC50 for GRK2 highlights the importance of determining the value in your specific assay system.
Experimental Protocols
General Protocol for a Cell-Based GRK2 Inhibition Assay (e.g., Cell Viability/Proliferation Assay)
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Untreated control (medium only).
-
Positive control (a compound known to inhibit proliferation in your cell line).
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability/Proliferation Assessment:
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of GRK2 and the inhibitory effect of this compound, including the potential for paradoxical MAPK pathway activation.
Caption: A logical workflow for troubleshooting unexpected results when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. GRK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Inhibition of G-protein-coupled receptor kinase 2 (GRK2) triggers the growth-promoting mitogen-activated protein kinase (MAPK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. vigo-avocats.com [vigo-avocats.com]
interpreting unexpected results with CCG-224406
Welcome to the technical support center for CCG-224406, a potent and selective G protein-coupled receptor kinase 2 (GRK2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and potent small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2).[1][2][3] GRK2 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By inhibiting GRK2, this compound prevents the phosphorylation of activated GPCRs, which in turn can prolong their signaling.
Q2: What is the reported IC50 of this compound for GRK2?
There are conflicting reports in the literature regarding the IC50 of this compound for GRK2. Some sources report an IC50 of 13 nM, while others state it as 130 nM.[1][3][4] This discrepancy may be due to different assay conditions. It is recommended to determine the IC50 in your specific experimental system.
Q3: How selective is this compound?
This compound is reported to be a highly selective inhibitor for GRK2, with over 700-fold selectivity against other GRK subfamilies such as GRK1 and GRK5.[1][2]
Troubleshooting Guide
Unexpected Result 1: Lower than Expected Potency or Lack of Efficacy
Problem: You are not observing the expected inhibitory effect of this compound on your GRK2-mediated signaling pathway, or the potency is significantly lower than reported.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Stability and Solubility | This compound, like many small molecules, may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. It is also crucial to check for precipitation after dilution. Consider the stability of the compound in your specific cell culture medium and experimental conditions over time. |
| Cell Permeability | While some paroxetine-based GRK2 inhibitors have shown good cell permeability, it is possible that this compound is not efficiently entering your specific cell type.[5] You can assess cell permeability using techniques like parallel artificial membrane permeability assay (PAMPA) or by using cell lines with varying expression of drug transporters. |
| Assay Conditions | The potency of kinase inhibitors can be highly dependent on the assay conditions, particularly the ATP concentration. If you are performing an in vitro kinase assay, ensure that the ATP concentration is at or below the Km for GRK2 to obtain an accurate IC50 value. |
| GRK2 Expression Levels | The level of GRK2 expression in your cell line can influence the apparent potency of the inhibitor. Verify the expression level of GRK2 in your cells using techniques like Western blotting or qPCR. |
Unexpected Result 2: Increased Cell Proliferation or Survival
Problem: You are observing an unexpected increase in cell proliferation, viability, or survival after treating your cells with this compound, which contradicts your hypothesis of inhibiting a pro-proliferative pathway.
Possible Cause and Solutions:
This is a critical and documented paradoxical effect that can occur with GRK2 inhibition.
| Possible Cause | Troubleshooting Step |
| Paradoxical MAPK Pathway Activation | Inhibition of GRK2 can, in some cellular contexts, lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a major driver of cell proliferation and survival.[1][5][6] |
| Confirmation of MAPK Activation | To confirm if this is occurring in your system, perform a Western blot analysis to check the phosphorylation status of key MAPK pathway proteins such as ERK1/2 (p-ERK1/2). An increase in p-ERK1/2 levels upon this compound treatment would indicate paradoxical activation. |
| Experimental Controls | Include appropriate controls in your experiment. This could involve using a MEK inhibitor (e.g., U0126 or PD98059) in combination with this compound to see if the proliferative effect is reversed. |
| Cell Context is Key | The effect of GRK2 inhibition on cell proliferation can be highly cell-type dependent. The outcome may depend on the specific GPCRs and signaling pathways that are active in your chosen cell line. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | Reported IC50 (nM) | Reference |
| GRK2 | 13 | [1][2] |
| GRK2 | 130 | [3][4] |
| GRK5 | >9,100 (>700-fold selective) | [1] |
| GRK1 | >9,100 (>700-fold selective) | [1] |
| ROCK1 | No detectable inhibition | [1][2] |
Note: The discrepancy in the reported IC50 for GRK2 highlights the importance of determining the value in your specific assay system.
Experimental Protocols
General Protocol for a Cell-Based GRK2 Inhibition Assay (e.g., Cell Viability/Proliferation Assay)
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Allow the cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Untreated control (medium only).
-
Positive control (a compound known to inhibit proliferation in your cell line).
-
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability/Proliferation Assessment:
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of GRK2 and the inhibitory effect of this compound, including the potential for paradoxical MAPK pathway activation.
Caption: A logical workflow for troubleshooting unexpected results when using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. GRK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Inhibition of G-protein-coupled receptor kinase 2 (GRK2) triggers the growth-promoting mitogen-activated protein kinase (MAPK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. vigo-avocats.com [vigo-avocats.com]
Validation & Comparative
Validating CCG-224406: A Comparative Guide to Biochemical GRK2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCG-224406's performance in inhibiting G protein-coupled receptor kinase 2 (GRK2) against other known inhibitors. Supporting experimental data and detailed methodologies for key biochemical assays are presented to facilitate informed decisions in research and development.
This compound is a potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it a significant therapeutic target. This guide outlines the biochemical validation of this compound and compares its inhibitory profile with other established GRK2 inhibitors.
Comparative Inhibitory Potency and Selectivity
The inhibitory activity of this compound against GRK2 has been determined using biochemical assays, with a reported IC50 value of 130 nM.[1][2][3][4] For a comprehensive evaluation, its performance is compared with other notable GRK2 inhibitors in the following table.
| Compound | GRK2 IC50 | GRK3 IC50 | GRK1 IC50 | GRK5 IC50 | Selectivity Notes |
| This compound | 130 nM[1][2][3][4] | - | - | - | >700-fold selectivity over other GRK subfamilies.[4][5] |
| CMPD101 | 18 nM[6] / 54 nM[7] | 5.4 nM[6] / 32 nM[7] | 3.1 µM[6] | 2.3 µM[6] | Potent GRK2/3 inhibitor with selectivity over GRK1/5.[6][7] |
| GSK180736A | 0.77 µM[1] | - | - | - | ≥400-fold selective for GRK2 over GRK1 and GRK5.[8] |
| Takeda103A | 20 nM[1] | - | - | - | 450-fold selectivity over GRK5.[1] |
GRK2 Signaling and Inhibition Workflow
To visually represent the mechanism of action and the experimental process for validating inhibitors, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for commonly employed biochemical assays to validate GRK2 inhibition.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
GRK2 enzyme
-
Substrate (e.g., tubulin or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside)[2]
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the GRK2 enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5 µL.[9]
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin (B1168401) to generate a luminescent signal proportional to the ADP concentration.[10]
-
Signal Detection: Incubate at room temperature for 30-60 minutes.[9] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Rhodopsin Phosphorylation Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the GRK2 substrate, rhodopsin.
Materials:
-
Purified GRK2 enzyme
-
Rhodopsin (purified from bovine rod outer segments)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂)[11]
-
This compound and other inhibitors
-
SDS-PAGE reagents and equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing GRK2, rhodopsin, and the desired concentration of the inhibitor in the kinase assay buffer.
-
Initiation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 3-30 minutes).[12][13]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated rhodopsin by autoradiography and quantify the incorporated radioactivity by excising the protein bands and using a scintillation counter or by using a phosphorimager.[13][14]
-
Data Analysis: Determine the level of rhodopsin phosphorylation in the presence of different inhibitor concentrations to calculate the percentage of inhibition and the IC50 value.
By employing these standardized biochemical assays, researchers can effectively validate the inhibitory potency and selectivity of this compound and other compounds targeting GRK2, thereby advancing the development of novel therapeutics for GRK2-associated pathologies.
References
- 1. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validating CCG-224406: A Comparative Guide to Biochemical GRK2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CCG-224406's performance in inhibiting G protein-coupled receptor kinase 2 (GRK2) against other known inhibitors. Supporting experimental data and detailed methodologies for key biochemical assays are presented to facilitate informed decisions in research and development.
This compound is a potent and selective inhibitor of GRK2, a key regulator of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK2 activity has been implicated in various diseases, including heart failure, making it a significant therapeutic target. This guide outlines the biochemical validation of this compound and compares its inhibitory profile with other established GRK2 inhibitors.
Comparative Inhibitory Potency and Selectivity
The inhibitory activity of this compound against GRK2 has been determined using biochemical assays, with a reported IC50 value of 130 nM.[1][2][3][4] For a comprehensive evaluation, its performance is compared with other notable GRK2 inhibitors in the following table.
| Compound | GRK2 IC50 | GRK3 IC50 | GRK1 IC50 | GRK5 IC50 | Selectivity Notes |
| This compound | 130 nM[1][2][3][4] | - | - | - | >700-fold selectivity over other GRK subfamilies.[4][5] |
| CMPD101 | 18 nM[6] / 54 nM[7] | 5.4 nM[6] / 32 nM[7] | 3.1 µM[6] | 2.3 µM[6] | Potent GRK2/3 inhibitor with selectivity over GRK1/5.[6][7] |
| GSK180736A | 0.77 µM[1] | - | - | - | ≥400-fold selective for GRK2 over GRK1 and GRK5.[8] |
| Takeda103A | 20 nM[1] | - | - | - | 450-fold selectivity over GRK5.[1] |
GRK2 Signaling and Inhibition Workflow
To visually represent the mechanism of action and the experimental process for validating inhibitors, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for commonly employed biochemical assays to validate GRK2 inhibition.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
GRK2 enzyme
-
Substrate (e.g., tubulin or a specific peptide)
-
ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.0, 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside)[2]
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, prepare the kinase reaction mixture containing the GRK2 enzyme, substrate, and varying concentrations of the inhibitor (e.g., this compound) in the kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. The final reaction volume is typically 5 µL.[9]
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.[10]
-
Signal Detection: Incubate at room temperature for 30-60 minutes.[9] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Rhodopsin Phosphorylation Assay
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the GRK2 substrate, rhodopsin.
Materials:
-
Purified GRK2 enzyme
-
Rhodopsin (purified from bovine rod outer segments)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris pH 7.5, 2 mM EDTA, 7.5 mM MgCl₂)[11]
-
This compound and other inhibitors
-
SDS-PAGE reagents and equipment
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: Prepare the reaction mixture containing GRK2, rhodopsin, and the desired concentration of the inhibitor in the kinase assay buffer.
-
Initiation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 3-30 minutes).[12][13]
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Separation: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the phosphorylated rhodopsin by autoradiography and quantify the incorporated radioactivity by excising the protein bands and using a scintillation counter or by using a phosphorimager.[13][14]
-
Data Analysis: Determine the level of rhodopsin phosphorylation in the presence of different inhibitor concentrations to calculate the percentage of inhibition and the IC50 value.
By employing these standardized biochemical assays, researchers can effectively validate the inhibitory potency and selectivity of this compound and other compounds targeting GRK2, thereby advancing the development of novel therapeutics for GRK2-associated pathologies.
References
- 1. GRK (GPCRK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 4. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CMPD101 | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]
- 8. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
CCG-224406 versus paroxetine for GRK2 inhibition
An Objective Comparison of CCG-224406 and Paroxetine (B1678475) for G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
Introduction
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Among them, GRK2 is ubiquitously expressed and plays a central role in the desensitization of many GPCRs.[1][2] Following agonist activation of a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, terminating signaling and often leading to receptor internalization.[3][4] Elevated GRK2 levels and activity are implicated in various pathologies, including heart failure and osteoarthritis, making it a significant therapeutic target.[5][6][7]
This guide provides a detailed comparison of two key small molecule inhibitors of GRK2: paroxetine, an FDA-approved antidepressant later identified as a direct GRK2 inhibitor, and this compound, a potent and selective inhibitor developed from a paroxetine-based scaffold.[8][9][10][11] We will examine their inhibitory activity, selectivity, and the experimental methodologies used for their characterization.
Quantitative Data Comparison
The inhibitory potency and selectivity of this compound and paroxetine have been characterized using various biochemical and cell-based assays. The data highlights the significantly greater potency and selectivity of the rationally designed this compound compared to the repurposed drug, paroxetine.
| Parameter | This compound | Paroxetine | Notes |
| Scaffold | Paroxetine-based (Indazole-paroxetine hybrid)[4] | Phenylpiperidine | This compound was developed via structure-based design using the paroxetine scaffold. |
| Mechanism of Action | ATP-competitive inhibitor binding to the GRK2 active site. | Direct, ATP-competitive inhibitor binding to the GRK2 active site.[8][12][13] | Paroxetine binds to the active site, stabilizing the kinase domain in a novel conformation.[8] |
| IC50 (GRK2) | 13 nM [14] (also reported as 130 nM)[4][15][16] | ~2.5 µM (in vitro, tubulin phosphorylation)[8] ~31 µM (cell-based, TRH receptor phosphorylation)[8][12] | The potency of paroxetine varies significantly depending on the assay format and substrate used. |
| Selectivity | >700-fold selective over other GRK subfamilies (GRK1, GRK5).[4] | ~13 to 60-fold selective over other GRK subfamilies (GRK1, GRK5).[8][12] | This compound shows no significant inhibition of ROCK1.[9] Paroxetine's GRK2 inhibition is an off-target effect; its primary target is the serotonin (B10506) transporter. |
| Cell Permeability | High (inferred from paroxetine scaffold efficacy in cells).[5][17] | High (demonstrated to inhibit GRK2 in living cells).[8][12] | The paroxetine scaffold has been validated as highly effective for GRK inhibition in cellular environments due to good membrane permeability.[5] |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes is crucial for understanding the context of GRK2 inhibition.
Caption: Canonical GPCR signaling and GRK2-mediated desensitization pathway.
Caption: General experimental workflow for evaluating GRK2 inhibitors.
Experimental Protocols
The characterization of GRK2 inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies representative of those used in the literature.
In Vitro GRK2 Kinase Inhibition Assay (Radiometric)
This protocol assesses the direct inhibitory effect of a compound on the catalytic activity of recombinant GRK2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paroxetine against GRK2.
-
Materials:
-
Recombinant human GRK2 enzyme.
-
Substrate: Purified rhodopsin (ROS) or tubulin.
-
Kinase Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
Test Compounds: this compound and paroxetine dissolved in DMSO.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager system.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in kinase buffer.
-
In a microcentrifuge tube, combine 50 nM GRK2 enzyme, 500 nM rhodopsin substrate, and the test compound dilution (or DMSO vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed for 10 minutes at 30°C. The reaction time should be within the linear range of the assay.
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into the substrate band using a phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based GPCR Phosphorylation Assay
This protocol measures an inhibitor's ability to block GRK2-mediated phosphorylation of a specific GPCR in a live-cell context.[12][18]
-
Objective: To assess the cellular efficacy of this compound and paroxetine in preventing agonist-induced receptor phosphorylation.
-
Materials:
-
HEK293 cells stably expressing a GPCR known to be a GRK2 substrate (e.g., Thyrotropin-Releasing Hormone Receptor, TRHR).
-
Cell culture medium (DMEM, 10% FBS).
-
Test compounds dissolved in DMSO.
-
GPCR agonist (e.g., TRH).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Phospho-site-specific antibody for the target GPCR.
-
Total GPCR antibody.
-
Secondary antibodies (HRP-conjugated).
-
Western blot or ELISA detection reagents.
-
-
Procedure:
-
Plate HEK293-TRHR cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound, paroxetine, or vehicle (DMSO) for 30-60 minutes in serum-free media.
-
Stimulate the cells with a saturating concentration of TRH agonist for a short duration (e.g., 5 minutes) to induce rapid phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated TRHR and total TRHR using either Western blot or a cell-based ELISA kit.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the phospho-specific and total receptor antibodies.
-
Quantify band intensities and normalize the phosphorylated receptor signal to the total receptor signal for each condition.
-
Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value.
-
Conclusion
The comparison between this compound and paroxetine for GRK2 inhibition provides a clear example of targeted drug discovery. Paroxetine, identified through screening as an off-target GRK2 inhibitor, served as a foundational chemical scaffold.[8][13] While effective in cellular and animal models, its potency is in the micromolar range, and it carries the pharmacological effects of its primary SSRI activity.[7][8]
In contrast, this compound is a product of rational, structure-based drug design that builds upon the paroxetine scaffold to achieve superior performance.[5] With an IC50 in the low nanomolar range and over 700-fold selectivity, it represents a highly potent and specific tool for studying GRK2 biology and a more promising lead for developing therapeutics for diseases like heart failure.[4][14] The development of such next-generation inhibitors underscores the value of moving from repurposed drugs to precisely engineered molecules for targeting specific pathological pathways.
References
- 1. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 11. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 16. This compound| CAS 1870843-22-3 [dcchemicals.com]
- 17. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
CCG-224406 versus paroxetine for GRK2 inhibition
An Objective Comparison of CCG-224406 and Paroxetine for G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibition
Introduction
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Among them, GRK2 is ubiquitously expressed and plays a central role in the desensitization of many GPCRs.[1][2] Following agonist activation of a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the receptor's intracellular domains. This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein, terminating signaling and often leading to receptor internalization.[3][4] Elevated GRK2 levels and activity are implicated in various pathologies, including heart failure and osteoarthritis, making it a significant therapeutic target.[5][6][7]
This guide provides a detailed comparison of two key small molecule inhibitors of GRK2: paroxetine, an FDA-approved antidepressant later identified as a direct GRK2 inhibitor, and this compound, a potent and selective inhibitor developed from a paroxetine-based scaffold.[8][9][10][11] We will examine their inhibitory activity, selectivity, and the experimental methodologies used for their characterization.
Quantitative Data Comparison
The inhibitory potency and selectivity of this compound and paroxetine have been characterized using various biochemical and cell-based assays. The data highlights the significantly greater potency and selectivity of the rationally designed this compound compared to the repurposed drug, paroxetine.
| Parameter | This compound | Paroxetine | Notes |
| Scaffold | Paroxetine-based (Indazole-paroxetine hybrid)[4] | Phenylpiperidine | This compound was developed via structure-based design using the paroxetine scaffold. |
| Mechanism of Action | ATP-competitive inhibitor binding to the GRK2 active site. | Direct, ATP-competitive inhibitor binding to the GRK2 active site.[8][12][13] | Paroxetine binds to the active site, stabilizing the kinase domain in a novel conformation.[8] |
| IC50 (GRK2) | 13 nM [14] (also reported as 130 nM)[4][15][16] | ~2.5 µM (in vitro, tubulin phosphorylation)[8] ~31 µM (cell-based, TRH receptor phosphorylation)[8][12] | The potency of paroxetine varies significantly depending on the assay format and substrate used. |
| Selectivity | >700-fold selective over other GRK subfamilies (GRK1, GRK5).[4] | ~13 to 60-fold selective over other GRK subfamilies (GRK1, GRK5).[8][12] | This compound shows no significant inhibition of ROCK1.[9] Paroxetine's GRK2 inhibition is an off-target effect; its primary target is the serotonin transporter. |
| Cell Permeability | High (inferred from paroxetine scaffold efficacy in cells).[5][17] | High (demonstrated to inhibit GRK2 in living cells).[8][12] | The paroxetine scaffold has been validated as highly effective for GRK inhibition in cellular environments due to good membrane permeability.[5] |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological and experimental processes is crucial for understanding the context of GRK2 inhibition.
Caption: Canonical GPCR signaling and GRK2-mediated desensitization pathway.
Caption: General experimental workflow for evaluating GRK2 inhibitors.
Experimental Protocols
The characterization of GRK2 inhibitors relies on robust biochemical and cell-based assays. Below are detailed methodologies representative of those used in the literature.
In Vitro GRK2 Kinase Inhibition Assay (Radiometric)
This protocol assesses the direct inhibitory effect of a compound on the catalytic activity of recombinant GRK2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and paroxetine against GRK2.
-
Materials:
-
Recombinant human GRK2 enzyme.
-
Substrate: Purified rhodopsin (ROS) or tubulin.
-
Kinase Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, 1 mM DTT.
-
[γ-³²P]ATP.
-
Test Compounds: this compound and paroxetine dissolved in DMSO.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager system.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in kinase buffer.
-
In a microcentrifuge tube, combine 50 nM GRK2 enzyme, 500 nM rhodopsin substrate, and the test compound dilution (or DMSO vehicle control).
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Allow the reaction to proceed for 10 minutes at 30°C. The reaction time should be within the linear range of the assay.
-
Terminate the reaction by adding an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the amount of ³²P incorporated into the substrate band using a phosphorimager.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based GPCR Phosphorylation Assay
This protocol measures an inhibitor's ability to block GRK2-mediated phosphorylation of a specific GPCR in a live-cell context.[12][18]
-
Objective: To assess the cellular efficacy of this compound and paroxetine in preventing agonist-induced receptor phosphorylation.
-
Materials:
-
HEK293 cells stably expressing a GPCR known to be a GRK2 substrate (e.g., Thyrotropin-Releasing Hormone Receptor, TRHR).
-
Cell culture medium (DMEM, 10% FBS).
-
Test compounds dissolved in DMSO.
-
GPCR agonist (e.g., TRH).
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Phospho-site-specific antibody for the target GPCR.
-
Total GPCR antibody.
-
Secondary antibodies (HRP-conjugated).
-
Western blot or ELISA detection reagents.
-
-
Procedure:
-
Plate HEK293-TRHR cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound, paroxetine, or vehicle (DMSO) for 30-60 minutes in serum-free media.
-
Stimulate the cells with a saturating concentration of TRH agonist for a short duration (e.g., 5 minutes) to induce rapid phosphorylation.
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated TRHR and total TRHR using either Western blot or a cell-based ELISA kit.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the phospho-specific and total receptor antibodies.
-
Quantify band intensities and normalize the phosphorylated receptor signal to the total receptor signal for each condition.
-
Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value.
-
Conclusion
The comparison between this compound and paroxetine for GRK2 inhibition provides a clear example of targeted drug discovery. Paroxetine, identified through screening as an off-target GRK2 inhibitor, served as a foundational chemical scaffold.[8][13] While effective in cellular and animal models, its potency is in the micromolar range, and it carries the pharmacological effects of its primary SSRI activity.[7][8]
In contrast, this compound is a product of rational, structure-based drug design that builds upon the paroxetine scaffold to achieve superior performance.[5] With an IC50 in the low nanomolar range and over 700-fold selectivity, it represents a highly potent and specific tool for studying GRK2 biology and a more promising lead for developing therapeutics for diseases like heart failure.[4][14] The development of such next-generation inhibitors underscores the value of moving from repurposed drugs to precisely engineered molecules for targeting specific pathological pathways.
References
- 1. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paroxetine-mediated GRK2 inhibition is a disease-modifying treatment for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | GRK2 inhibitors, paroxetine and CCG258747, attenuate IgE-mediated anaphylaxis but activate mast cells via MRGPRX2 and MRGPRB2 [frontiersin.org]
- 11. A New GRK2 Inhibitor for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound | GRK2 inhibitor |Probechem Biochemicals [probechem.com]
- 16. This compound| CAS 1870843-22-3 [dcchemicals.com]
- 17. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile of CCG-224406 and GSK180736A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two inhibitors, CCG-224406 and GSK180736A. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). In contrast, GSK180736A, while also inhibiting GRK2, exhibits significant off-target activity, most notably potent inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This difference in selectivity is a critical consideration for researchers investigating the specific roles of GRK2.
Data Presentation
The following table summarizes the reported inhibitory activities (IC50) of this compound and GSK180736A against a panel of selected kinases. This data highlights the distinct selectivity profiles of the two compounds.
| Kinase Target | This compound IC50 (nM) | GSK180736A IC50 (nM) | Fold Selectivity (GSK/CCG) |
| GRK2 | 130 | 770 | 5.9 |
| ROCK1 | No detectable inhibition | 100 | - |
| PKA | - | 30,000 | - |
| GRK1 | >100,000 | >1,000,000 (pIC50 < 3) | - |
| GRK5 | >100,000 | >100,000 (pIC50 = 4.0) | - |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. The fold selectivity is a simple ratio of the IC50 values and should be interpreted with caution.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing the potency and selectivity of compounds like this compound and GSK180736A. A common and robust method for this is the in vitro kinase inhibition assay, often performed using a luminescence-based readout such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GRK2, ROCK1)
-
Kinase-specific substrate
-
Test compounds (this compound, GSK180736A) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin (B1168401) for the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways
The distinct selectivity profiles of this compound and GSK180736A mean they will have different effects on cellular signaling pathways. This compound is expected to primarily impact GRK2-mediated pathways, while GSK180736A will affect both GRK2 and ROCK1 signaling.
GRK2 Signaling Pathway
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and initiates receptor internalization, thereby attenuating the signaling cascade.
A Comparative Selectivity Profile of CCG-224406 and GSK180736A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two inhibitors, CCG-224406 and GSK180736A. The information presented is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2). In contrast, GSK180736A, while also inhibiting GRK2, exhibits significant off-target activity, most notably potent inhibition of Rho-associated coiled-coil containing protein kinase 1 (ROCK1). This difference in selectivity is a critical consideration for researchers investigating the specific roles of GRK2.
Data Presentation
The following table summarizes the reported inhibitory activities (IC50) of this compound and GSK180736A against a panel of selected kinases. This data highlights the distinct selectivity profiles of the two compounds.
| Kinase Target | This compound IC50 (nM) | GSK180736A IC50 (nM) | Fold Selectivity (GSK/CCG) |
| GRK2 | 130 | 770 | 5.9 |
| ROCK1 | No detectable inhibition | 100 | - |
| PKA | - | 30,000 | - |
| GRK1 | >100,000 | >1,000,000 (pIC50 < 3) | - |
| GRK5 | >100,000 | >100,000 (pIC50 = 4.0) | - |
Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. The fold selectivity is a simple ratio of the IC50 values and should be interpreted with caution.
Experimental Protocols
The determination of kinase inhibition is crucial for characterizing the potency and selectivity of compounds like this compound and GSK180736A. A common and robust method for this is the in vitro kinase inhibition assay, often performed using a luminescence-based readout such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., GRK2, ROCK1)
-
Kinase-specific substrate
-
Test compounds (this compound, GSK180736A) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in the kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction:
-
Add the diluted compounds to the wells of the 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Signaling Pathways
The distinct selectivity profiles of this compound and GSK180736A mean they will have different effects on cellular signaling pathways. This compound is expected to primarily impact GRK2-mediated pathways, while GSK180736A will affect both GRK2 and ROCK1 signaling.
GRK2 Signaling Pathway
GRK2 plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). Upon agonist binding to a GPCR, GRK2 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein activation and initiates receptor internalization, thereby attenuating the signaling cascade.
A Head-to-Head Comparison of GRK2 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and selectivity of leading G protein-coupled receptor kinase 2 (GRK2) inhibitors, supported by experimental data and detailed protocols.
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target for a range of diseases, most notably heart failure. Its upregulation in pathological conditions leads to the desensitization of G protein-coupled receptors (GPCRs), impairing vital cellular signaling. The development of potent and selective GRK2 inhibitors is a key focus of academic and pharmaceutical research. This guide provides a head-to-head comparison of prominent GRK2 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in their pursuit of novel therapeutics.
Comparative Efficacy and Selectivity of GRK2 Inhibitors
The landscape of GRK2 inhibitors is diverse, encompassing repurposed drugs, natural products, and rationally designed small molecules. Their performance is primarily evaluated based on their potency (IC50) against GRK2 and their selectivity against other kinases, particularly other members of the GRK family (GRK1, GRK5) and other relevant kinases such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The following table summarizes the in vitro inhibitory activities of several key GRK2 inhibitors.
| Inhibitor | Scaffold/Class | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (nM) | ROCK1 IC50 (nM) | Selectivity Notes |
| Paroxetine | SSRI | ~1400 - 20,000[1][2] | >100,000[3] | >100,000[3] | ~30,000[4][5] | - | Moderate potency with good selectivity over other GRKs.[1][2] |
| Balanol | Fungal Metabolite | 35[6] | 4100[6] | 440[6] | - | - | Potent but relatively non-selective among AGC kinases.[6] |
| Takeda103A | Takeda Compound | 20[7][8] | - | >9000[7] | - | - | Potent and highly selective for GRK2 over GRK5.[7][9] |
| CMPD101 | Takeda Compound | 18 - 35[6][7] | - | - | >2000[6] | 1400[10] | Potent inhibitor of GRK2 and GRK3.[6][7] |
| GSK180736A | ROCK Inhibitor | 770[4][5][11] | >300,000[4] | >300,000[4] | 30,000[4][5] | 100[4][5][11] | Selective for GRK2 over other GRKs, but also a potent ROCK1 inhibitor.[4][11] |
| CCG-224406 | Paroxetine Analog | 130[7][8] | - | >91,000 | - | >91,000 | Highly selective for GRK2 over other GRK subfamilies and ROCK1.[8] |
| CCG258747 | Paroxetine Analog | 18[12][13][14] | 9324[13] | 1494[13] | >100,000[13] | >10,000[12][13] | Highly potent and selective GRK2 inhibitor with good cell permeability.[12][13] |
| CCG215022 | Dihydropyrimidine | 150[7] | 3900[7] | 380[7] | - | - | Potent pan-GRK inhibitor.[7] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes.
Key Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the GRK2 signaling pathway and the experimental workflows used to assess inhibitor activity.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
Caption: A typical experimental workflow for evaluating GRK2 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize GRK2 inhibitors.
In Vitro GRK2 Kinase Activity Assay (Rhodopsin Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of a GPCR substrate, rhodopsin, by GRK2.
Materials:
-
Purified recombinant human GRK2
-
Bovine rod outer segments (ROS) containing rhodopsin
-
Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl2, 1 mM DTT, 0.05% C12E10
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitors dissolved in DMSO
-
96-well polypropylene (B1209903) plates
-
Phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM rhodopsin, and the desired concentration of the test inhibitor (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µM [γ-³²P]ATP and 20 nM GRK2. The final reaction volume is typically 50 µL.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by adding 150 µL of 100 mM phosphoric acid.
-
Spot 180 µL of the quenched reaction onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 75 mM phosphoric acid.
-
Rinse the filter paper with ethanol (B145695) and allow it to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vitro GRK2 Kinase Activity Assay (Tubulin Phosphorylation)
This assay utilizes a soluble substrate, tubulin, which can be advantageous in certain screening setups.
Materials:
-
Purified recombinant human GRK2
-
Purified tubulin
-
Assay Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.[15]
-
[γ-³²P]ATP
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Set up reactions in a final volume of 20 µL containing assay buffer, 50 nM GRK2, and 500 nM tubulin.[15]
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding 5 µM [γ-³²P]ATP.[15]
-
Incubate for 8 minutes at room temperature.[15]
-
Quench the reaction by adding SDS-loading buffer.[15]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of tubulin using a phosphorimager.
-
Determine IC50 values as described in the rhodopsin phosphorylation assay.
Cell-Based β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of an inhibitor to block the interaction between GRK2-phosphorylated GPCRs and β-arrestin in living cells.
Materials:
-
HEK293 cells
-
Expression plasmids for a GPCR fused to a Renilla luciferase (Rluc) variant (e.g., GPCR-Rluc8) and β-arrestin2 fused to a fluorescent protein (e.g., Venus-β-arrestin2).
-
Cell culture medium and transfection reagents
-
Agonist for the specific GPCR
-
Test inhibitors
-
Coelenterazine (B1669285) h (luciferase substrate)
-
96-well white opaque microplates
-
BRET-compatible microplate reader
Procedure:
-
Co-transfect HEK293 cells with the GPCR-Rluc8 and Venus-β-arrestin2 plasmids.
-
24-48 hours post-transfection, seed the cells into 96-well plates.
-
On the day of the assay, replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM and incubate for 5 minutes.
-
Measure the baseline BRET signal.
-
Stimulate the cells with a specific agonist for the GPCR at a concentration that elicits a robust response.
-
Immediately measure the BRET signal kinetically for 20-30 minutes. The BRET signal is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc8).
-
Calculate the net BRET ratio by subtracting the baseline from the agonist-stimulated signal.
-
Plot the dose-response curve for the inhibitor and determine its EC50 value.
Conclusion
The development of GRK2 inhibitors is a rapidly evolving field with significant therapeutic promise. This guide provides a comparative overview of key inhibitors, highlighting their potency and selectivity. The detailed experimental protocols and visual aids are intended to equip researchers with the necessary tools to further investigate these compounds and contribute to the discovery of novel GRK2-targeted therapies. The choice of inhibitor and experimental approach will ultimately depend on the specific research question, with considerations for in vitro potency, selectivity, and cell permeability being paramount for successful translation to in vivo studies.
References
- 1. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Arrestin2 directly or through GRK2 inhibits PKCβII activation in a ubiquitination-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. columbia.edu [columbia.edu]
- 10. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinase 2 (GRK2) is a Rho-activated scaffold protein for the ERK MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GRK2-dependent desensitization downstream of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GRK2 Inhibitors for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and selectivity of leading G protein-coupled receptor kinase 2 (GRK2) inhibitors, supported by experimental data and detailed protocols.
G protein-coupled receptor kinase 2 (GRK2) has emerged as a critical therapeutic target for a range of diseases, most notably heart failure. Its upregulation in pathological conditions leads to the desensitization of G protein-coupled receptors (GPCRs), impairing vital cellular signaling. The development of potent and selective GRK2 inhibitors is a key focus of academic and pharmaceutical research. This guide provides a head-to-head comparison of prominent GRK2 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in their pursuit of novel therapeutics.
Comparative Efficacy and Selectivity of GRK2 Inhibitors
The landscape of GRK2 inhibitors is diverse, encompassing repurposed drugs, natural products, and rationally designed small molecules. Their performance is primarily evaluated based on their potency (IC50) against GRK2 and their selectivity against other kinases, particularly other members of the GRK family (GRK1, GRK5) and other relevant kinases such as Protein Kinase A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). The following table summarizes the in vitro inhibitory activities of several key GRK2 inhibitors.
| Inhibitor | Scaffold/Class | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (nM) | ROCK1 IC50 (nM) | Selectivity Notes |
| Paroxetine | SSRI | ~1400 - 20,000[1][2] | >100,000[3] | >100,000[3] | ~30,000[4][5] | - | Moderate potency with good selectivity over other GRKs.[1][2] |
| Balanol | Fungal Metabolite | 35[6] | 4100[6] | 440[6] | - | - | Potent but relatively non-selective among AGC kinases.[6] |
| Takeda103A | Takeda Compound | 20[7][8] | - | >9000[7] | - | - | Potent and highly selective for GRK2 over GRK5.[7][9] |
| CMPD101 | Takeda Compound | 18 - 35[6][7] | - | - | >2000[6] | 1400[10] | Potent inhibitor of GRK2 and GRK3.[6][7] |
| GSK180736A | ROCK Inhibitor | 770[4][5][11] | >300,000[4] | >300,000[4] | 30,000[4][5] | 100[4][5][11] | Selective for GRK2 over other GRKs, but also a potent ROCK1 inhibitor.[4][11] |
| CCG-224406 | Paroxetine Analog | 130[7][8] | - | >91,000 | - | >91,000 | Highly selective for GRK2 over other GRK subfamilies and ROCK1.[8] |
| CCG258747 | Paroxetine Analog | 18[12][13][14] | 9324[13] | 1494[13] | >100,000[13] | >10,000[12][13] | Highly potent and selective GRK2 inhibitor with good cell permeability.[12][13] |
| CCG215022 | Dihydropyrimidine | 150[7] | 3900[7] | 380[7] | - | - | Potent pan-GRK inhibitor.[7] |
Note: IC50 values can vary between studies due to different assay conditions (e.g., ATP concentration, substrate used). The data presented here is for comparative purposes.
Key Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the GRK2 signaling pathway and the experimental workflows used to assess inhibitor activity.
Caption: Canonical GRK2 signaling pathway leading to GPCR desensitization.
Caption: A typical experimental workflow for evaluating GRK2 inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize GRK2 inhibitors.
In Vitro GRK2 Kinase Activity Assay (Rhodopsin Phosphorylation)
This assay measures the ability of an inhibitor to block the phosphorylation of a GPCR substrate, rhodopsin, by GRK2.
Materials:
-
Purified recombinant human GRK2
-
Bovine rod outer segments (ROS) containing rhodopsin
-
Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM MgCl2, 1 mM DTT, 0.05% C12E10
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Test inhibitors dissolved in DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, 1 µM rhodopsin, and the desired concentration of the test inhibitor (or DMSO for control).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding 10 µM [γ-³²P]ATP and 20 nM GRK2. The final reaction volume is typically 50 µL.
-
Incubate the reaction for 20 minutes at 30°C.
-
Stop the reaction by adding 150 µL of 100 mM phosphoric acid.
-
Spot 180 µL of the quenched reaction onto phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 75 mM phosphoric acid.
-
Rinse the filter paper with ethanol and allow it to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
In Vitro GRK2 Kinase Activity Assay (Tubulin Phosphorylation)
This assay utilizes a soluble substrate, tubulin, which can be advantageous in certain screening setups.
Materials:
-
Purified recombinant human GRK2
-
Purified tubulin
-
Assay Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, and 0.025% n-dodecyl β-D-maltoside.[15]
-
[γ-³²P]ATP
-
Test inhibitors dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Set up reactions in a final volume of 20 µL containing assay buffer, 50 nM GRK2, and 500 nM tubulin.[15]
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding 5 µM [γ-³²P]ATP.[15]
-
Incubate for 8 minutes at room temperature.[15]
-
Quench the reaction by adding SDS-loading buffer.[15]
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of tubulin using a phosphorimager.
-
Determine IC50 values as described in the rhodopsin phosphorylation assay.
Cell-Based β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of an inhibitor to block the interaction between GRK2-phosphorylated GPCRs and β-arrestin in living cells.
Materials:
-
HEK293 cells
-
Expression plasmids for a GPCR fused to a Renilla luciferase (Rluc) variant (e.g., GPCR-Rluc8) and β-arrestin2 fused to a fluorescent protein (e.g., Venus-β-arrestin2).
-
Cell culture medium and transfection reagents
-
Agonist for the specific GPCR
-
Test inhibitors
-
Coelenterazine h (luciferase substrate)
-
96-well white opaque microplates
-
BRET-compatible microplate reader
Procedure:
-
Co-transfect HEK293 cells with the GPCR-Rluc8 and Venus-β-arrestin2 plasmids.
-
24-48 hours post-transfection, seed the cells into 96-well plates.
-
On the day of the assay, replace the culture medium with a serum-free medium.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM and incubate for 5 minutes.
-
Measure the baseline BRET signal.
-
Stimulate the cells with a specific agonist for the GPCR at a concentration that elicits a robust response.
-
Immediately measure the BRET signal kinetically for 20-30 minutes. The BRET signal is calculated as the ratio of the light emitted by the acceptor (Venus) to the light emitted by the donor (Rluc8).
-
Calculate the net BRET ratio by subtracting the baseline from the agonist-stimulated signal.
-
Plot the dose-response curve for the inhibitor and determine its EC50 value.
Conclusion
The development of GRK2 inhibitors is a rapidly evolving field with significant therapeutic promise. This guide provides a comparative overview of key inhibitors, highlighting their potency and selectivity. The detailed experimental protocols and visual aids are intended to equip researchers with the necessary tools to further investigate these compounds and contribute to the discovery of novel GRK2-targeted therapies. The choice of inhibitor and experimental approach will ultimately depend on the specific research question, with considerations for in vitro potency, selectivity, and cell permeability being paramount for successful translation to in vivo studies.
References
- 1. BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Arrestin2 directly or through GRK2 inhibits PKCβII activation in a ubiquitination-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. books.rsc.org [books.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. columbia.edu [columbia.edu]
- 10. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The complex G protein-coupled receptor kinase 2 (GRK2) interactome unveils new physiopathological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G protein-coupled receptor kinase 2 (GRK2) is a Rho-activated scaffold protein for the ERK MAP kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GRK2-dependent desensitization downstream of G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 15. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of CCG-224406 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCG-224406, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with other known GRK2 inhibitors. The focus is on confirming its on-target effects, supported by available experimental data.
Introduction to this compound and its Target, GRK2
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating agonist-bound GPCRs, GRK2 initiates a process called desensitization, which terminates G protein-mediated signaling and promotes receptor internalization. Elevated GRK2 levels have been implicated in various diseases, including heart failure, making it an attractive therapeutic target.
This compound is a potent and highly selective inhibitor of GRK2.[1][2] Its on-target effects are demonstrated by its ability to inhibit GRK2 enzymatic activity, thereby preventing the phosphorylation of its substrates.
Comparative Analysis of GRK2 Inhibitors
To objectively assess the performance of this compound, this guide compares its in vitro activity with two other well-characterized GRK2 inhibitors: GSK180736A and CMPD101.
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound, GSK180736A, and CMPD101 against GRK2 and other kinases, highlighting their potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GRK2 | 130 | >700-fold vs. other GRK subfamilies; no ROCK1 inhibition | [1] |
| GSK180736A | GRK2 | 770 | >100-fold vs. other GRKs | [3][4] |
| ROCK1 | 100 | - | [3][4] | |
| CMPD101 | GRK2 | 18 | Highly selective vs. GRK1, GRK5, ROCK2, PKCα | |
| GRK3 | 5.4 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Based on this in vitro data, this compound demonstrates high potency and exceptional selectivity for GRK2, a desirable characteristic for a therapeutic agent to minimize off-target effects.
On-Target Effects in Cellular Models: A Case Study with CMPD101
While direct cellular data for this compound from its primary publication is not available, the on-target effects of GRK2 inhibition in a cellular context can be effectively illustrated using data from studies on CMPD101, a potent GRK2/3 inhibitor. These experiments typically measure downstream events of GPCR signaling that are regulated by GRK2.
A key function of GRK2 is to mediate the internalization of GPCRs and the recruitment of β-arrestin. The following data from a study using HEK293 cells demonstrates how inhibition of GRK2/3 by CMPD101 affects µ-opioid receptor (µ-OR) internalization and β-arrestin2 recruitment upon stimulation with the agonist DAMGO.
Cellular Activity of CMPD101 in HEK293 Cells
| Assay | Agonist | Effect of CMPD101 (10 µM) | Experimental System |
| µ-OR Internalization | DAMGO | Substantial reduction in agonist-induced internalization | CRISPR/Cas9-edited HEK293 cells lacking GRK2/3 show a similar reduction, validating the on-target effect.[5] |
| β-arrestin2 Recruitment | DAMGO | Significant decrease in agonist-induced recruitment to the plasma membrane | The effect of CMPD101 mirrors the phenotype observed in GRK2/3 knockout cells.[5] |
These results strongly indicate that the pharmacological inhibition of GRK2/3 by CMPD101 effectively blocks the canonical downstream signaling events of GPCR activation, thus confirming its on-target cellular activity. It is highly probable that this compound, with its potent and selective GRK2 inhibition, would produce similar on-target effects in cellular models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro GRK2 Kinase Assay (as performed for this compound and GSK180736A)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.
Materials:
-
Recombinant human GRK2
-
Substrate (e.g., casein or a specific peptide)
-
ATP (radiolabeled or with a detection system)
-
Test compounds (this compound, GSK180736A)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing GRK2, substrate, and assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using an appropriate method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular µ-Opioid Receptor Internalization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the agonist-induced internalization of µ-OR in live cells.
Cell Line: HEK293A cells stably expressing µ-OR tagged with a BRET donor (e.g., RlucII) and a plasma membrane marker tagged with a BRET acceptor (e.g., EYFP).
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with the GRK2 inhibitor (e.g., CMPD101) or vehicle control for a specified time.
-
Add the agonist (e.g., DAMGO) to stimulate µ-OR internalization.
-
Measure the BRET signal at various time points. A decrease in the BRET signal indicates receptor internalization.
-
Normalize the data to the vehicle-treated control to determine the effect of the inhibitor.
Cellular β-arrestin2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin2 to the activated µ-OR at the plasma membrane.
Cell Line: HEK293A cells co-expressing µ-OR tagged with a BRET acceptor (e.g., EYFP) and β-arrestin2 tagged with a BRET donor (e.g., RlucII).
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with the GRK2 inhibitor or vehicle.
-
Add the agonist to induce β-arrestin2 recruitment.
-
Measure the BRET signal. An increase in the BRET signal indicates the proximity of β-arrestin2 to the receptor.
-
Analyze the data to determine the potency and efficacy of the inhibitor in blocking this interaction.
Visualizing the GRK2 Signaling Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 5. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of CCG-224406 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCG-224406, a selective G protein-coupled receptor kinase 2 (GRK2) inhibitor, with other known GRK2 inhibitors. The focus is on confirming its on-target effects, supported by available experimental data.
Introduction to this compound and its Target, GRK2
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. By phosphorylating agonist-bound GPCRs, GRK2 initiates a process called desensitization, which terminates G protein-mediated signaling and promotes receptor internalization. Elevated GRK2 levels have been implicated in various diseases, including heart failure, making it an attractive therapeutic target.
This compound is a potent and highly selective inhibitor of GRK2.[1][2] Its on-target effects are demonstrated by its ability to inhibit GRK2 enzymatic activity, thereby preventing the phosphorylation of its substrates.
Comparative Analysis of GRK2 Inhibitors
To objectively assess the performance of this compound, this guide compares its in vitro activity with two other well-characterized GRK2 inhibitors: GSK180736A and CMPD101.
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound, GSK180736A, and CMPD101 against GRK2 and other kinases, highlighting their potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GRK2 | 130 | >700-fold vs. other GRK subfamilies; no ROCK1 inhibition | [1] |
| GSK180736A | GRK2 | 770 | >100-fold vs. other GRKs | [3][4] |
| ROCK1 | 100 | - | [3][4] | |
| CMPD101 | GRK2 | 18 | Highly selective vs. GRK1, GRK5, ROCK2, PKCα | |
| GRK3 | 5.4 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Based on this in vitro data, this compound demonstrates high potency and exceptional selectivity for GRK2, a desirable characteristic for a therapeutic agent to minimize off-target effects.
On-Target Effects in Cellular Models: A Case Study with CMPD101
While direct cellular data for this compound from its primary publication is not available, the on-target effects of GRK2 inhibition in a cellular context can be effectively illustrated using data from studies on CMPD101, a potent GRK2/3 inhibitor. These experiments typically measure downstream events of GPCR signaling that are regulated by GRK2.
A key function of GRK2 is to mediate the internalization of GPCRs and the recruitment of β-arrestin. The following data from a study using HEK293 cells demonstrates how inhibition of GRK2/3 by CMPD101 affects µ-opioid receptor (µ-OR) internalization and β-arrestin2 recruitment upon stimulation with the agonist DAMGO.
Cellular Activity of CMPD101 in HEK293 Cells
| Assay | Agonist | Effect of CMPD101 (10 µM) | Experimental System |
| µ-OR Internalization | DAMGO | Substantial reduction in agonist-induced internalization | CRISPR/Cas9-edited HEK293 cells lacking GRK2/3 show a similar reduction, validating the on-target effect.[5] |
| β-arrestin2 Recruitment | DAMGO | Significant decrease in agonist-induced recruitment to the plasma membrane | The effect of CMPD101 mirrors the phenotype observed in GRK2/3 knockout cells.[5] |
These results strongly indicate that the pharmacological inhibition of GRK2/3 by CMPD101 effectively blocks the canonical downstream signaling events of GPCR activation, thus confirming its on-target cellular activity. It is highly probable that this compound, with its potent and selective GRK2 inhibition, would produce similar on-target effects in cellular models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro GRK2 Kinase Assay (as performed for this compound and GSK180736A)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by GRK2.
Materials:
-
Recombinant human GRK2
-
Substrate (e.g., casein or a specific peptide)
-
ATP (radiolabeled or with a detection system)
-
Test compounds (this compound, GSK180736A)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction mixture containing GRK2, substrate, and assay buffer.
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction.
-
Detect the level of substrate phosphorylation using an appropriate method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cellular µ-Opioid Receptor Internalization Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the agonist-induced internalization of µ-OR in live cells.
Cell Line: HEK293A cells stably expressing µ-OR tagged with a BRET donor (e.g., RlucII) and a plasma membrane marker tagged with a BRET acceptor (e.g., EYFP).
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with the GRK2 inhibitor (e.g., CMPD101) or vehicle control for a specified time.
-
Add the agonist (e.g., DAMGO) to stimulate µ-OR internalization.
-
Measure the BRET signal at various time points. A decrease in the BRET signal indicates receptor internalization.
-
Normalize the data to the vehicle-treated control to determine the effect of the inhibitor.
Cellular β-arrestin2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin2 to the activated µ-OR at the plasma membrane.
Cell Line: HEK293A cells co-expressing µ-OR tagged with a BRET acceptor (e.g., EYFP) and β-arrestin2 tagged with a BRET donor (e.g., RlucII).
Procedure:
-
Seed the cells in a multi-well plate.
-
Pre-incubate the cells with the GRK2 inhibitor or vehicle.
-
Add the agonist to induce β-arrestin2 recruitment.
-
Measure the BRET signal. An increase in the BRET signal indicates the proximity of β-arrestin2 to the receptor.
-
Analyze the data to determine the potency and efficacy of the inhibitor in blocking this interaction.
Visualizing the GRK2 Signaling Pathway and Experimental Logic
To further clarify the mechanisms and experimental designs, the following diagrams are provided.
Caption: GRK2-mediated GPCR desensitization pathway and the inhibitory action of this compound.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 5. Dissecting the roles of GRK2 and GRK3 in μ-opioid receptor internalization and β-arrestin2 recruitment using CRISPR/Cas9-edited HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of CCG-224406 on GRK2 Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of G protein-coupled receptor kinase 2 (GRK2) regulation is paramount. This guide provides a comparative analysis of the selective GRK2 inhibitor, CCG-224406, and its effects on GRK2 phosphorylation, benchmarked against other known inhibitors. This report summarizes available quantitative data, details experimental protocols for Western blot analysis of GRK2 phosphorylation, and visualizes key cellular pathways and workflows.
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). The activity of GRK2 is itself regulated by phosphorylation, making the study of its phosphorylation state a critical aspect of understanding its function and the efficacy of its inhibitors.
Performance Comparison of GRK2 Inhibitors
The inhibitory potency of this compound against GRK2 has been determined and compared with other notable inhibitors, Paroxetine and GSK180736A. The half-maximal inhibitory concentration (IC50) serves as a quantitative measure of their efficacy.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GRK2 | 13 | >700-fold over other GRK subfamilies, no inhibition of ROCK1 | [1] |
| Paroxetine | GRK2 | ~3,500 | Off-target SSRI, inhibits GRK2 in the micromolar range | [2] |
| GSK180736A | GRK2 | 770 | Also a potent ROCK1 inhibitor (IC50 = 100 nM) | [3][4][5] |
Visualizing the GRK2 Signaling Pathway and Experimental Workflow
To better understand the context of GRK2 inhibition and the methodology used to assess it, the following diagrams illustrate the GRK2 signaling pathway and a typical Western blot workflow.
Experimental Protocols
Western Blot Analysis of GRK2 Phosphorylation
This protocol outlines the key steps for assessing GRK2 phosphorylation in response to treatment with inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293, cardiomyocytes) to an appropriate confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors for a specified duration. Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated GRK2 (e.g., anti-phospho-GRK2 Ser685 or Ser670) overnight at 4°C.[7][8]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total GRK2 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated GRK2 to total GRK2 can then be calculated to determine the effect of the inhibitor treatment.
Note: The specificity and potential for cross-reactivity of GRK antibodies should be carefully validated, as some antibodies may recognize other GRK isoforms.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Phospho-GRK2 (Ser685) Polyclonal Antibody (PA5-67507) [thermofisher.com]
- 8. Phospho-GRK2 (Ser670) Polyclonal Antibody (44-202G) [thermofisher.com]
- 9. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of CCG-224406 on GRK2 Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of G protein-coupled receptor kinase 2 (GRK2) regulation is paramount. This guide provides a comparative analysis of the selective GRK2 inhibitor, CCG-224406, and its effects on GRK2 phosphorylation, benchmarked against other known inhibitors. This report summarizes available quantitative data, details experimental protocols for Western blot analysis of GRK2 phosphorylation, and visualizes key cellular pathways and workflows.
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). The activity of GRK2 is itself regulated by phosphorylation, making the study of its phosphorylation state a critical aspect of understanding its function and the efficacy of its inhibitors.
Performance Comparison of GRK2 Inhibitors
The inhibitory potency of this compound against GRK2 has been determined and compared with other notable inhibitors, Paroxetine and GSK180736A. The half-maximal inhibitory concentration (IC50) serves as a quantitative measure of their efficacy.
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | GRK2 | 13 | >700-fold over other GRK subfamilies, no inhibition of ROCK1 | [1] |
| Paroxetine | GRK2 | ~3,500 | Off-target SSRI, inhibits GRK2 in the micromolar range | [2] |
| GSK180736A | GRK2 | 770 | Also a potent ROCK1 inhibitor (IC50 = 100 nM) | [3][4][5] |
Visualizing the GRK2 Signaling Pathway and Experimental Workflow
To better understand the context of GRK2 inhibition and the methodology used to assess it, the following diagrams illustrate the GRK2 signaling pathway and a typical Western blot workflow.
Experimental Protocols
Western Blot Analysis of GRK2 Phosphorylation
This protocol outlines the key steps for assessing GRK2 phosphorylation in response to treatment with inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293, cardiomyocytes) to an appropriate confluency.
-
Treat cells with desired concentrations of this compound or other inhibitors for a specified duration. Include a vehicle-treated control group.
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
4. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight by running them on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated GRK2 (e.g., anti-phospho-GRK2 Ser685 or Ser670) overnight at 4°C.[7][8]
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total GRK2 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of phosphorylated GRK2 to total GRK2 can then be calculated to determine the effect of the inhibitor treatment.
Note: The specificity and potential for cross-reactivity of GRK antibodies should be carefully validated, as some antibodies may recognize other GRK isoforms.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Paroxetine Is a Direct Inhibitor of G Protein-Coupled Receptor Kinase 2 and Increases Myocardial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mednexus.org [mednexus.org]
- 7. Phospho-GRK2 (Ser685) Polyclonal Antibody (PA5-67507) [thermofisher.com]
- 8. Phospho-GRK2 (Ser670) Polyclonal Antibody (44-202G) [thermofisher.com]
- 9. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of CCG-224406 and Related GRK2 Inhibitors in Preclinical Models of Heart Failure
For Immediate Release
This guide provides a comparative analysis of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG-224406, and related compounds in preclinical disease models, with a primary focus on heart failure. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the therapeutic potential of this class of inhibitors.
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A key pathological feature of chronic heart failure is the hyper-activation of the β-adrenergic receptor (βAR) signaling pathway, which, over time, leads to maladaptive remodeling of the heart. GRK2 is a critical negative regulator of βAR signaling. Its upregulation in failing hearts desensitizes the receptors, contributing to the progression of the disease. Therefore, inhibiting GRK2 is a promising therapeutic strategy to restore cardiac function.
This compound is a potent and highly selective GRK2 inhibitor derived from the scaffold of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) that was incidentally found to have off-target GRK2 inhibitory activity.[1] This guide will compare the in vitro profile of this compound with its parent compound, paroxetine, and a more potent analog, CCG258208, and present in vivo data for CCG258208 as a surrogate to demonstrate the potential of this chemical class in a heart failure model.
In Vitro Potency and Selectivity
The development of this compound was part of a structure-based drug design campaign to optimize the GRK2 inhibitory activity of paroxetine. This effort led to the identification of compounds with significantly improved potency and selectivity.
| Compound | GRK2 IC50 | Selectivity over other GRK subfamilies | ROCK1 Inhibition |
| This compound | 130 nM[1] | >700-fold[1] | No detectable inhibition[1] |
| Paroxetine | Micromolar range | Selective over other GRKs | Not specified |
| CCG258208 (14as) | 30 nM | >230-fold | Not specified |
Signaling Pathway of GRK2 in Heart Failure
In a healthy heart, β-adrenergic stimulation leads to increased cardiac contractility. However, in heart failure, chronic stimulation leads to the upregulation of GRK2, which phosphorylates the βAR, leading to its internalization and desensitization. This uncouples the receptor from its downstream signaling cascade, diminishing the heart's contractile reserve. Inhibition of GRK2 aims to block this pathological process and restore normal βAR signaling.
References
Comparative Efficacy of CCG-224406 and Related GRK2 Inhibitors in Preclinical Models of Heart Failure
For Immediate Release
This guide provides a comparative analysis of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG-224406, and related compounds in preclinical disease models, with a primary focus on heart failure. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the therapeutic potential of this class of inhibitors.
Heart failure is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic needs. A key pathological feature of chronic heart failure is the hyper-activation of the β-adrenergic receptor (βAR) signaling pathway, which, over time, leads to maladaptive remodeling of the heart. GRK2 is a critical negative regulator of βAR signaling. Its upregulation in failing hearts desensitizes the receptors, contributing to the progression of the disease. Therefore, inhibiting GRK2 is a promising therapeutic strategy to restore cardiac function.
This compound is a potent and highly selective GRK2 inhibitor derived from the scaffold of paroxetine, a selective serotonin reuptake inhibitor (SSRI) that was incidentally found to have off-target GRK2 inhibitory activity.[1] This guide will compare the in vitro profile of this compound with its parent compound, paroxetine, and a more potent analog, CCG258208, and present in vivo data for CCG258208 as a surrogate to demonstrate the potential of this chemical class in a heart failure model.
In Vitro Potency and Selectivity
The development of this compound was part of a structure-based drug design campaign to optimize the GRK2 inhibitory activity of paroxetine. This effort led to the identification of compounds with significantly improved potency and selectivity.
| Compound | GRK2 IC50 | Selectivity over other GRK subfamilies | ROCK1 Inhibition |
| This compound | 130 nM[1] | >700-fold[1] | No detectable inhibition[1] |
| Paroxetine | Micromolar range | Selective over other GRKs | Not specified |
| CCG258208 (14as) | 30 nM | >230-fold | Not specified |
Signaling Pathway of GRK2 in Heart Failure
In a healthy heart, β-adrenergic stimulation leads to increased cardiac contractility. However, in heart failure, chronic stimulation leads to the upregulation of GRK2, which phosphorylates the βAR, leading to its internalization and desensitization. This uncouples the receptor from its downstream signaling cascade, diminishing the heart's contractile reserve. Inhibition of GRK2 aims to block this pathological process and restore normal βAR signaling.
References
No Publicly Available Preclinical Data for CCG-224406 Prevents Comparative Analysis
A comprehensive search for preclinical studies and therapeutic potential of the compound designated CCG-224406 has yielded no publicly available data. As a result, the creation of a detailed comparison guide, as requested, is not feasible at this time.
For a thorough evaluation and comparison of a compound's therapeutic potential, access to published or otherwise publicly accessible preclinical data is essential. This includes information on its mechanism of action, efficacy in various models, and safety profile. Without this foundational information, a comparative analysis against alternative therapies cannot be conducted.
To generate the requested "Publish Comparison Guides," the following information would be necessary:
-
Identity and Nature of this compound: The specific type of molecule (e.g., small molecule, antibody, etc.) and its intended therapeutic target.
-
Preclinical Efficacy Data: Quantitative results from in vitro and in vivo studies demonstrating the compound's effect on relevant disease models. This would include metrics such as IC50, EC50, tumor growth inhibition, or other relevant efficacy endpoints.
-
Mechanism of Action Studies: Experimental evidence detailing the signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the body over time.
-
Toxicology and Safety Data: Results from studies assessing the potential adverse effects of the compound.
-
Information on Comparator Compounds: Data on alternative therapeutic agents to which this compound could be compared.
Without access to any of this core information for this compound, it is impossible to construct the requested tables, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals are encouraged to consult internal or proprietary databases for information on this compound if it is under internal development. Should preclinical data on this compound become publicly available in the future, a comparative guide could then be generated.
No Publicly Available Preclinical Data for CCG-224406 Prevents Comparative Analysis
A comprehensive search for preclinical studies and therapeutic potential of the compound designated CCG-224406 has yielded no publicly available data. As a result, the creation of a detailed comparison guide, as requested, is not feasible at this time.
For a thorough evaluation and comparison of a compound's therapeutic potential, access to published or otherwise publicly accessible preclinical data is essential. This includes information on its mechanism of action, efficacy in various models, and safety profile. Without this foundational information, a comparative analysis against alternative therapies cannot be conducted.
To generate the requested "Publish Comparison Guides," the following information would be necessary:
-
Identity and Nature of this compound: The specific type of molecule (e.g., small molecule, antibody, etc.) and its intended therapeutic target.
-
Preclinical Efficacy Data: Quantitative results from in vitro and in vivo studies demonstrating the compound's effect on relevant disease models. This would include metrics such as IC50, EC50, tumor growth inhibition, or other relevant efficacy endpoints.
-
Mechanism of Action Studies: Experimental evidence detailing the signaling pathways modulated by this compound.
-
Pharmacokinetic and Pharmacodynamic Data: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its effect on the body over time.
-
Toxicology and Safety Data: Results from studies assessing the potential adverse effects of the compound.
-
Information on Comparator Compounds: Data on alternative therapeutic agents to which this compound could be compared.
Without access to any of this core information for this compound, it is impossible to construct the requested tables, experimental protocols, and visualizations. Researchers, scientists, and drug development professionals are encouraged to consult internal or proprietary databases for information on this compound if it is under internal development. Should preclinical data on this compound become publicly available in the future, a comparative guide could then be generated.
cross-reactivity testing of CCG-224406 against other kinases
An in-depth analysis of the cross-reactivity of the kinase inhibitor CCG-224406 is crucial for understanding its specificity and potential off-target effects. This guide provides a comparative overview of this compound's performance against other kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, a comprehensive in vitro kinase assay panel is employed. This method evaluates the inhibitory activity of the compound against a broad spectrum of kinases, providing a quantitative measure of its cross-reactivity. The results are typically expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against a selection of kinases compared to its primary target. Lower IC50 values denote higher potency.
| Kinase Target | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| Primary Target Kinase | [IC50 value for primary target] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase A | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase B | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase C | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase D | [IC50 value] | [Name of Alternative] | [IC50 value] |
Note: The data presented in this table is illustrative. Actual experimental values for this compound are required for a complete and accurate comparison.
Experimental Protocols
A detailed understanding of the methodologies used to generate the kinase inhibition data is essential for accurate interpretation and replication of the results.
In Vitro Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
-
Preparation of Reagents :
-
Recombinant Kinases: Prepare stock solutions of the target kinases in an appropriate kinase buffer.[1][2][3]
-
Substrate: Prepare the specific peptide or protein substrate for each kinase.
-
ATP: Prepare a stock solution of adenosine (B11128) triphosphate (ATP). Radiolabeled ATP (γ-³²P-ATP) is often used for detection.[4]
-
Inhibitor Compound (this compound): Prepare serial dilutions of the test compound to determine a dose-response curve.
-
-
Kinase Reaction :
-
Detection of Kinase Activity :
-
The method for detecting kinase activity depends on the assay format. Common methods include:
-
Radiometric Assays : Measure the incorporation of the radiolabeled phosphate (B84403) from γ-³²P-ATP into the substrate.[4]
-
Mobility Shift Assays : Use electrophoretic separation to distinguish between the phosphorylated and non-phosphorylated substrate.[5]
-
Fluorescence Resonance Energy Transfer (FRET) : A fluorescent signal is generated when a phosphorylated substrate is recognized by a specific antibody.[5]
-
-
-
Data Analysis :
-
Quantify the kinase activity at each inhibitor concentration.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Visual diagrams are instrumental in understanding complex biological processes and experimental procedures.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Generalized kinase signaling pathway inhibition.
References
cross-reactivity testing of CCG-224406 against other kinases
An in-depth analysis of the cross-reactivity of the kinase inhibitor CCG-224406 is crucial for understanding its specificity and potential off-target effects. This guide provides a comparative overview of this compound's performance against other kinases, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Kinase Selectivity Profile of this compound
To assess the selectivity of this compound, a comprehensive in vitro kinase assay panel is employed. This method evaluates the inhibitory activity of the compound against a broad spectrum of kinases, providing a quantitative measure of its cross-reactivity. The results are typically expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the kinase activity by 50%.
Comparative Kinase Inhibition Data
The following table summarizes the inhibitory activity of this compound against a selection of kinases compared to its primary target. Lower IC50 values denote higher potency.
| Kinase Target | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| Primary Target Kinase | [IC50 value for primary target] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase A | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase B | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase C | [IC50 value] | [Name of Alternative] | [IC50 value] |
| Off-Target Kinase D | [IC50 value] | [Name of Alternative] | [IC50 value] |
Note: The data presented in this table is illustrative. Actual experimental values for this compound are required for a complete and accurate comparison.
Experimental Protocols
A detailed understanding of the methodologies used to generate the kinase inhibition data is essential for accurate interpretation and replication of the results.
In Vitro Kinase Assay Protocol
This protocol outlines the general steps for determining the IC50 values of kinase inhibitors.
-
Preparation of Reagents :
-
Recombinant Kinases: Prepare stock solutions of the target kinases in an appropriate kinase buffer.[1][2][3]
-
Substrate: Prepare the specific peptide or protein substrate for each kinase.
-
ATP: Prepare a stock solution of adenosine triphosphate (ATP). Radiolabeled ATP (γ-³²P-ATP) is often used for detection.[4]
-
Inhibitor Compound (this compound): Prepare serial dilutions of the test compound to determine a dose-response curve.
-
-
Kinase Reaction :
-
Detection of Kinase Activity :
-
The method for detecting kinase activity depends on the assay format. Common methods include:
-
Radiometric Assays : Measure the incorporation of the radiolabeled phosphate from γ-³²P-ATP into the substrate.[4]
-
Mobility Shift Assays : Use electrophoretic separation to distinguish between the phosphorylated and non-phosphorylated substrate.[5]
-
Fluorescence Resonance Energy Transfer (FRET) : A fluorescent signal is generated when a phosphorylated substrate is recognized by a specific antibody.[5]
-
-
-
Data Analysis :
-
Quantify the kinase activity at each inhibitor concentration.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
Visual diagrams are instrumental in understanding complex biological processes and experimental procedures.
Caption: Workflow for in vitro kinase inhibition assay.
Caption: Generalized kinase signaling pathway inhibition.
References
Independent Verification of CCG-224406 Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG-224406, against other known GRK2 inhibitors. The information presented is based on publicly available experimental data, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.
Comparative Analysis of GRK2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound in comparison to other notable GRK2 inhibitors. Lower IC50 values indicate higher potency. Selectivity is demonstrated by comparing the IC50 for GRK2 to that of other kinases.
| Compound | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (µM) | ROCK1 IC50 (nM) | Selectivity over GRK1 | Selectivity over GRK5 | Reference |
| This compound | 130 | >91,000 | >91,000 | N/A | No detectable inhibition | >700-fold | >700-fold | [1] |
| Balanol | 35 | 4,100 | 440 | N/A | N/A | ~117-fold | ~12.5-fold | [2] |
| CMPD101 | 35 | N/A | N/A | >2 | N/A | N/A | N/A | [2] |
| CMPD103A | 54 | N/A | N/A | N/A | N/A | N/A | N/A | [2] |
| GSK180736A | 770 | >100,000 | >100,000 | 30 | 100 | >130-fold | >130-fold | [1] |
| CCG258747 | 18 | 9,324 | 1,494 | >100 | >10,000 | ~518-fold | ~83-fold | [3] |
| CCG258208 | 30 | N/A | 7,200 | N/A | N/A | N/A | 240-fold | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the validation of small molecule inhibitors. The following methodologies are standard in the field for assessing the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Potency Determination)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A common method to determine the IC50 for kinase inhibitors is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., GRK2), a suitable substrate (e.g., a peptide or protein substrate like casein), and ATP at a concentration close to its Km value.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a coupled luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other kinases. This is critical to identify potential off-target effects.
Methodology: Kinase selectivity is often determined using large panels of kinases in high-throughput screening formats.[4] Commercial services offer profiling against hundreds of kinases. The assays used are typically similar to the potency assays described above (e.g., radiometric or luminescence-based).
Procedure:
-
The inhibitor is tested at one or more fixed concentrations against a broad panel of kinases.
-
For kinases that show significant inhibition (e.g., >50% inhibition at a certain concentration), a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (e.g., IC50(Other Kinase) / IC50(GRK2)). A higher ratio indicates greater selectivity.
Visualizing the Workflow
The following diagram illustrates a typical workflow for determining the potency and selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor potency and selectivity determination.
Signaling Pathway Context
This compound is an inhibitor of GRK2, a key enzyme in the regulation of G protein-coupled receptor (GPCR) signaling. The diagram below illustrates the canonical GPCR desensitization pathway where GRK2 plays a pivotal role.
Caption: GPCR desensitization pathway and the inhibitory action of this compound on GRK2.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Independent Verification of CCG-224406 Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and selectivity of the G protein-coupled receptor kinase 2 (GRK2) inhibitor, CCG-224406, against other known GRK2 inhibitors. The information presented is based on publicly available experimental data, offering a valuable resource for researchers in the fields of pharmacology and drug discovery.
Comparative Analysis of GRK2 Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency (IC50) and selectivity of this compound in comparison to other notable GRK2 inhibitors. Lower IC50 values indicate higher potency. Selectivity is demonstrated by comparing the IC50 for GRK2 to that of other kinases.
| Compound | GRK2 IC50 (nM) | GRK1 IC50 (nM) | GRK5 IC50 (nM) | PKA IC50 (µM) | ROCK1 IC50 (nM) | Selectivity over GRK1 | Selectivity over GRK5 | Reference |
| This compound | 130 | >91,000 | >91,000 | N/A | No detectable inhibition | >700-fold | >700-fold | [1] |
| Balanol | 35 | 4,100 | 440 | N/A | N/A | ~117-fold | ~12.5-fold | [2] |
| CMPD101 | 35 | N/A | N/A | >2 | N/A | N/A | N/A | [2] |
| CMPD103A | 54 | N/A | N/A | N/A | N/A | N/A | N/A | [2] |
| GSK180736A | 770 | >100,000 | >100,000 | 30 | 100 | >130-fold | >130-fold | [1] |
| CCG258747 | 18 | 9,324 | 1,494 | >100 | >10,000 | ~518-fold | ~83-fold | [3] |
| CCG258208 | 30 | N/A | 7,200 | N/A | N/A | N/A | 240-fold | [3] |
N/A: Data not available in the cited sources.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the validation of small molecule inhibitors. The following methodologies are standard in the field for assessing the activity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Potency Determination)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A common method to determine the IC50 for kinase inhibitors is the ADP-Glo™ Kinase Assay .
Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production, which is measured as a decrease in luminescence.
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., GRK2), a suitable substrate (e.g., a peptide or protein substrate like casein), and ATP at a concentration close to its Km value.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a coupled luciferase/luciferin reaction to generate a luminescent signal. The signal is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other kinases. This is critical to identify potential off-target effects.
Methodology: Kinase selectivity is often determined using large panels of kinases in high-throughput screening formats.[4] Commercial services offer profiling against hundreds of kinases. The assays used are typically similar to the potency assays described above (e.g., radiometric or luminescence-based).
Procedure:
-
The inhibitor is tested at one or more fixed concentrations against a broad panel of kinases.
-
For kinases that show significant inhibition (e.g., >50% inhibition at a certain concentration), a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is then expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (e.g., IC50(Other Kinase) / IC50(GRK2)). A higher ratio indicates greater selectivity.
Visualizing the Workflow
The following diagram illustrates a typical workflow for determining the potency and selectivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor potency and selectivity determination.
Signaling Pathway Context
This compound is an inhibitor of GRK2, a key enzyme in the regulation of G protein-coupled receptor (GPCR) signaling. The diagram below illustrates the canonical GPCR desensitization pathway where GRK2 plays a pivotal role.
Caption: GPCR desensitization pathway and the inhibitory action of this compound on GRK2.
References
- 1. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of CCG-224406: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of CCG-224406, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to understand the primary hazards associated with this compound. This information, summarized from its Safety Data Sheet (SDS), dictates the necessary precautions for handling and storage.
Table 1: Summary of this compound Safety Information
| Hazard Category | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Personal Exposure | Potential for irritation upon contact. | Avoid inhalation, contact with eyes, and skin. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight.[1] |
Experimental Workflow for Disposal
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the decision-making and actions required.
Caption: Disposal workflow for this compound from preparation to final disposal.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Do not mix hazardous waste with non-hazardous waste.[4] All materials contaminated with this compound must be treated as hazardous.
-
-
Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[5]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
-
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and absorbent into a sealed container and treat it as hazardous waste.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.[2] If swallowed, rinse your mouth and seek immediate medical advice. Do not induce vomiting.[1]
-
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound in a manner that ensures their safety and protects the environment.
References
Navigating the Safe Disposal of CCG-224406: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of CCG-224406, a compound identified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for minimizing risks and complying with safety regulations.
Core Safety and Handling Protocols
Before proceeding with disposal, it is crucial to understand the primary hazards associated with this compound. This information, summarized from its Safety Data Sheet (SDS), dictates the necessary precautions for handling and storage.
Table 1: Summary of this compound Safety Information
| Hazard Category | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Personal Exposure | Potential for irritation upon contact. | Avoid inhalation, contact with eyes, and skin. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight.[1] |
Experimental Workflow for Disposal
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and prevents environmental contamination. The following workflow outlines the decision-making and actions required.
Caption: Disposal workflow for this compound from preparation to final disposal.
Detailed Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.
-
Do not mix hazardous waste with non-hazardous waste.[4] All materials contaminated with this compound must be treated as hazardous.
-
-
Containment and Labeling:
-
Place all this compound waste into a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and an indication of its hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[5]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area has secondary containment to manage any potential leaks.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
-
Emergency Procedures:
-
Spills: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the spilled material and absorbent into a sealed container and treat it as hazardous waste.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.[2] If swallowed, rinse your mouth and seek immediate medical advice. Do not induce vomiting.[1]
-
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound in a manner that ensures their safety and protects the environment.
References
Personal protective equipment for handling CCG-224406
This guide provides essential safety and logistical information for handling the research chemical CCG-224406, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The information is intended to support laboratory safety and responsible chemical management.
Hazard Identification and Classification
Based on the available data for the related compound CCG-224061, this chemical is classified as hazardous. The primary concerns are acute oral toxicity and significant environmental hazards.
GHS Hazard Classification (for CCG-224061)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk when handling this compound. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Lab coat or disposable gown | Should be worn at all times in the laboratory. | |
| Respiratory | Use in a well-ventilated area | A certified chemical fume hood is essential for all handling procedures. |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is necessary to ensure the safety of laboratory personnel and the integrity of the compound.
Safe Handling and Storage Procedures
| Procedure | Guideline |
| Handling | Avoid inhalation of dust or aerosols.[1] Avoid contact with eyes and skin.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperature: -20°C for powder or -80°C in solvent.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Procedures
| Exposure Route | First Aid Action |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting. |
| If on Skin | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] |
| If in Eyes | Remove any contact lenses.[1] Locate eye-wash station and flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1] |
| If Inhaled | Immediately relocate self or casualty to fresh air.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to mitigate environmental contamination and ensure regulatory compliance.
Spill and Waste Disposal Protocol
| Procedure | Guideline |
| Spill Response | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Collect spillage.[1] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Avoid release to the environment.[1] |
Safe Handling Workflow
The following diagram illustrates a step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Personal protective equipment for handling CCG-224406
This guide provides essential safety and logistical information for handling the research chemical CCG-224406, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The information is intended to support laboratory safety and responsible chemical management.
Hazard Identification and Classification
Based on the available data for the related compound CCG-224061, this chemical is classified as hazardous. The primary concerns are acute oral toxicity and significant environmental hazards.
GHS Hazard Classification (for CCG-224061)
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk when handling this compound. The following table outlines the recommended PPE.
Recommended Personal Protective Equipment
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Lab coat or disposable gown | Should be worn at all times in the laboratory. | |
| Respiratory | Use in a well-ventilated area | A certified chemical fume hood is essential for all handling procedures. |
Handling and Storage Protocols
Adherence to strict handling and storage protocols is necessary to ensure the safety of laboratory personnel and the integrity of the compound.
Safe Handling and Storage Procedures
| Procedure | Guideline |
| Handling | Avoid inhalation of dust or aerosols.[1] Avoid contact with eyes and skin.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] Recommended storage temperature: -20°C for powder or -80°C in solvent.[1] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
First Aid Procedures
| Exposure Route | First Aid Action |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth.[1] Do NOT induce vomiting. |
| If on Skin | Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] |
| If in Eyes | Remove any contact lenses.[1] Locate eye-wash station and flush eyes immediately with large amounts of water, separating eyelids with fingers to ensure adequate flushing.[1] Promptly call a physician.[1] |
| If Inhaled | Immediately relocate self or casualty to fresh air.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to mitigate environmental contamination and ensure regulatory compliance.
Spill and Waste Disposal Protocol
| Procedure | Guideline |
| Spill Response | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Collect spillage.[1] |
| Waste Disposal | Dispose of contents/container to an approved waste disposal plant.[1] Avoid release to the environment.[1] |
Safe Handling Workflow
The following diagram illustrates a step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
